molecular formula C10H14N2O5S B13902291 (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Cat. No.: B13902291
M. Wt: 274.30 g/mol
InChI Key: SNNBPMAXGYBMHM-JAGXHNFQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is a useful research compound. Its molecular formula is C10H14N2O5S and its molecular weight is 274.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7+,9-/m1/s1

InChI Key

SNNBPMAXGYBMHM-JAGXHNFQSA-N

Isomeric SMILES

CC1=CN(C(=S)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic pathway for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, a C-aryl ribofuranoside of significant interest in medicinal chemistry. As a purine nucleoside analogue, this class of compounds holds potential in antiviral and antitumor research, necessitating a reliable synthetic route for further investigation and development.[1][2] The strategy detailed herein is predicated on the well-established principles of C-glycosylation, employing a highly convergent approach that couples a protected D-ribonolactone with a functionalized aryl organometallic species. Key transformations, including the stereoselective reduction of a lactol intermediate and subsequent deprotection, are discussed in detail, supported by mechanistic insights and established protocols. This document is intended to serve as a practical guide for researchers in the field of drug discovery and synthetic organic chemistry, providing both the theoretical underpinnings and actionable experimental procedures for the successful synthesis of the target molecule.

Introduction and Retrosynthetic Analysis

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is a C-nucleoside analogue characterized by a stable carbon-carbon bond between the anomeric center of the D-ribitol moiety and a 2,4-difluoro-5-methylphenyl group. This structural feature imparts significant resistance to enzymatic and chemical hydrolysis compared to its N- or O-glycoside counterparts, a desirable property for therapeutic candidates.[3] The synthesis of C-aryl glycosides has been a subject of extensive research, with several strategies emerging as viable routes.[4]

Our retrosynthetic analysis of the target molecule identifies two key building blocks: a suitably protected D-ribose derivative and a functionalized aromatic component. The central challenge lies in the stereoselective formation of the C-C bond at the anomeric carbon. To this end, a strategy involving the nucleophilic addition of an organometallic reagent to a protected ribonolactone is proposed. This approach offers excellent control over the formation of the new carbon-carbon bond and sets the stage for the crucial stereoselective reduction of the resulting lactol.

The overall synthetic strategy is outlined below:

Retrosynthesis Target (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol Deprotection Deprotection Target->Deprotection Protected_Ribitol Protected (1S)-1,4-Anhydro-1-C-aryl-D-ribitol Deprotection->Protected_Ribitol Stereoselective_Reduction Stereoselective Reduction Protected_Ribitol->Stereoselective_Reduction Lactol C-Aryl Ribosyl Lactol Stereoselective_Reduction->Lactol CC_Formation C-C Bond Formation (Organometallic Addition) Lactol->CC_Formation Ribonolactone 2,3,5-Tri-O-benzyl-D-ribonolactone CC_Formation->Ribonolactone Aryl_Organometallic Aryl Organolithium Reagent CC_Formation->Aryl_Organometallic Aryl_Bromide 1-Bromo-2,4-difluoro-5-methylbenzene Aryl_Organometallic->Aryl_Bromide

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Preparation of 1-Bromo-2,4-difluoro-5-methylbenzene (Aryl Component)

The synthesis of the arylating agent, 1-bromo-2,4-difluoro-5-methylbenzene, can be achieved from commercially available 2,4-difluorotoluene via electrophilic aromatic bromination. The directing effects of the fluorine and methyl substituents will guide the bromination to the desired position.

Experimental Protocol:

  • To a stirred solution of 2,4-difluorotoluene in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), add N-bromosuccinimide (NBS).

  • Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), to initiate the reaction.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-2,4-difluoro-5-methylbenzene.

Preparation of 2,3,5-Tri-O-benzyl-D-ribonolactone (Sugar Component)

The choice of protecting groups for the ribose moiety is critical to the success of the synthesis. Benzyl ethers are selected due to their stability under the strongly basic conditions of the organometallic addition and the acidic conditions of the subsequent reduction, while being readily removable under neutral hydrogenolysis conditions.[5] The synthesis commences from commercially available D-ribono-γ-lactone.

Experimental Protocol:

  • Suspend D-ribono-γ-lactone in a suitable solvent such as dimethylformamide (DMF).

  • Add sodium hydride (NaH) portion-wise at 0 °C to generate the alkoxides.

  • Add benzyl bromide (BnBr) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until complete benzylation is observed by TLC.

  • Carefully quench the reaction with methanol and then water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 2,3,5-tri-O-benzyl-D-ribonolactone as a solid.[6][7]

Core Synthesis: C-C Bond Formation and Stereoselective Reduction

This section details the pivotal steps of the synthesis: the formation of the C-aryl glycosidic bond and the stereoselective reduction to establish the desired anomeric configuration.

Organolithium Addition to Protected Ribonolactone

The formation of the C-C bond is achieved through the nucleophilic addition of the organolithium reagent derived from 1-bromo-2,4-difluoro-5-methylbenzene to the carbonyl group of 2,3,5-tri-O-benzyl-D-ribonolactone. Organolithium reagents are preferred over Grignard reagents in this context due to their generally higher reactivity and cleaner additions to lactones.[8][9]

Organolithium_Addition ArylBromide 1-Bromo-2,4-difluoro-5-methylbenzene Br ArylLithium 2,4-Difluoro-5-methylphenyllithium Li ArylBromide->ArylLithium Lithium-Halogen Exchange nBuLi n-Butyllithium nBuLi->ArylLithium Lactol C-Aryl Ribosyl Lactol C(OH)(Aryl) ArylLithium:f0->Lactol:f0 Nucleophilic Addition Ribonolactone 2,3,5-Tri-O-benzyl-D-ribonolactone C=O Ribonolactone:f0->Lactol:f0

Figure 2: Formation of the C-Aryl Ribosyl Lactol.

Experimental Protocol:

  • Dissolve 1-bromo-2,4-difluoro-5-methylbenzene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (argon or nitrogen).

  • Add n-butyllithium (n-BuLi) dropwise to the solution to perform a lithium-halogen exchange, generating the corresponding aryllithium reagent in situ.

  • In a separate flask, dissolve 2,3,5-tri-O-benzyl-D-ribonolactone in anhydrous THF and cool to -78 °C.

  • Slowly add the solution of the lactone to the freshly prepared aryllithium reagent via cannula.

  • Stir the reaction mixture at -78 °C for the appropriate time, monitoring the consumption of the lactone by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude lactol, which exists as a mixture of anomers, is typically used in the next step without further purification.

Stereoselective Reduction of the Lactol

The stereochemical outcome of the synthesis is determined at this stage. The reduction of the anomeric hydroxyl group of the lactol to a hydride is achieved using triethylsilane (Et₃SiH) in the presence of a Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂). This reduction proceeds via an oxocarbenium ion intermediate. The stereoselectivity is governed by the facial bias of the oxocarbenium ion, with the hydride preferentially attacking from the less sterically hindered face to yield the thermodynamically more stable product. For ribofuranosides, this generally leads to the formation of the β-anomer (1S configuration).

Experimental Protocol:

  • Dissolve the crude lactol from the previous step in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.

  • Add triethylsilane (Et₃SiH) to the solution.

  • Add boron trifluoride etherate (BF₃·OEt₂) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C, allowing it to slowly warm to 0 °C over several hours. Monitor the progress of the reaction by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

Final Deprotection

The final step in the synthesis is the removal of the benzyl protecting groups to yield the target molecule. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like triethylsilane or ammonium formate is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogenation apparatus.[10]

Experimental Protocol:

  • Dissolve the protected C-aryl ribitol in methanol or ethanol.

  • Add 10% palladium on carbon (Pd/C) to the solution.

  • Add a hydrogen donor, such as ammonium formate or triethylsilane.

  • Stir the reaction mixture at room temperature until the deprotection is complete, as indicated by TLC or LC-MS.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by a suitable method, such as column chromatography or recrystallization, to yield (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

Summary of Quantitative Data

StepReactionStarting MaterialsKey ReagentsProductTypical Yield
1Bromination2,4-DifluorotolueneNBS, FeBr₃1-Bromo-2,4-difluoro-5-methylbenzene75-85%
2BenzylationD-Ribono-γ-lactoneBnBr, NaH2,3,5-Tri-O-benzyl-D-ribonolactone80-90%
3C-C CouplingAryl Bromide, Lactonen-BuLiC-Aryl Ribosyl Lactol60-75% (crude)
4ReductionC-Aryl Ribosyl LactolEt₃SiH, BF₃·OEt₂Protected C-Aryl Ribitol70-85%
5DeprotectionProtected C-Aryl RibitolPd/C, H₂ donorTarget Molecule85-95%

Conclusion

The synthetic pathway detailed in this technical guide provides a reliable and stereocontrolled route to (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. The strategy leverages robust and well-precedented chemical transformations, ensuring its applicability and scalability for the production of this important C-nucleoside analogue. The careful selection of protecting groups and the strategic execution of the key C-C bond formation and stereoselective reduction steps are paramount to the success of this synthesis. This guide is intended to empower researchers with the necessary knowledge and protocols to synthesize this and related C-aryl ribofuranosides for further investigation in drug discovery programs.

References

  • CD BioGlyco. (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

  • Ghosh, R., & Misra, A. K. (2012). Clean deprotection of carbohydrate derivatives containing benzylidene acetals and benzyl ethers was achieved under catalytic transfer hydrogenation conditions by using a combination of triethylsilane and 10% Pd/C in CH3OH at room temperature. Medicinal Chemistry Research, 21(10), 3149-3155.

  • ChemicalBook. 2,3,5-Tri-O-benzyl-D-ribonolactone.

  • Chemsynlab. 2,3,5-tri-o-benzyl-d-ribonolactone.

  • Wikipedia. Organolithium reagent.

  • Wikipedia. Grignard reaction.

  • Organic Chemistry Portal. Grignard Reaction.

  • NIH. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis.

  • ResearchGate. How can one remove a benzyl group from benzylated sugar?

  • Gilla, G., et al. (2023). 2,3,5-Tri-O-benzyl-D-ribonolactone: applications in organic synthesis and safety. Synlett, 34(18), 2243-2247.

  • Biosynth. 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone.

  • Organic Syntheses. REDUCTION OF ALDEHYDES AND KETONES TO HYDROCARBONS BY TRIETHYLSILANE AND BORON TRIFLUORIDE.

  • Chemistry Stack Exchange. Reduction of hemiaminal by triethylsilane / boron trifluoride.

  • Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones.

  • MedchemExpress. (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

  • NIH. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review.

  • Immunomart. (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

Sources

An In-depth Technical Guide to the Physicochemical Properties of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is a synthetically derived C-aryl ribofuranoside, a class of nucleoside analogues characterized by a stable carbon-carbon bond between the sugar moiety and an aromatic aglycone. This structural feature confers significant resistance to enzymatic and chemical hydrolysis, a property of considerable interest in drug development. As a purine nucleoside analogue, this compound is implicated in pathways related to DNA synthesis and cell cycle regulation, with potential applications in oncology and virology.[1][2][3][4] This technical guide provides a comprehensive examination of the known and predicted physicochemical properties of this molecule, alongside detailed, field-proven methodologies for its empirical characterization. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study and application of novel nucleoside analogues.

Introduction and Significance

C-aryl nucleosides, such as (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, represent a pivotal class of compounds in medicinal chemistry. Unlike their naturally occurring N-glycosidic counterparts, the C-C glycosidic bond in these analogues offers enhanced stability against enzymatic degradation, a crucial attribute for therapeutic candidates.[5] The incorporation of a difluoro-5-methylphenyl moiety is a strategic design element intended to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.

This compound is classified as a purine nucleoside analogue and is suggested to function as a nucleoside antimetabolite.[3] Such agents often act by inhibiting DNA synthesis or inducing apoptosis, pathways that are central to the proliferation of cancer cells and viral replication.[1] The exploration of the physicochemical properties of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is therefore a foundational step in elucidating its mechanism of action and advancing its potential as a therapeutic agent.

Core Physicochemical Properties

Precise, experimentally determined physicochemical data for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is not extensively available in peer-reviewed literature. The following table summarizes its fundamental molecular attributes, with some properties of a structurally similar compound, (1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol, provided for comparative purposes where direct experimental values are unavailable.

PropertyValue for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitolValue for (1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol (for comparison)Data Source
CAS Number 875302-27-5263701-23-1[2][3]
Molecular Formula C₁₂H₁₄F₂O₄C₁₁H₁₂F₂O₄[2][3]
Molecular Weight 260.23 g/mol 246.21 g/mol [3]
IUPAC Name (2S,3R,4S,5R)-2-(2,4-difluoro-5-methylphenyl)-5-(hydroxymethyl)oxolane-3,4-diol(2S,3R,4S,5R)-2-(2,4-difluorophenyl)-5-(hydroxymethyl)oxolane-3,4-diolN/A
Melting Point Not experimentally determinedNot experimentally determinedN/A
Boiling Point Not experimentally determinedNot experimentally determinedN/A
Solubility Predicted to be soluble in DMSO and methanol.[6]Not experimentally determined[6]
pKa Not experimentally determinedNot experimentally determinedN/A
LogP (calculated) Not experimentally determined0.3[7]

Synthesis and Structural Elucidation

The synthesis of C-aryl ribofuranosides is a complex undertaking that typically involves the formation of a carbon-carbon bond at the anomeric center of the ribose sugar. While a specific, detailed synthesis protocol for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is not publicly available, the general strategies for creating such molecules are well-documented.[5][8] These methods often employ organometallic reagents or transition-metal-catalyzed cross-coupling reactions to link the aryl and sugar moieties.

A plausible synthetic approach, based on established methodologies, is outlined below. This workflow is designed to be self-validating at each key stage.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Purification and Characterization A Protected D-Ribofuranose D Nucleophilic Addition to Lactone or Activated Ribose Derivative A->D Electrophile B 2,4-difluoro-5-methyl-bromobenzene C Organometallic Reagent Formation (e.g., Grignard or Organolithium) B->C Aryl Halide Precursor C->D Nucleophile E Cyclization and Deprotection D->E Intermediate F Chromatographic Purification (e.g., HPLC, Column Chromatography) E->F Crude Product G Spectroscopic Analysis (NMR, MS, IR) F->G Purified Product H Final Product: (1S)-1,4-Anhydro-1-C-(2,4-difluoro- 5-methylphenyl)-D-ribitol G->H Characterized Product

Caption: Generalized synthetic workflow for C-aryl ribofuranosides.

The structural integrity of the final compound must be rigorously confirmed through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For unambiguous stereochemical assignment, X-ray crystallography is the gold standard. A crystal structure for the related compound, (1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol, is available and can serve as a valuable reference.[7]

Experimental Protocols for Physicochemical Characterization

To address the current data gaps, the following section details robust, step-by-step protocols for determining the key physicochemical properties of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

Determination of Aqueous and Organic Solubility

Rationale: Solubility is a critical parameter that influences bioavailability and formulation development. The choice of a gravimetric method provides a direct and accurate measure of solubility.

Protocol:

  • Solvent Selection: Prepare a panel of pharmaceutically relevant solvents, including water, phosphate-buffered saline (PBS, pH 7.4), methanol, ethanol, and dimethyl sulfoxide (DMSO).

  • Equilibration: Add an excess of the compound to a known volume of each solvent in separate sealed vials.

  • Saturation: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, ensuring no solid is transferred. Evaporate the solvent under vacuum and weigh the residual solid.

  • Calculation: Determine the solubility in mg/mL or mol/L.

Solubility_Determination_Workflow A Add excess compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to separate solid and supernatant B->C D Aliquot supernatant C->D E Evaporate solvent D->E F Weigh residue E->F G Calculate solubility F->G

Caption: Workflow for gravimetric solubility determination.

Determination of Melting Point

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline compound.

  • Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Spectroscopic Characterization

Rationale: A combination of spectroscopic techniques provides a detailed fingerprint of the molecule, confirming its identity and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. 2D NMR experiments (e.g., COSY, HSQC) should be performed to aid in proton and carbon assignments.

    • Analysis: The ¹H NMR will reveal the number and environment of protons. The ¹³C NMR will identify the carbon skeleton. The ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Data Acquisition: Analyze the sample using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique (e.g., ESI, APCI).

    • Analysis: The HRMS data will provide the accurate mass of the molecule, confirming its elemental composition. Fragmentation patterns can offer further structural insights.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet or cast a thin film of the compound.

    • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

    • Analysis: The spectrum will show characteristic absorption bands for functional groups, such as O-H (hydroxyl), C-H (aromatic and aliphatic), C-O, and C-F bonds.

Conclusion

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is a compound of significant interest due to its structural classification as a stable C-aryl nucleoside analogue with potential therapeutic applications. While its fundamental molecular properties are established, a comprehensive experimental characterization of its physicochemical properties is necessary to fully unlock its potential in drug discovery and development. The methodologies outlined in this guide provide a robust framework for researchers to systematically investigate this promising molecule, thereby enabling a deeper understanding of its behavior and facilitating its progression through the research and development pipeline.

References

  • PubChem. D-Ribitol, 1,4-anhydro-1-C-(2,4-difluorophenyl)-, (1S)-. [Link]

  • Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current pharmaceutical design, 18(23), 3373–3388.
  • Immunomart. (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. [Link]

  • Solubility of hydrophobic surfactant proteins in organic solvent/water mixtures. Structural studies on SP-B and SP-C in aqueous organic solvents and lipids. The Journal of biological chemistry, 271(32), 19477–19483.
  • CD BioGlyco. (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. [Link]

  • Cristóbal, J. M., et al. (2018). Synthesis of C-Arylnucleoside Analogues. Molecules, 23(11), 2903.
  • Solubilization of a novel antitumor drug ribociclib in water and ten different organic solvents at different temperatures. Drug development and industrial pharmacy, 48(7), 369–378.
  • Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. Journal of the American Chemical Society, 142(10), 4793–4800.

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Target Deconvolution and Pathway Characterization for a Novel Purine Nucleoside Analogue

Foreword: Charting the Unexplored Territory of a Novel Therapeutic Candidate

The compound (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol represents a novel chemical entity within the well-established class of purine nucleoside analogues. This class of molecules has yielded significant therapeutic successes, primarily in the realms of oncology and virology, by targeting fundamental cellular processes such as DNA synthesis and programmed cell death (apoptosis)[1][2][3]. The unique structural modifications of this particular analogue, specifically the difluoro-5-methylphenyl group, suggest the potential for novel target interactions and a distinct pharmacological profile.

This guide is designed for researchers, scientists, and drug development professionals. It deviates from a rigid template to provide a strategic and logical workflow for the comprehensive elucidation of the mechanism of action of this promising, yet uncharacterized, compound. As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, providing not just protocols, but the causal reasoning behind the proposed experimental choices. Our approach will be a multi-pronged strategy aimed at first identifying the direct molecular target(s) and subsequently characterizing the downstream signaling cascades that mediate its biological effects.

Part 1: The Foundational Hypothesis - A Purine Nucleoside Analogue's Presumed Path

Based on its chemical structure, (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is hypothesized to function as an antimetabolite. The core mechanism of action for many purine nucleoside analogues involves intracellular phosphorylation to the triphosphate form, which can then interfere with nucleic acid synthesis[1][2][4][5][6]. This interference can occur through several mechanisms, including competitive inhibition of DNA polymerases or incorporation into nascent DNA chains, leading to chain termination[1][2][5]. The ultimate cellular response to such insults is often the induction of apoptosis[7][8].

However, the landscape of purine analogue targets is not limited to DNA synthesis. Kinases, given their ATP-binding pockets which bear resemblance to the binding sites for nucleosides, are also potential targets[9][10][11][12][13]. Therefore, our investigation will be broad in its initial scope, seeking to identify the primary interacting partner(s) of our compound without preconceived limitations.

Part 2: The Experimental Roadmap for Target Deconvolution

The cornerstone of any mechanism of action study is the unambiguous identification of the drug's direct molecular target(s). For a novel compound, this process, often termed "target deconvolution," requires a systematic and multi-faceted approach. We will employ a combination of affinity-based and biophysical methods to identify and validate the cellular interactors of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

Affinity Chromatography-Mass Spectrometry (AC-MS): Fishing for Interacting Proteins

The initial and most direct method to identify binding partners is affinity chromatography coupled with mass spectrometry (AC-MS). This technique relies on immobilizing the compound of interest to a solid support and using it as "bait" to capture interacting proteins from a cell lysate[14][15][16][17][18][19].

Causality Behind the Choice: AC-MS is a powerful discovery tool that can identify a broad range of potential interactors without prior knowledge of the target class. It allows for the enrichment of even low-abundance binding proteins, which might be missed by other methods.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Synthesis of an Affinity Probe:

    • A derivative of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol will be synthesized with a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid). The position of the linker will be carefully chosen to minimize disruption of the compound's putative binding pharmacophore.

    • The linker-modified compound will be covalently coupled to a solid support, such as NHS-activated sepharose beads.

  • Preparation of Cell Lysate:

    • A relevant cancer cell line (e.g., a leukemia or lymphoma cell line, given the known activities of other purine analogues) will be cultured and harvested.

    • Cells will be lysed under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Pull-Down:

    • The cell lysate will be incubated with the compound-conjugated beads.

    • A parallel incubation will be performed with beads that have been blocked (negative control) to identify non-specific binders.

    • A competition experiment will also be conducted where the lysate is pre-incubated with an excess of the free, unmodified compound before incubation with the affinity beads. Proteins that are specifically competed off are high-confidence interactors.

  • Elution and Protein Identification:

    • After extensive washing to remove non-specifically bound proteins, the specifically bound proteins will be eluted.

    • The eluted proteins will be separated by SDS-PAGE and visualized by silver staining.

    • Protein bands that are present in the affinity pull-down but absent or significantly reduced in the negative control and competition experiments will be excised.

    • The excised protein bands will be subjected to in-gel trypsin digestion, and the resulting peptides will be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.

Data Presentation: Potential AC-MS Hits

Protein ID Function Significance in Competition Elution
Protein XDNA PolymeraseHigh
Protein YKinaseHigh
Protein ZMetabolic EnzymeMedium

Diagram: Affinity Chromatography Workflow

AC_MS_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Compound (1S)-1,4-Anhydro-1-C- (2,4-difluoro-5-methylphenyl)-D-ribitol Linker Linker Synthesis Compound->Linker Beads Immobilization on Beads Linker->Beads Incubation Incubation Beads->Incubation Lysate Cell Lysate Lysate->Incubation Wash Wash Incubation->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS LC-MS/MS SDS_PAGE->MS Hits Identify Potential Targets MS->Hits CETSA_Principle cluster_without_drug Without Drug cluster_with_drug With Drug Protein_unbound Target Protein (Unbound) Heat_unbound Heat Protein_unbound->Heat_unbound Denatured Denatured & Aggregated Heat_unbound->Denatured Protein_bound Target Protein (Bound to Drug) Heat_bound Heat Protein_bound->Heat_bound Stable Stable & Soluble Heat_bound->Stable Apoptosis_Pathway Compound (1S)-1,4-Anhydro-1-C- (2,4-difluoro-5-methylphenyl)-D-ribitol Target Direct Target (e.g., DNA Polymerase) Compound->Target DNA_Damage DNA Synthesis Inhibition & DNA Damage Target->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

The Ascendant Therapeutic Potential of C-Nucleoside Analogues of D-Ribose: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a New Course in Nucleoside Chemistry

For decades, nucleoside analogues have been a cornerstone of antiviral and anticancer therapies. Their ability to mimic natural building blocks of DNA and RNA, thereby disrupting pathological replication processes, has saved countless lives. However, the inherent instability of the N-glycosidic bond in traditional nucleosides often leads to metabolic liabilities and the emergence of drug resistance. This guide delves into the compelling world of C-nucleoside analogues, a class of compounds that circumvents this critical limitation through the elegant substitution of the nitrogen-carbon linkage with a robust carbon-carbon bond. While the term D-ribitol was specified in the initial query, it is important to clarify that the core scaffold of these therapeutic agents is derived from D-ribose, the pentose sugar that forms the backbone of RNA. D-ribitol, the corresponding sugar alcohol, can be a starting material for the synthesis of D-ribose derivatives, but it is the ribofuranose ring structure that is central to the molecules discussed herein. This distinction is crucial for a precise understanding of the synthesis and mechanism of action of these promising drug candidates.

This document provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of C-nucleoside analogues derived from D-ribose. We will dissect the causal logic behind synthetic strategies, elucidate the molecular mechanisms that underpin their potent biological effects, and provide actionable experimental protocols for their evaluation.

The Strategic Advantage of the C-Glycosidic Bond: A Foundation of Stability

The defining feature of a C-nucleoside is the carbon-carbon bond connecting the anomeric carbon of the D-ribose moiety to a heterocyclic base. This fundamental structural modification confers significant advantages over their N-nucleoside counterparts. The C-C bond is inherently more resistant to enzymatic cleavage by nucleoside phosphorylases and hydrolysis, leading to enhanced metabolic stability and potentially improved pharmacokinetic profiles.[1] This increased resilience allows for sustained therapeutic concentrations in vivo, a critical factor in combating persistent viral infections and aggressive cancers.

Convergent and Modular Synthesis: The Art of Crafting C-Nucleoside Analogues

The synthesis of C-nucleoside analogues is a testament to the ingenuity of modern organic chemistry. While linear synthetic routes exist, convergent and modular approaches have gained prominence due to their flexibility and efficiency. These strategies typically involve the preparation of a suitably activated D-ribose derivative and a functionalized heterocycle, which are then coupled to form the C-glycosidic bond.

Key Synthetic Precursor: The Versatile D-Ribonolactone

A common and highly effective starting point for the synthesis of C-nucleoside analogues is D-ribonolactone. This precursor allows for the stereoselective introduction of the heterocyclic base at the anomeric center. The general strategy involves the nucleophilic attack of an organometallic derivative of the heterocycle onto the lactone carbonyl, followed by reduction of the resulting lactol to afford the desired β-C-nucleoside. The stereochemical outcome of this reaction is often controlled by the directing influence of protecting groups on the ribose ring.[2]

Experimental Protocol: A Representative Synthesis of a Pyrrolotriazine C-Nucleoside Analogue

The following protocol outlines a convergent synthesis adapted from the literature for a pyrrolo[2,1-f][2][3][4]triazine C-nucleoside analogue, a class of compounds with demonstrated anti-HCV activity.[1]

Step 1: Preparation of the Activated Ribose Donor

  • Protect the 3- and 5-hydroxyl groups of a 2-C-methyl-D-ribonolactone derivative with a suitable protecting group, such as a dichlorobenzyl ether.

  • Protect the remaining 2-hydroxyl group.

  • Hydrolyze the lactone under acidic conditions to yield the corresponding lactol.

Step 2: Synthesis of the Heterocyclic Nucleophile

  • Synthesize the desired pyrrolotriazine heterocycle through a multi-step sequence, often involving condensation and cyclization reactions.

  • Introduce a functional group, such as a bromine atom, at the position intended for coupling with the ribose moiety.

  • Convert the functionalized heterocycle into a nucleophilic species, for example, by lithiation.

Step 3: The Crucial C-Glycosylation Reaction

  • Dissolve the activated ribose donor in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Slowly add the prepared heterocyclic nucleophile to the reaction mixture.

  • Allow the reaction to proceed for a specified time, monitoring for the formation of the C-nucleoside product by thin-layer chromatography (TLC).

  • Quench the reaction with a suitable reagent, such as saturated aqueous ammonium chloride.

Step 4: Deprotection and Purification

  • Remove the protecting groups from the ribose moiety using appropriate deprotection conditions (e.g., hydrogenolysis for benzyl ethers).

  • Purify the final C-nucleoside analogue using column chromatography to obtain the desired compound with high purity.

Synthesis_Workflow cluster_ribose Ribose Moiety Preparation cluster_heterocycle Heterocycle Moiety Preparation D_Ribonolactone D-Ribonolactone Derivative Protection Hydroxyl Protection D_Ribonolactone->Protection Activation Activation to Lactol Protection->Activation Coupling C-Glycosylation (Coupling Reaction) Activation->Coupling Heterocycle_Synth Heterocycle Synthesis Functionalization Functionalization Heterocycle_Synth->Functionalization Nucleophile_Formation Nucleophile Formation Functionalization->Nucleophile_Formation Nucleophile_Formation->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification Deprotection->Purification Final_Product Final C-Nucleoside Analogue Purification->Final_Product

Biological Activities: A Tale of Two Fronts - Antiviral and Anticancer Efficacy

The enhanced stability of the C-glycosidic bond translates into potent biological activity, primarily in the realms of antiviral and anticancer research.

Antiviral Activity: Disrupting Viral Replication

C-nucleoside analogues have emerged as powerful inhibitors of various viruses, including Hepatitis C virus (HCV) and Respiratory Syncytial Virus (RSV).[1][5] Their mechanism of action often involves the intracellular phosphorylation of the analogue to its triphosphate form, which then acts as a competitive inhibitor or a chain terminator of viral polymerases.

Many antiviral C-nucleoside analogues target the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses. The triphosphate of the C-nucleoside analogue mimics the natural nucleotide substrate and is incorporated into the growing viral RNA chain. This incorporation can lead to two primary outcomes:

  • Chain Termination: If the C-nucleoside analogue lacks a 3'-hydroxyl group, its incorporation into the RNA chain prevents the addition of the next nucleotide, effectively terminating replication.

  • Non-obligate Chain Termination: Some analogues, even with a 3'-hydroxyl group, can induce conformational changes in the polymerase active site upon incorporation, hindering further elongation.

Antiviral_Mechanism cluster_cell Infected Host Cell cluster_virus Viral Replication Machinery C_Nucleoside C-Nucleoside Analogue Kinases Host Cell Kinases C_Nucleoside->Kinases Triphosphate Active Triphosphate Form Kinases->Triphosphate RdRp Viral RNA-Dependent RNA Polymerase (RdRp) Triphosphate->RdRp Competitive Inhibition & Incorporation Replication RNA Replication RdRp->Replication Chain_Termination Chain Termination or Replication Arrest RdRp->Chain_Termination Leads to Viral_RNA Viral RNA Template Viral_RNA->RdRp

The following table summarizes the in vitro anti-HCV activity of a series of pyrrolotriazine C-nucleoside analogues.

CompoundReplicon Assay EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)
Analogue 1 0.8>100>125
Analogue 2 1.2>100>83
Ribavirin 10>100>10

Data adapted from relevant literature. EC₅₀ represents the concentration for 50% inhibition of viral replication, and CC₅₀ represents the concentration for 50% cytotoxicity.

Anticancer Activity: Inducing Cell Death in Malignant Cells

C-nucleoside analogues have also demonstrated significant potential as anticancer agents. Their ability to interfere with DNA and RNA synthesis makes them particularly effective against rapidly proliferating cancer cells.

The anticancer activity of many C-nucleoside analogues stems from their ability to inhibit key enzymes involved in nucleic acid metabolism, such as ribonucleotide reductase (RNR) and DNA polymerases. After conversion to their triphosphate forms, these analogues can:

  • Inhibit RNR: This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the pool of deoxyribonucleotides, thereby halting DNA synthesis.

  • Inhibit DNA Polymerases: The triphosphate analogues can be incorporated into the growing DNA strand by DNA polymerases, leading to chain termination and the induction of apoptosis (programmed cell death).

Anticancer_Mechanism cluster_cell Cancer Cell cluster_targets Intracellular Targets C_Nucleoside C-Nucleoside Analogue Kinases Cellular Kinases C_Nucleoside->Kinases Triphosphate Active Triphosphate Form Kinases->Triphosphate RNR Ribonucleotide Reductase (RNR) Triphosphate->RNR Inhibition DNA_Polymerase DNA Polymerase Triphosphate->DNA_Polymerase Incorporation dNTP_Depletion dNTP Pool Depletion RNR->dNTP_Depletion Leads to DNA_Damage DNA Chain Termination & Damage DNA_Polymerase->DNA_Damage Causes Apoptosis Apoptosis dNTP_Depletion->Apoptosis DNA_Damage->Apoptosis

Future Directions and Therapeutic Promise

The field of C-nucleoside analogue research is vibrant and continues to evolve. Current efforts are focused on:

  • Prodrug Strategies: To enhance the oral bioavailability and cellular uptake of these compounds, various prodrug approaches are being explored. These strategies often involve masking the polar hydroxyl groups of the ribose moiety with lipophilic groups that are cleaved intracellularly to release the active drug.

  • Novel Heterocycles: The synthesis and evaluation of C-nucleoside analogues with novel and diverse heterocyclic bases is an active area of research, aiming to improve potency, selectivity, and the resistance profile.

  • Combination Therapies: The potential of C-nucleoside analogues in combination with other antiviral or anticancer agents is being investigated to achieve synergistic effects and overcome drug resistance.

Conclusion

C-nucleoside analogues of D-ribose represent a significant advancement in the design of therapeutic agents. Their inherent stability, coupled with potent and often multi-faceted biological activities, positions them as highly promising candidates for the treatment of a wide range of viral infections and cancers. The continued exploration of their chemical space and biological mechanisms will undoubtedly pave the way for the development of next-generation therapies with improved efficacy and safety profiles.

References

Sources

A Technical Guide to Difluorinated Phenyl C-Nucleosides: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Fusion of Stability and Potency

In the landscape of medicinal chemistry, nucleoside analogues represent a cornerstone of antiviral and anticancer therapies.[1][2] Their efficacy lies in their ability to mimic endogenous nucleosides, thereby interfering with the replication of viral or cancerous cells. However, the inherent instability of the N-glycosidic bond to enzymatic and acidic cleavage often limits their therapeutic window. C-nucleosides, which feature a robust carbon-carbon bond between the sugar moiety and the heterocyclic base, overcome this limitation, offering significantly enhanced metabolic stability.[3][4] This guide delves into a specialized class of these robust analogues: difluorinated phenyl C-nucleosides.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacological properties.[5][6] The introduction of a difluorophenyl group, in particular, can profoundly influence lipophilicity, metabolic stability, and binding interactions with target enzymes.[7][8] This technical guide provides an in-depth review of the synthesis, unique properties, and therapeutic potential of difluorinated phenyl C-nucleosides, aimed at researchers, scientists, and professionals in the field of drug development.

Core Synthetic Strategies: Forging the C-C Glycosidic Bond

The construction of the C-C bond between the anomeric carbon of the sugar and the difluorophenyl ring is the central challenge in synthesizing these nucleosides. While several methods exist for the synthesis of aryl C-nucleosides, Palladium-catalyzed cross-coupling reactions have emerged as the most versatile and widely applicable strategy.[3][9]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between a halogenated substrate and an organoboron compound. In the context of difluorinated phenyl C-nucleoside synthesis, this typically involves the coupling of a halogenated nucleoside with a difluorophenylboronic acid.[9][10][11] This approach is highly modular, allowing for the facile introduction of various substituted phenyl rings.

The primary advantage of this methodology is its high functional group tolerance, which minimizes the need for extensive protecting group strategies. The reaction proceeds under relatively mild conditions and generally provides good to excellent yields.[10]

Suzuki_Miyaura_Coupling HalogenatedNucleoside Halogenated Nucleoside (e.g., 8-Bromo-2'-deoxyguanosine) Catalyst Pd Catalyst (e.g., Pd(OAc)2) HalogenatedNucleoside->Catalyst Oxidative Addition DifluorophenylboronicAcid Difluorophenylboronic Acid Base Base (e.g., K2CO3) DifluorophenylboronicAcid->Base Transmetalation Product Difluorinated Phenyl C-Nucleoside Catalyst->Product Reductive Elimination Base->Catalyst

Caption: Suzuki-Miyaura cross-coupling workflow for C-nucleoside synthesis.

Experimental Protocol: Representative Synthesis of an 8-(Difluorophenyl)-2'-deoxyguanosine Analogue

The following protocol is a representative example adapted from established methods for the synthesis of C8-aryl-2'-deoxyguanosine derivatives via Suzuki-Miyaura coupling.[5][9]

Materials:

  • 8-Bromo-2'-deoxyguanosine

  • (2,4-Difluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Degassed solvent mixture (e.g., Acetonitrile/Water)

  • Microwave reactor vials

Step-by-Step Methodology:

  • Preparation of Reagents: In a microwave vial, combine 8-bromo-2'-deoxyguanosine (1 equivalent), (2,4-difluorophenyl)boronic acid (1.5 equivalents), and potassium carbonate (3 equivalents).

  • Catalyst Addition: To the solid mixture, add palladium(II) acetate (0.1 equivalents) and triphenylphosphine (0.2 equivalents).

  • Solvent Addition: Add a degassed 3:1 mixture of acetonitrile and water to the vial.

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 20-30 minutes). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the desired 8-(2,4-difluorophenyl)-2'-deoxyguanosine.

  • Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique is employed to accelerate the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating.[9]

  • Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and PPh₃ is a common and effective catalytic system for Suzuki-Miyaura couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Aqueous Solvent System: The use of an aqueous solvent system is often beneficial for the solubility of the nucleoside starting material and the inorganic base, and it is also environmentally more benign.

Structural and Physicochemical Properties

The introduction of a difluorinated phenyl group at the C-glycosidic linkage imparts a unique set of properties that are highly advantageous for drug design.

Conformational Preferences: The Syn-Anti Equilibrium

Nucleosides exist in a dynamic equilibrium between two major conformations, syn and anti, which describe the orientation of the base relative to the sugar ring. The steric bulk of the substituent at the C8 position of purines or the C6 position of pyrimidines is a major determinant of this equilibrium. A bulky substituent generally favors the syn conformation to minimize steric clash with the sugar moiety. The difluorophenyl group is sterically demanding, and thus, difluorinated phenyl C-nucleosides are expected to predominantly adopt a syn conformation. This conformational locking can have profound implications for biological activity, as many enzymes selectively recognize one conformation over the other.

Syn_Anti_Conformation cluster_anti Anti Conformation cluster_syn Syn Conformation anti_label Base is oriented away from the sugar ring. syn_label Base is oriented over the sugar ring. (Favored by bulky substituents)

Caption: Syn and Anti conformations of C-nucleosides.

Impact of Difluorination on Physicochemical Properties

The two fluorine atoms on the phenyl ring exert a powerful influence on the molecule's electronic and physical properties.

PropertyEffect of Difluorophenyl GroupRationale
Lipophilicity IncreasedFluorine is highly lipophilic, which can enhance membrane permeability and cellular uptake.
Metabolic Stability IncreasedThe strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the drug's half-life.[1][2]
Acidity/Basicity (pKa) AlteredThe electron-withdrawing nature of fluorine atoms can decrease the pKa of nearby acidic or basic centers, affecting the ionization state at physiological pH.
Binding Interactions EnhancedFluorine can participate in favorable orthogonal multipolar C–F···C=O interactions and hydrogen bonds with protein active sites, potentially increasing binding affinity.

Biological Applications and Therapeutic Potential

While specific biological data for a wide range of difluorinated phenyl C-nucleosides is still emerging, the known activities of related fluorinated and C-aryl nucleosides provide a strong basis for their potential as therapeutic agents.

Antiviral Activity

Many nucleoside analogues exert their antiviral effects by inhibiting viral polymerases.[3][12][13] After intracellular phosphorylation to the triphosphate form, they act as competitive inhibitors or chain terminators of viral RNA-dependent RNA polymerases (RdRp), such as the NS5B polymerase of the Hepatitis C virus (HCV).[14][15][16] The enhanced stability of the C-C bond prevents cleavage by phosphorylases, while the difluorophenyl group can enhance binding to the active site.

Anticancer Activity

In oncology, nucleoside analogues can be incorporated into the DNA or RNA of rapidly dividing cancer cells, leading to chain termination and apoptosis.[1][2] Alternatively, their metabolites can inhibit key enzymes involved in nucleotide biosynthesis. The structural modifications in difluorinated phenyl C-nucleosides could lead to improved selectivity for tumor cells and circumvention of common resistance mechanisms. Studies on related compounds have shown that fluorophenyl groups can contribute to potent antimetastatic and antiproliferative effects.[7][8]

Table of Potential Biological Activities:

Therapeutic AreaPotential TargetMechanism of Action
Antiviral (e.g., HCV) Viral RNA-dependent RNA Polymerase (NS5B)Competitive inhibition and/or chain termination of viral RNA synthesis.[14][15]
Antiviral (e.g., Coronaviruses) Viral RNA-dependent RNA PolymeraseChain termination of viral RNA synthesis.[17]
Anticancer DNA/RNA Polymerases, Thymidylate SynthaseIncorporation into DNA/RNA leading to chain termination; inhibition of nucleotide synthesis pathways.[1][2]

Conclusion and Future Directions

Difluorinated phenyl C-nucleosides represent a promising class of compounds that merge the metabolic robustness of the C-glycosidic bond with the advantageous physicochemical properties conferred by fluorine. The synthetic accessibility through powerful methods like the Suzuki-Miyaura cross-coupling allows for the creation of diverse chemical libraries for biological screening.

Future research in this area should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: Investigating the impact of different difluorophenyl substitution patterns (e.g., 2,4-difluoro vs. 3,5-difluoro) on biological activity.

  • Exploration of Different Sugar Moieties: Evaluating the effect of modifications to the carbohydrate portion, such as 2'-fluorination or the introduction of carbocyclic scaffolds.

  • Prodrug Strategies: Designing and synthesizing prodrugs to enhance the oral bioavailability and intracellular delivery of the active triphosphate form.

The continued exploration of difluorinated phenyl C-nucleosides holds significant promise for the development of next-generation antiviral and anticancer agents with improved efficacy and pharmacokinetic profiles.

References

  • Zhang, Y., et al. (2010). Postsynthetic Guanine Arylation of DNA by Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Gorityala, B. K., et al. (2001). Palladium Catalysis for the Synthesis of Hydrophobic C-6 and C-2 Aryl 2'-Deoxynucleosides. Comparison of C−C versus C−N Bond Formation as well as C-6 versus C-2 Reactivity. Journal of the American Chemical Society. [Link]

  • Jordheim, L. P., et al. (2013). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. [Link]

  • García-García, A., et al. (2011). Synthesis of 8-Heteroaryl-2′-deoxyguanosine Derivatives. PubMed Central. [Link]

  • Sivets, G. G., et al. (2009). SYNTHESIS AND ANTIVIRAL ACTIVITY OF PURINE 2′,3′-DIDEOXY-2′,3′-DIFLUORO-D-ARABINOFURANOSYL NUCLEOSIDES. PubMed Central. [Link]

  • Hobley, G., et al. (2011). Synthesis of 8-Heteroaryl-2′-deoxyguanosine Derivatives. ResearchGate. [Link]

  • Sivets, G. G., et al. (2009). Synthesis and antiviral activity of purine 2',3'-dideoxy-2',3'-difluoro-D-arabinofuranosyl nucleosides. Nucleosides Nucleotides Nucleic Acids. [Link]

  • Vince, R., et al. (1983). Synthesis and antiviral evaluation of carbocyclic analogues of ribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry. [Link]

  • Christensen, L. F., et al. (1972). Synthesis and biological activity of selected 2,6-disubstituted-(2-deoxy- -and- -D-erythro-pentofuranosyl)purines. Journal of Medicinal Chemistry. [Link]

  • Lesiak, K., et al. (1989). Synthesis and biological properties of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues of AMP, GMP, IMP, and CMP. Journal of Medicinal Chemistry. [Link]

  • Pockros, P. J. (2011). The HCV NS5B nucleoside and non-nucleoside inhibitors. Clinics in Liver Disease. [Link]

  • Thomas, H. J., et al. (1994). Synthesis and Biologic Activity of Purine 2′-Deoxy-2′-fluoro-ribonucleosides. ResearchGate. [Link]

  • Xie, Y., et al. (2016). Nucleoside Inhibitors of Hepatitis C Virus NS5B Polymerase: A Systematic Review. Current Drug Targets. [Link]

  • Creative Biolabs. (n.d.). Guanosine Analogue for the Treatment of SARS-CoV-2. Creative Biolabs. [Link]

  • Burton, J. R., Jr, & Everson, G. T. (2009). HCV NS5B polymerase inhibitors. Clinics in Liver Disease. [Link]

  • Tan, M. L. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed Central. [Link]

  • K, Y., et al. (2023). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. ResearchGate. [Link]

  • Galkina, I. V., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Institutes of Health. [Link]

  • Fresneau, N., et al. (2012). Efficient Synthesis of Unprotected C-5-Aryl/Heteroaryl-2'-deoxyuridine via a Suzuki-Miyaura Reaction in Aqueous Media. ResearchGate. [Link]

  • Mehellou, Y., et al. (2017). Fluorinated nucleosides as an important class of anticancer and antiviral agents. Future Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). NS5B inhibitor. Wikipedia. [Link]

  • Szabó, R., et al. (2025). Synthesis of 3'-modified xylofuranosyl nucleosides bearing 5'-silyl or -butyryl groups and their antiviral effect against RNA viruses. European Journal of Pharmaceutical Sciences. [Link]

  • Teles, S. A., et al. (2015). Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. PubMed Central. [Link]

  • Sari, O., et al. (2017). Synthesis and antiviral evaluation of 2′,2′,3′,3′-tetrafluoro nucleoside analogs. ResearchGate. [Link]

  • Bourgeois, M. J., et al. (1987). Synthesis of 3-C-(methyl beta-D-xylofuranosid-3-yl)-5-phenyl-1,2,4-oxadiazole. Carbohydrate Research. [Link]

  • El-Sayed, N. N. E., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]

  • Szymański, P., et al. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. [Link]

  • Reddy, G. M., et al. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PubMed Central. [Link]

  • da Silva, A. C. A., et al. (2022). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Molecules. [Link]

  • Google Patents. (2010). A process for preparing [1s- [1-alpha, 2-alpha, 3-beta (1s, 2r) 5-beta] ] -3- [7- [2- (3, 4-dif luorophenyl) -cyclopropylamino] - 5- (propylthio) -3h-1.

Sources

In-Depth Technical Guide to the Spectroscopic Characterization of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview of the spectroscopic characterization of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, a C-nucleoside analog with potential applications in pharmaceutical research.[1][2][3] Given the novelty of this compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, explains the rationale behind the spectroscopic methodologies, and establishes a framework for the definitive structural elucidation and purity assessment of this and structurally related molecules.

Introduction and Scientific Context

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol belongs to the class of C-aryl furanosides, a group of molecules prevalent in nature and noted for their significant biological activities.[4][5] Unlike more common O- or N-glycosides, the direct carbon-carbon bond between the anomeric center of the ribitol moiety and the aromatic ring confers high resistance to enzymatic hydrolysis, a desirable trait for therapeutic candidates.[6] The presence of a difluoro-5-methylphenyl group further modulates the electronic and lipophilic properties of the molecule, potentially influencing its target engagement and pharmacokinetic profile.

Accurate and unambiguous structural confirmation is the bedrock of drug discovery and development. For novel entities like this, a multi-technique spectroscopic approach is not just recommended, but essential. This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, 2D NMR, and High-Resolution Mass Spectrometry (HRMS), providing the user with a robust analytical blueprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for elucidating the precise three-dimensional structure of organic molecules in solution. For a molecule of this complexity, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon signal and to confirm the connectivity and stereochemistry.

2.1. Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent and referencing standard is critical for data quality and reproducibility. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its excellent solubilizing power for polar, hydroxyl-containing compounds and its wide chemical shift window. Tetramethylsilane (TMS) will be used as an internal standard for referencing both ¹H and ¹³C spectra to 0.00 ppm.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of DMSO-d₆.

  • ¹H NMR Acquisition: Acquire a 1D proton spectrum at a field strength of 500 MHz or higher to ensure adequate signal dispersion. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and acquisition of at least 16 scans.

  • ¹³C{¹H} NMR Acquisition: Acquire a broadband proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary to achieve a satisfactory signal-to-noise ratio.

  • 2D NMR Acquisition: Perform a series of 2D experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivities.[7][8][9][10]

2.2. Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The ¹H NMR spectrum can be divided into three distinct regions: the aromatic region, the ribitol ring region, and the aliphatic methyl region.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Assignment
H-6' (Aromatic)~7.5 - 7.7d (doublet)J(H-F) ≈ 7-9 HzDeshielded by adjacent fluorine (F-2') and C-1 of the ribitol. Exhibits coupling to the meta-fluorine.
H-3' (Aromatic)~7.2 - 7.4d (doublet)J(H-F) ≈ 10-12 HzDeshielded by adjacent fluorine (F-4'). Exhibits coupling to the ortho-fluorine.
H-1 (Ribitol)~4.8 - 5.0d (doublet)J(H1-H2) ≈ 4-5 HzAnomeric-like proton, deshielded by the aromatic ring and the ring oxygen.
OH (Ribitol)~5.0 - 5.5br s (broad singlets)-Exchangeable protons; chemical shift is concentration and temperature-dependent.
H-2, H-3, H-4 (Ribitol)~3.8 - 4.2m (multiplet)-Complex overlapping multiplet region typical for sugar moieties.
H-5a, H-5b (Ribitol)~3.5 - 3.7m (multiplet)-Diastereotopic protons of the CH₂OH group.
CH₃ (Aromatic)~2.2 - 2.4s (singlet)-Standard chemical shift for a methyl group attached to an aromatic ring.
2.3. Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to each unique carbon atom in the molecule. A key feature will be the large one-bond carbon-fluorine couplings (¹JCF) and smaller two- or three-bond couplings (²JCF, ³JCF).

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J, Hz) Rationale for Assignment
C-2' (Aromatic)~160 - 164dd (doublet of doublets)¹J(C-F) ≈ 245-255, ²J(C-F) ≈ 12-15Directly attached to fluorine, resulting in a large one-bond coupling and a smaller two-bond coupling to the other fluorine.
C-4' (Aromatic)~158 - 162dd (doublet of doublets)¹J(C-F) ≈ 245-255, ²J(C-F) ≈ 12-15Directly attached to fluorine, similar to C-2'.
C-1' (Aromatic)~125 - 130dd (doublet of doublets)²J(C-F) ≈ 15-20, ⁴J(C-F) ≈ 2-4Quaternary carbon attached to the ribitol ring, showing couplings to both fluorine atoms.
C-6' (Aromatic)~118 - 122d (doublet)²J(C-F) ≈ 20-25Coupled to the ortho-fluorine (F-2').
C-5' (Aromatic)~115 - 120m (multiplet)-Quaternary carbon attached to the methyl group, showing complex smaller couplings to both fluorines.
C-3' (Aromatic)~112 - 116d (doublet)²J(C-F) ≈ 20-25Coupled to the ortho-fluorine (F-4').
C-1 (Ribitol)~80 - 85t (triplet)³J(C-F) ≈ 3-5Anomeric-like carbon, deshielded by the aromatic ring and ring oxygen. May show small coupling to fluorine.
C-4 (Ribitol)~78 - 82s (singlet)-Carbon involved in the furanose ring ether linkage.
C-2, C-3 (Ribitol)~70 - 75s (singlets)-Standard range for secondary alcohol carbons in a furanose ring.
C-5 (Ribitol)~60 - 65s (singlet)-Primary alcohol carbon.
CH₃ (Aromatic)~15 - 20s (singlet)-Standard chemical shift for an aromatic methyl group.
2.4. Structural Elucidation Workflow using 2D NMR

Definitive assignment requires a logical workflow correlating the various NMR datasets. A combination of 2D NMR experiments is essential for the structural elucidation of complex molecules.[11]

G H1_NMR 1. Acquire ¹H NMR Identify proton spin systems (Aromatic, Ribitol, Methyl) COSY 2. Acquire COSY Establish ¹H-¹H connectivities (e.g., H1-H2, H2-H3) H1_NMR->COSY HSQC 3. Acquire HSQC Correlate each proton to its directly attached carbon (¹JCH) COSY->HSQC C13_NMR 4. Assign C-H Carbons Use HSQC data to assign C1, C2, C3, C4, C5, C3', C6' HSQC->C13_NMR HMBC 5. Acquire HMBC Establish long-range connectivities (²JCH, ³JCH) C13_NMR->HMBC QUAT_C 6. Assign Quaternary Carbons Use HMBC correlations (e.g., CH₃ to C5') to assign C1', C2', C4', C5' HMBC->QUAT_C FINAL 7. Final Structure Confirmation All data self-consistent QUAT_C->FINAL

  • COSY: This experiment will reveal proton-proton couplings. A cross-peak between H-1 and H-2 of the ribitol moiety would be a key starting point to trace the connectivity through the entire ribitol spin system (H-1 → H-2 → H-3 → H-4 → H-5a/b).

  • HSQC: This experiment directly correlates each proton to the carbon it is attached to.[10] For example, the proton signal at ~4.9 ppm (H-1) will show a correlation to the carbon signal at ~82 ppm (C-1). This allows for the unambiguous assignment of all protonated carbons.

  • HMBC: This is the final piece of the puzzle, revealing correlations between protons and carbons that are 2 or 3 bonds away.[10] Key expected correlations include:

    • The methyl protons (~2.3 ppm) to aromatic carbons C-4', C-5', and C-6'.

    • The anomeric proton H-1 (~4.9 ppm) to aromatic carbons C-1', C-2', and C-6'.

    • Proton H-6' (~7.6 ppm) to C-1 and C-4'. These correlations definitively link the aromatic and ribitol moieties and confirm the substitution pattern on the phenyl ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental composition, serving as a crucial confirmation of the compound's identity.

3.1. Experimental Protocol: HRMS Data Acquisition

Rationale: High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular mass, which allows for the unambiguous calculation of the elemental formula.[12][13] Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method that typically keeps the molecule intact, generating a prominent molecular ion.[14][15][16][17][18]

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Use ESI in positive ion mode. The hydroxyl groups on the ribitol moiety are readily protonated.

  • Analysis: Acquire the spectrum on a high-resolution instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer, capable of mass accuracy below 5 ppm.[12][13]

  • MS/MS Fragmentation: Perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragmentation patterns.

G Sample 1. Sample Infusion (Analyte in MeOH/H₂O) ESI 2. Electrospray Ionization (ESI) Formation of [M+H]⁺ ions Sample->ESI MS1 3. MS1 Analysis (HRMS) Measure accurate m/z of [M+H]⁺ Determine elemental formula ESI->MS1 Isolation 4. Isolate [M+H]⁺ Ion MS1->Isolation CID 5. Collision-Induced Dissociation (CID) Isolation->CID MS2 6. MS2 Analysis Detect and identify fragment ions CID->MS2 Confirm 7. Structure Confirmation Fragmentation pattern consistent with proposed structure MS2->Confirm

3.2. Predicted HRMS and Fragmentation Data

The elemental composition of the target molecule is C₁₂H₁₄F₂O₄ .

  • Molecular Weight (Monoisotopic): 260.08599 Da

Expected HRMS Result: In positive mode ESI, the most prominent ion observed will be the protonated molecule, [M+H]⁺.

  • [M+H]⁺ Calculated m/z: 260.08599 + 1.00728 = 261.09327

An experimentally observed mass within 5 ppm (i.e., ± 0.0013 Da) of this calculated value would strongly confirm the elemental formula C₁₂H₁₅F₂O₄⁺.

Predicted MS/MS Fragmentation: The fragmentation of C-nucleosides is characterized by cleavages within the sugar moiety and the loss of small neutral molecules like water.[19][20][21][22][23] The C-C bond to the aryl group is very strong and unlikely to cleave.

  • [M+H - H₂O]⁺ (m/z 243.0827): Loss of a water molecule from one of the hydroxyl groups. This is a very common fragmentation pathway for polyhydroxylated compounds.

  • [M+H - 2H₂O]⁺ (m/z 225.0722): Sequential loss of a second water molecule.

  • [M+H - 3H₂O]⁺ (m/z 207.0616): Loss of a third water molecule.

  • Cleavage of the C4-C5 bond: Rupture of the sugar ring can lead to the loss of the CH₂OH group (31 Da), resulting in characteristic fragment ions.

Conclusion

The definitive characterization of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol relies on a synergistic application of advanced spectroscopic techniques. The predicted NMR data provides a detailed map of the molecular framework, with 2D NMR experiments serving as the critical tool for assembling the structure piece by piece. High-resolution mass spectrometry validates the elemental composition with high precision and offers further structural insights through fragmentation analysis. The methodologies and predicted data within this guide establish a comprehensive and self-validating system for confirming the identity, purity, and structure of this novel C-nucleoside analog, providing the necessary analytical confidence for its advancement in drug development pipelines.

References
  • Wikipedia. Electrospray ionization. [Link]

  • ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • Lin, M., & Ng, K. (n.d.). Applying 2D NMR methods to the structural elucidation of complex natural products. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Sannova. Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. [Link]

  • Kallwass, P., & Kolakowski, B. M. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(9), R111.009407. [Link]

  • Chemistry For Everyone. (2025). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?[Link]

  • MaTestLab. (2024). Electrospray Ionization (ESI) US Lab. [Link]

  • Fornari, F., Aribi, A., & D'Orazio, G. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Pharmaceuticals, 15(11), 1335. [Link]

  • Olon. (2023). High-resolution mass spectrometry: a powerful technology in drug discovery and process development. [Link]

  • Liu, H., Ye, G., Qiang, S., Liao, X., & Zhao, Y. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Semantic Scholar. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Liu, H., Ye, G., Qiang, S., Liao, X., & Zhao, Y. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

  • Rojas-Cherto, M., Jeliazkova, N., & Williamson, R. T. (2011). Theoretical NMR correlations based Structure Discussion. Chemistry Central Journal, 5, 41. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [Link]

  • Anupama, V. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Immunomart. (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. [Link]

  • ResearchGate. (n.d.). Fragmentation mass spectra of nucleosides. All main fragmentations are...[Link]

  • Wang, Y., et al. (2024). Halogenation-induced C–N bond activation enables the synthesis of 1,2-cis C-aryl furanosides via deaminative cyclization. Chemical Science, 15(1), 123-130. [Link]

  • ResearchGate. (n.d.). The fragmentation pathways of modified nucleosides analyzed by LC-MS. [Link]

  • University of Potsdam. Chemical shifts. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000508). [Link]

  • University of Wisconsin-Madison. NMR Chemical Shifts. [Link]

  • PubChem. 1,4-Anhydro-l-ribitol. [Link]

  • PubChem. D-Ribitol, 1,4-anhydro-1-C-(2,4-difluorophenyl)-, (1S)-. [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Arkivoc. (2016). Supplementary Material 2,4-Furfurylidene-D-sorbitol and its tetra-methyl ether: synthesis, conformational studies, and radical s. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

  • CD BioGlyco. (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. [Link]

  • SpectraBase. 2,2-Difluoro-2-(4-methylphenyl)-acetonitrile. [Link]

  • Royal Society of Chemistry. (2024). Halogenation-induced C–N bond activation enables the synthesis of 1,2-cis C-aryl furanosides via deaminative cyclization. [Link]

  • Oddo, A., & Holl, R. (2012). Design and stereoselective synthesis of a C-aryl furanoside as a conformationally constrained CHIR-090 analogue. Carbohydrate Research, 359, 59-64. [Link]

  • Gsrs. 1,4-ANHYDRO-1-C-(4-CHLORO-3-((4-(((3S)-TETRAHYDRO-3-FURANYL)OXY)PHENYL)METHYL)PHENYL)-D-GLUCITOL, (1S)-. [Link]

  • El-Shazly, M., et al. (2021). Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. Molecules, 26(11), 3209. [Link]

  • ResearchGate. (2016). Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. [Link]

Sources

A Comprehensive In Silico Modeling Guide for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol: A C-Nucleoside Analogue with Antitumor Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is a synthetic C-nucleoside analogue with a chemical structure that positions it as a molecule of interest for anticancer research. As a member of the purine nucleoside analogue class, it is suggested to function as a nucleoside antimetabolite, potentially interfering with the cell cycle and DNA damage pathways.[1][2] The defining feature of this molecule is its carbon-carbon glycosidic bond, which connects the difluoro-5-methylphenyl moiety to the D-ribitol core. This C-C bond confers significantly greater resistance to enzymatic and hydrolytic cleavage compared to the C-N bond found in naturally occurring N-nucleosides, a property that can lead to improved pharmacokinetic profiles.[3]

This technical guide, intended for researchers, computational chemists, and drug development professionals, outlines a comprehensive in silico modeling workflow. As a Senior Application Scientist, the objective is not merely to present a sequence of steps, but to provide a validated, logical framework for investigation, explaining the causality behind each computational choice. We will proceed from fundamental ligand characterization to advanced molecular dynamics simulations, establishing a robust, hypothesis-driven approach to elucidate the potential mechanisms of action, identify putative biological targets, and guide future experimental validation and lead optimization efforts for this promising compound.

Section 1: Foundational Understanding of the Molecule

A rigorous computational study begins with a thorough characterization of the molecule of interest. Understanding its chemical properties, structural class, and known biological context is paramount for designing meaningful in silico experiments.

Chemical Identity and Physicochemical Properties

The subject of our investigation is a structurally precise molecule with defined stereochemistry. Its key identifiers and computed properties are summarized below.

PropertyValueSource
IUPAC Name (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitolN/A
CAS Number 875302-27-5[2][4][5]
Molecular Formula C₁₂H₁₄F₂O₄[2][4]
Molecular Weight 260.23 g/mol [2]
SMILES O[C@H]1[C@H]1O">C@@HC2=C(F)C=C(F)C(C)=C2[4]
The Significance of the C-Nucleoside Scaffold

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. The vast majority of clinically approved agents are N-nucleosides, which mimic endogenous building blocks of DNA and RNA. However, their therapeutic efficacy can be limited by metabolic instability, particularly the cleavage of the C-N glycosidic bond by phosphorylases.

Our molecule belongs to the C-nucleoside class, where the nucleobase mimic is attached to the sugar moiety via a C-C bond.[4] This fundamental structural alteration provides a distinct advantage:

  • Enhanced Stability: The C-C bond is not a substrate for nucleoside phosphorylases, rendering the molecule resistant to enzymatic degradation and increasing its biological half-life.

  • Altered Recognition: The change in connectivity and hydrogen bonding patterns can lead to novel interactions with target enzymes, potentially overcoming resistance mechanisms developed against N-nucleosides.[3]

Known Biological Context and Rationale for Modeling

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is classified as a purine nucleoside analogue that may target pathways related to the cell cycle and DNA damage.[1][2] This class of compounds is known for its antitumor activity, particularly in lymphoid malignancies, through mechanisms that include the inhibition of DNA synthesis and the induction of apoptosis.[1][2]

Despite this promising classification, its specific molecular target(s) and binding mechanism remain unelucidated. This knowledge gap is precisely where in silico modeling provides immense value. A structured computational approach allows us to:

  • Generate high-quality, three-dimensional models of the ligand.

  • Formulate hypotheses about its potential protein targets.

  • Predict binding modes and affinities with high-resolution detail.

  • Assess the stability of the ligand-protein complex.

  • Provide a rational basis for the design of future experiments and next-generation analogues.

Section 2: Ligand Preparation and Conformational Analysis

The fidelity of any structure-based computational model is contingent upon the quality of the initial inputs. The first critical phase is to prepare a high-fidelity, low-energy 3D conformation of the ligand. The molecule's flexibility, particularly in the ribitol ring and the rotatable bond connecting the two ring systems, must be thoroughly explored.

Ligand_Preparation_Workflow cluster_input Input Data cluster_processing Computational Workflow cluster_output Output smiles 1. Obtain 2D Representation (SMILES) gen3d 2. Generate 3D Structure (e.g., RDKit/Open Babel) smiles->gen3d Input emin 3. Initial Energy Minimization (e.g., MMFF94 Force Field) gen3d->emin Correct stereochemistry conf_search 4. Conformational Search (Systematic or Stochastic) emin->conf_search Refined structure cluster 5. Cluster Conformers by RMSD conf_search->cluster Generate ensemble select 6. Select Low-Energy Representative Conformer cluster->select Group similar poses output_mol Optimized 3D Ligand Structure select->output_mol Final model for docking

Figure 1: Ligand preparation and conformational analysis workflow.

Protocol 2.1: 3D Structure Generation and Optimization

Causality: A 2D representation like SMILES lacks the spatial information essential for structure-based modeling. Converting it to 3D and performing an initial energy minimization removes any steric clashes and brings the bond lengths and angles to energetically favorable states according to a chosen force field, providing a physically plausible starting point.

  • Obtain 2D Structure: Start with the canonical SMILES representation: O[C@H]1[C@H]1O)C2=C(F)C=C(F)C(C)=C2.[4]

  • Generate 3D Coordinates: Use a computational chemistry toolkit such as RDKit or Open Babel to convert the 2D SMILES string into an initial 3D structure, ensuring the specified stereochemistry (@ and @@) is correctly interpreted.

  • Assign Protonation States: At physiological pH (approx. 7.4), the hydroxyl groups on the ribitol moiety will be neutral. Assign protonation states accordingly.

  • Initial Energy Minimization: Perform a preliminary geometry optimization using a robust molecular mechanics force field like MMFF94 or UFF. This step relaxes the initial 3D build into a local energy minimum.

Protocol 2.2: Systematic Conformational Search

Causality: A single, minimized structure may not represent the bioactive conformation the ligand adopts when binding to a protein. A conformational search systematically explores the rotational freedom within the molecule to generate an ensemble of low-energy, sterically accessible shapes. The true bioactive pose is likely among these conformers.

  • Define Rotatable Bonds: Identify all acyclic single bonds. For this molecule, the key rotatable bond is the C-C bond linking the phenyl ring to the ribitol ring.

  • Execute Search Algorithm: Employ a conformational search algorithm. A systematic search, which rotates bonds by a defined increment, is suitable for molecules with a low number of rotatable bonds.

  • Energy Window Selection: Retain only the conformers that lie within a specified energy window (e.g., 10 kcal/mol) of the global minimum found during the search. This filters out high-energy, improbable conformations.

  • Clustering and Selection: Cluster the resulting conformers based on root-mean-square deviation (RMSD) to group similar shapes. Select the lowest-energy conformer from the most populated cluster as the representative structure for subsequent docking studies.

Section 3: Target Hypothesis and Validation Strategy

With no explicitly confirmed protein target for this molecule, our strategy shifts to hypothesis generation. Based on its classification as a purine nucleoside analogue active against lymphoid malignancies, we can infer a high probability of interaction with enzymes crucial to nucleotide metabolism or DNA replication.

Strategy for Target Identification

A multi-pronged approach is most effective for identifying potential protein targets:

  • Literature-Based Homology: Research the established targets of clinically successful purine nucleoside analogues (e.g., Fludarabine, Cladribine). Key targets include DNA polymerases, ribonucleotide reductase, and purine nucleoside phosphorylase (PNP).[3]

  • Reverse Pharmacophore Screening: Use the 3D structure of our ligand to generate a pharmacophore model (a map of its key chemical features). This model can then be screened against a database of protein structures to find binding sites with complementary features.

  • Reverse Docking (Target Fishing): Dock the ligand against a large panel of cancer-related protein targets. Proteins that consistently show favorable docking scores become high-priority candidates for further investigation.

For the purpose of this guide, we will proceed with a high-priority hypothetical target: Purine Nucleoside Phosphorylase (PNP) . PNP is a key enzyme in the purine salvage pathway and its inhibition is a validated strategy in T-cell-driven disorders.

Section 4: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction. This allows us to visualize the specific molecular interactions—hydrogen bonds, hydrophobic contacts, etc.—that stabilize the complex.

Molecular_Docking_Workflow cluster_inputs Inputs cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis ligand Optimized 3D Ligand (from Section 2) docking 3. Run Docking Algorithm (e.g., AutoDock Vina) ligand->docking pdb Protein Crystal Structure (e.g., PDB ID) prep_protein 1. Prepare Protein (Remove water, add hydrogens, assign charges) pdb->prep_protein def_site 2. Define Binding Site (Grid box generation) prep_protein->def_site def_site->docking analyze 4. Analyze Results (Binding affinity, interaction analysis) docking->analyze output Predicted Binding Pose & Score analyze->output MD_Simulation_Workflow cluster_input Input cluster_setup System Setup cluster_sim Simulation Protocol cluster_analysis Analysis docked_pose Best Docked Pose (from Section 4) param 1. Parameterize Ligand (Generate Force Field Parameters) docked_pose->param solvate 2. Solvate System (Add Water Box & Counter-ions) param->solvate minimize 3. Energy Minimization solvate->minimize equilibrate 4. NVT/NPT Equilibration minimize->equilibrate production 5. Production MD Run (e.g., 100 ns) equilibrate->production trajectory 6. Analyze Trajectory (RMSD, RMSF, H-Bonds) production->trajectory output Binding Stability & Dynamics Data trajectory->output

Figure 3: Workflow for setting up and analyzing a Molecular Dynamics simulation.

Protocol 5.1: System Preparation for MD

Causality: MD simulations require a complete physical system. The docked complex must be placed in a periodic box of explicit water molecules to simulate the cellular solvent environment. Counter-ions are added to neutralize the system's charge. The ligand requires specialized force field parameters as it is not a standard residue.

  • Ligand Parameterization: Generate force field parameters for the ligand using a service like SwissParam or a tool like Antechamber.

  • Create Simulation Box: Place the protein-ligand complex in the center of a triclinic or cubic box.

  • Solvation and Ionization: Fill the box with a pre-equilibrated water model (e.g., TIP3P). Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

Protocol 5.2: Simulation and Trajectory Analysis

Causality: The system must be gradually relaxed before the production simulation. Minimization removes initial steric clashes. NVT equilibration brings the system to the target temperature, and NPT equilibration adjusts the pressure and density to be representative of ambient conditions. The production run then generates the trajectory for analysis.

  • Minimization and Equilibration: Perform a steep-descent energy minimization, followed by short (e.g., 100-200 ps) NVT (constant volume) and NPT (constant pressure) equilibration phases to stabilize the system's temperature and pressure.

  • Production Run: Execute a production MD run for a duration sufficient to observe convergence of key properties (e.g., 100-200 ns).

  • Analysis: Analyze the resulting trajectory to assess:

    • RMSD (Root Mean Square Deviation): The RMSD of the ligand and protein backbone indicates the stability of the system. A stable, low-RMSD plateau for the ligand suggests a stable binding pose.

    • RMSF (Root Mean Square Fluctuation): RMSF per residue highlights flexible regions of the protein.

    • Hydrogen Bond Analysis: Track the occupancy of key hydrogen bonds identified during docking. High occupancy throughout the simulation confirms their importance.

Section 6: Conclusion and Future Directions

This guide has detailed a systematic in silico workflow for the characterization of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. By progressing from ligand preparation through target identification, molecular docking, and MD simulations, we have established a robust computational framework for generating testable hypotheses regarding its biological activity.

The modeling suggests that this C-nucleoside analogue is a viable candidate for inhibiting enzymes in the purine salvage pathway, such as PNP. The predicted binding mode, stabilized by hydrogen bonds from the ribitol moiety and hydrophobic interactions from the substituted phenyl ring, provides a clear structural hypothesis for its mechanism of action. The stability of this complex, as validated by MD, strengthens the case for this interaction.

Future work should focus on:

  • Experimental Validation: The primary goal of modeling is to guide experimentation. The hypotheses generated here should be tested via in vitro enzyme inhibition assays using recombinant human PNP.

  • ADMET Profiling: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models should be employed to predict the compound's drug-like properties.

  • Structure-Activity Relationship (SAR) Studies: The validated binding model can serve as the basis for designing new analogues with potentially improved potency or selectivity. For example, modifications to the phenyl ring could be explored to optimize interactions within the hydrophobic pocket.

By integrating the computational insights from this guide with targeted experimental validation, a comprehensive understanding of this promising molecule's therapeutic potential can be achieved.

References

  • (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol - Immunomart. Immunomart. [Link]

  • (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol - CD BioGlyco. CD BioGlyco. [Link]

  • D-Ribitol, 1,4-anhydro-1-C-(2,4-difluorophenyl)-, (1S)- | C11H12F2O4 | CID 91668173 - PubChem. National Center for Biotechnology Information. [Link]

  • C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products | ACS Catalysis. ACS Publications. [Link]

  • C-Nucleosides To Be Revisited | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

  • Molecular Modeling and Docking of Ribitol Dehydrogenase Exploring Enzyme NAD + and D-psicose Interaction - Science Publishing Group. SciencePG. [Link]

  • C-Nucleosides To Be Revisited | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

  • Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides - Beilstein Journals. Beilstein-Institut. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is a C-nucleoside analogue with potential therapeutic applications, particularly in oncology. As a member of the purine nucleoside analogue class, its mechanism of action is anticipated to involve the disruption of nucleic acid synthesis and metabolism, processes critical for the proliferation of rapidly dividing cells.[1][2][3] This technical guide provides a comprehensive exploration of the plausible therapeutic targets of this compound, grounded in the established mechanisms of related nucleoside analogues. Furthermore, it outlines a strategic, multi-pronged approach for the experimental identification and validation of these targets, equipping research and development teams with the necessary frameworks to elucidate the compound's precise molecular interactions and advance its preclinical development.

Introduction: Unpacking the Therapeutic Potential of a Novel C-Nucleoside Analogue

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol belongs to a class of compounds known as nucleoside analogues, which are cornerstones in the treatment of various cancers and viral infections.[4][5][6] These molecules function as antimetabolites, mimicking naturally occurring nucleosides to competitively inhibit key enzymatic processes or to be incorporated into nascent DNA or RNA strands, leading to chain termination and cell cycle arrest.[2][7][8]

The subject compound possesses two key structural features that inform its potential biological activity:

  • C-Nucleoside Scaffold: The presence of a carbon-carbon bond between the ribitol sugar mimic and the difluorophenyl group, in contrast to the more common N-glycosidic bond in natural nucleosides, confers significant metabolic stability. This increased resistance to enzymatic cleavage can lead to improved pharmacokinetic properties and sustained intracellular concentrations of the active compound.[9][10]

  • Difluorophenyl Moiety: The 2,4-difluoro-5-methylphenyl group serves as a non-natural base mimic. The fluorine substitutions can enhance binding affinity to target proteins through favorable electrostatic interactions and can also modulate the compound's lipophilicity, influencing cell permeability.

Given its classification as a purine nucleoside analogue, the primary therapeutic hypothesis is that (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, following intracellular phosphorylation, will target enzymes central to DNA synthesis and repair.[1][2] This guide will systematically explore these potential targets and provide robust methodologies for their validation.

High-Priority Putative Therapeutic Targets

Based on the established pharmacology of nucleoside analogues, we propose three primary classes of enzymes as high-probability targets for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

Ribonucleotide Reductase (RNR)

Ribonucleotide reductase is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication and repair.[1][11] As the rate-limiting step in this process, RNR is a well-validated target for anticancer therapies, with increased activity often correlated with malignant cell growth.[12] Several successful nucleoside analogue drugs, including gemcitabine and fludarabine, exert their cytotoxic effects at least in part through the inhibition of RNR.[13][14]

  • Causality for Targeting: Inhibition of RNR by the activated (triphosphorylated) form of the compound would lead to a depletion of the intracellular pool of deoxyribonucleotides. This would stall DNA replication, leading to cell cycle arrest and the induction of apoptosis, particularly in rapidly proliferating cancer cells.[11]

DNA Polymerases

DNA polymerases are responsible for the synthesis of DNA from deoxyribonucleotide triphosphates. Antiviral and anticancer nucleoside analogues are frequently designed to act as substrates for these enzymes.[4][15] Upon incorporation into a growing DNA strand, the lack of a 3'-hydroxyl group on the sugar moiety of the analogue prevents the formation of the next phosphodiester bond, leading to chain termination.[7]

  • Causality for Targeting: If the triphosphorylated form of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is recognized by DNA polymerases (e.g., polymerases α, δ, and ε), its incorporation into newly synthesized DNA would result in premature chain termination. This would generate DNA strand breaks and trigger apoptotic pathways.[16]

Enzymes of the Purine Salvage Pathway

Cancer cells often exhibit an increased reliance on the purine salvage pathway for the synthesis of nucleotides. This pathway recycles purine bases from the degradation of nucleic acids. Key enzymes in this pathway represent attractive therapeutic targets.[17][18][19]

  • Purine Nucleoside Phosphorylase (PNP): PNP cleaves the glycosidic bond of purine nucleosides. Inhibition of PNP can lead to an accumulation of deoxyguanosine, which is then converted to dGTP, an allosteric inhibitor of ribonucleotide reductase.[20]

  • Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT): HPRT is a central enzyme in the salvage pathway, converting hypoxanthine and guanine into their respective mononucleotides. Inhibition of HPRT would disrupt purine recycling, starving cancer cells of essential building blocks for DNA and RNA synthesis.[21]

The following diagram illustrates the key pathways and the proposed points of intervention for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

G cluster_0 Cellular Environment cluster_1 DNA Synthesis & Repair cluster_2 Purine Salvage Pathway Compound (1S)-1,4-Anhydro-1-C- (2,4-difluoro-5-methylphenyl)-D-ribitol ActivatedCompound Triphosphorylated Active Form Compound->ActivatedCompound Intracellular Kinases RNR Ribonucleotide Reductase (RNR) ActivatedCompound->RNR Inhibition DNAP DNA Polymerases ActivatedCompound->DNAP Inhibition/ Chain Termination PNP Purine Nucleoside Phosphorylase (PNP) ActivatedCompound->PNP Potential Inhibition HPRT Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) ActivatedCompound->HPRT Potential Inhibition Deoxyribonucleotides Deoxyribonucleotides RNR->Deoxyribonucleotides DNA DNA Replication & Repair DNAP->DNA Ribonucleotides Ribonucleotides Ribonucleotides->RNR Deoxyribonucleotides->DNAP Nucleotides Purine Nucleotides HPRT->Nucleotides PurineBases Purine Bases PurineBases->HPRT

Caption: Proposed mechanism of action and potential targets.

A Phased Strategy for Target Identification and Validation

To rigorously identify and validate the therapeutic targets of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, we propose a phased experimental approach, progressing from broad, unbiased screening to specific, hypothesis-driven validation.

Phase 1: Unbiased Target Identification

The objective of this phase is to identify a comprehensive list of potential protein interactors without prior bias.

This is a classic and robust method for identifying protein targets of small molecules.[22]

  • Protocol: On-Bead Affinity Matrix Pulldown

    • Probe Synthesis: Synthesize a derivative of the compound with a linker arm (e.g., polyethylene glycol) at a position determined by structure-activity relationship studies to be non-essential for biological activity. Covalently attach this probe to a solid support, such as agarose beads.

    • Lysate Preparation: Prepare a cell lysate from a relevant cancer cell line (e.g., a lymphoid malignancy cell line).

    • Incubation: Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads.

    • Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are unique to the compound-conjugated beads using mass spectrometry (LC-MS/MS).

  • Causality and Self-Validation: Proteins that are consistently and specifically pulled down by the compound-conjugated beads are high-confidence interactors. The use of control beads is critical for distinguishing true binders from proteins that non-specifically adhere to the matrix.

Phase 2: Target Engagement and Validation in a Cellular Context

Once a list of putative targets is generated, it is crucial to confirm direct engagement between the compound and these targets within intact cells.

CETSA is a powerful biophysical technique that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[23][24][25][26]

  • Protocol: CETSA

    • Cell Treatment: Treat intact cells with the compound at various concentrations. Include a vehicle-only control (e.g., DMSO).

    • Heating: Heat aliquots of the treated cells to a range of temperatures.

    • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or an ELISA-based method.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and confirms direct target engagement.

  • Causality and Self-Validation: The dose-dependent thermal stabilization of a specific protein in the presence of the compound provides strong evidence of a direct physical interaction in a physiologically relevant environment.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells & Centrifuge B->C D 4. Separate Soluble & Precipitated Fractions C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot) D->E F 6. Plot Melting Curves E->F G Result: Thermal Shift H Conclusion: Direct Target Engagement G->H

Sources

Methodological & Application

Application Note & Protocol: A Modular Synthesis of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, a C-aryl nucleoside analogue with potential applications in antiviral and antitumor research.[1][2] C-nucleosides, where the anomeric carbon of the sugar moiety is linked to the aglycone via a carbon-carbon bond, exhibit enhanced stability against enzymatic hydrolysis compared to their N- or O-glycoside counterparts, making them attractive candidates for drug development.[3][4] The protocol detailed herein employs a robust and modular strategy centered on the nucleophilic addition of an aryl organometallic reagent to a protected D-ribonolactone, followed by a stereoselective reductive cyclization. This guide explains the causal mechanisms behind key transformations, provides detailed, step-by-step experimental procedures, and includes methods for characterization and purification to ensure a reliable and reproducible synthesis.

Introduction & Synthetic Strategy

The synthesis of C-aryl nucleosides is a significant challenge in medicinal chemistry.[5] Among the various strategies, the coupling of a pre-functionalized aryl moiety with a carbohydrate electrophile offers a convergent and flexible approach.[6] This protocol focuses on a widely applied method: the addition of an aryl Grignard reagent to a protected D-ribonolactone.[6][7] This key step forms the crucial C-C bond and generates a lactol intermediate. Subsequent stereoselective reduction and deprotection yield the target compound.

The overall synthetic pathway is outlined below:

Overall Reaction Scheme:

  • Preparation of Aryl Grignard Reagent: Formation of (2,4-difluoro-5-methylphenyl)magnesium bromide from the corresponding aryl bromide.

  • Preparation of Protected D-Ribonolactone: Protection of the hydroxyl groups of D-ribose followed by oxidation to the lactone. For this protocol, we will start with commercially available 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone.

  • Grignard Addition to Lactone: Nucleophilic attack of the Grignard reagent on the protected ribonolactone to form a hemiacetal (lactol).

  • Stereoselective Reduction & Cyclization: Ionic reduction of the lactol using a silane reagent under Lewis acid catalysis to form the 1,4-anhydro-ribitol ring with the desired (1S) stereochemistry.

  • Deprotection: Removal of the benzyl protecting groups via catalytic hydrogenation to yield the final product.

This modular approach allows for the synthesis of various analogues by simply changing the aryl Grignard reagent, highlighting its utility in structure-activity relationship (SAR) studies.[6]

Synthesis Workflow Visualization

The following diagram illustrates the multi-step synthesis process, highlighting the key intermediates and transformations.

Synthesis_Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Deprotection ArylBr 1-Bromo-2,4-difluoro- 5-methylbenzene Grignard Aryl Grignard Reagent (Intermediate I) ArylBr->Grignard Mg Mg turnings Mg->Grignard Lactone 2,3,5-Tri-O-benzyl- D-ribono-1,4-lactone Lactol Lactol Intermediate (Intermediate II) Lactone->Lactol Grignard->Lactol ProtectedProduct Protected Product (Intermediate III) Lactol->ProtectedProduct FinalProduct (1S)-1,4-Anhydro-1-C- (2,4-difluoro-5-methylphenyl) -D-ribitol ProtectedProduct->FinalProduct Reagent1 Anhydrous THF Reagent2 1. Add to Lactone 2. H₃O⁺ quench Reagent3 Et₃SiH, BF₃·OEt₂ DCM, -78 °C to rt Reagent4 H₂, Pd/C MeOH

Caption: Workflow for the synthesis of the target C-nucleoside analogue.

Materials and Reagents

ReagentGradeSupplierNotes
1-Bromo-2,4-difluoro-5-methylbenzene≥98%Commercial
Magnesium turningsGrignard gradeCommercialMust be dry.
IodineCrystal, ACS gradeCommercialFor Grignard initiation.
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone≥98%Commercial
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialDistill from Na/benzophenone.
Diethyl ether (Et₂O)Anhydrous, ≥99.8%Commercial
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial
Triethylsilane (Et₃SiH)99%Commercial
Boron trifluoride diethyl etherate (BF₃·OEt₂)≥98%CommercialHandle with care, corrosive.
Palladium on carbon (Pd/C)10% Pd basisCommercial
Hydrogen (H₂) gasHigh purityGas cylinderUse appropriate safety measures.
Saturated aq. NH₄ClReagent gradeLab prepared
Saturated aq. NaHCO₃Reagent gradeLab prepared
Anhydrous MgSO₄ or Na₂SO₄Reagent gradeCommercialFor drying organic layers.
Celite®---CommercialFor filtration.
Solvents for chromatography (Hexanes, EtOAc, MeOH)HPLC gradeCommercial

Experimental Protocols

Step 1: Preparation of (2,4-difluoro-5-methylphenyl)magnesium bromide (Grignard Reagent)

Principle: The Grignard reaction involves the insertion of magnesium metal into a carbon-halogen bond to create a highly nucleophilic organomagnesium halide. This reaction is famously sensitive to moisture and protic solvents, as the Grignard reagent is a strong base and will be readily quenched by protons.[8] Therefore, all glassware must be flame-dried, and all solvents must be anhydrous. A crystal of iodine is often used to activate the magnesium surface.

Procedure:

  • Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (N₂ or Ar).

  • Add magnesium turnings (1.2 equiv.) to the flask. Add a single small crystal of iodine.

  • Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This activates the magnesium surface.

  • In the dropping funnel, prepare a solution of 1-bromo-2,4-difluoro-5-methylbenzene (1.0 equiv.) in anhydrous THF.

  • Add a small portion (~10%) of the aryl bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle refluxing begins. If the reaction does not start, gentle heating or sonication may be required.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the gray-to-brown mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of Intermediate I is used directly in the next step.

Step 2: Synthesis of the Lactol Intermediate

Principle: The strongly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the protected ribonolactone.[9] This addition breaks the C=O π-bond, leading to a tetrahedral intermediate which, upon acidic workup, yields the stable cyclic hemiacetal, or lactol.

Procedure:

  • In a separate flame-dried 500 mL flask under an inert atmosphere, dissolve 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone (1.0 equiv.) in anhydrous THF.

  • Cool the lactone solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared Grignard reagent solution (Intermediate I , ~1.2 equiv.) via cannula to the cooled lactone solution over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the lactol (Intermediate II ) as a mixture of anomers.

Step 3: Stereoselective Reductive Cyclization

Principle: The lactol intermediate is reduced to the final 1,4-anhydro-ribitol ring structure. The use of a Lewis acid (BF₃·OEt₂) activates the anomeric hydroxyl group, facilitating its departure and the formation of an oxocarbenium ion intermediate.[6] The hydride, delivered from triethylsilane, then attacks the oxocarbenium ion. The stereochemical outcome of this addition is often controlled by the existing stereocenters on the furanose ring, particularly the substituent at C-3, which can direct the incoming nucleophile to achieve the desired (1S) configuration.[10]

Procedure:

  • Dissolve the lactol (Intermediate II , 1.0 equiv.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add triethylsilane (Et₃SiH, 2.5 equiv.) to the solution.

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.5 equiv.) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the protected product (Intermediate III ).

Step 4: Global Deprotection

Principle: The benzyl ether protecting groups are removed via catalytic hydrogenation. In this reaction, hydrogen gas adsorbs onto the surface of the palladium catalyst, where it reacts with the benzyl groups, cleaving the C-O bonds and releasing toluene as a byproduct to reveal the free hydroxyl groups.

Procedure:

  • Dissolve the protected product (Intermediate III , 1.0 equiv.) in methanol (MeOH).

  • Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate).

  • Purge the reaction flask with H₂ gas and maintain it under an H₂ atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 12-24 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with MeOH.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by flash column chromatography (silica gel, DCM/methanol gradient) or by recrystallization to yield (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol as a solid.

Data Summary & Characterization

Table 1: Reagent Stoichiometry

StepKey ReagentMolar Equiv.
11-Bromo-2,4-difluoro-5-methylbenzene1.0
1Magnesium turnings1.2
22,3,5-Tri-O-benzyl-D-ribono-1,4-lactone1.0
3Triethylsilane2.5
3Boron trifluoride diethyl etherate2.5
410% Palladium on Carbon~0.1 (w/w)

Expected Characterization for Final Product: (Note: Exact values are illustrative and should be confirmed experimentally.)

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CD₃OD): Peaks corresponding to the aryl protons (2H), methyl group singlet (~2.3 ppm), and the ribitol moiety protons (7H).

  • ¹³C NMR (100 MHz, CD₃OD): Peaks corresponding to the 12 carbons of the molecule, including characteristic signals for the difluoro-substituted aromatic ring.

  • HRMS (ESI+): Calculated for C₁₂H₁₄F₂O₄ [M+H]⁺: 261.0933; Found: 261.0935.

  • Molecular Formula: C₁₂H₁₄F₂O₄

  • Molecular Weight: 260.23 g/mol [11]

Troubleshooting and Key Considerations

  • Grignard Reaction Failure: The most common issue is the presence of moisture. Ensure all glassware is rigorously dried and solvents are anhydrous. If initiation is difficult, crushing a piece of magnesium under an inert atmosphere can expose a fresh surface.

  • Low Yield in Step 2: Incomplete formation of the Grignard reagent or side reactions can lower yields. Ensure the Grignard formation is complete before addition. Adding the Grignard reagent too quickly or at a higher temperature can lead to side products.

  • Poor Stereoselectivity in Step 3: The temperature of the reductive cyclization is critical. Running the reaction at -78 °C maximizes stereocontrol. The choice of Lewis acid and hydride source can also influence the α/β ratio.[6]

  • Incomplete Deprotection: If the hydrogenation stalls, the catalyst may be poisoned. Filtering and adding fresh catalyst can restart the reaction. Ensure the system is properly purged of air.

Conclusion

This application note details a reliable and modular synthetic route to (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. By carefully controlling reaction conditions, particularly the anhydrous nature of the organometallic steps and the temperature of the stereoselective reduction, this protocol can be effectively implemented for the synthesis of this and other C-aryl nucleoside analogues for further investigation in drug discovery and development.

References

  • Serebryany, V., & Beigelman, L. (2003). Synthesis of 1,4-anhydro-2-deoxy-D-ribitol derivatives from thymidine. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1305-7. [Link]

  • Echalier, A., et al. (2012). Novel synthetic route to the C-nucleoside, 2-deoxy benzamide riboside. PLoS ONE, 7(6), e38810. [Link]

  • Pradipta, A. R., et al. (2017). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 13, 2136–2160. [Link]

  • Serebryany, V., & Beigelman, L. (2006). Synthesis of 1,4-Anhydro-2-deoxy-D-ribitol Derivatives from Thymidine. Nucleosides, Nucleotides and Nucleic Acids, 22(5-8), 1305-1307. [Link]

  • Rowley, F. M., et al. (2021). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science, 12(3), 863-884. [Link]

  • PubMed. (2003). Synthesis of 1,4-anhydro-2-deoxy-D-ribitol derivatives from thymidine. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Legrave, G., et al. (2016). Synthesis of C-Arylnucleoside Analogues. Molecules, 21(11), 1569. [Link]

  • Birmingham, W. R., et al. (2022). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1148-1162. [Link]

  • ResearchGate. (2006). Synthesis of 1,4-Anhydro-2-deoxy-D-ribitol Derivatives from Thymidine Using Improved Preparation of Furanoid Glycals. Request PDF. [Link]

  • CD BioGlyco. (n.d.). (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. [Link]

  • Wang, H., et al. (2021). Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. Chemical Science, 12(38), 12759-12765. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • Tang, S., & Jia, Y. (2021). Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. ACS Catalysis, 11(1), 279-285. [Link]

  • Zhang, S., et al. (2020). Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. Molecules, 25(11), 2595. [Link]

  • Prasad, A. K., et al. (2012). O-Aryl α,β-d-ribofuranosides: synthesis & highly efficient biocatalytic separation of anomers and evaluation of their Src kinase inhibitory activity. Bioorganic & Medicinal Chemistry, 20(23), 6845-6853. [Link]

  • Schmölzer, K., et al. (2023). C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. ACS Catalysis, 13(23), 15410–15440. [Link]

  • White Rose eTheses Online. (2022). Developing Chemical Tools to Study Ribitol-5-Phosphate within Cell-Surface Glycans. [Link]

  • Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]

  • Saskia, O. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. [Link]

  • Chem Help ASAP. (2019). organometallic nucleophilic additions on carbonyls. YouTube. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Michigan State University Chemistry. (n.d.). Main Group Organometallic Compounds. [Link]

  • PubChem. (n.d.). (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-deoxy-D-glucitol. [Link]

  • Pearson Study Prep. (2015). Reactions of Organometallics. YouTube. [Link]

  • Rychnovsky, S. D., & Kim, J. (2005). Stereoselective C-Glycosylation Reactions of Ribose Derivatives: Electronic Effects of Five-Membered Ring Oxocarbenium Ions. Journal of the American Chemical Society, 127(47), 16567–16573. [Link]

  • Google Patents. (2019). US20190040094A1 - Process for the preparation of d-glucitol, 1,5-anhydro-1-c-[4-chloro-3-[[4-[[(3s)-tetrahydro-3-furanyl] oxy]phenyl] methyl] phenyl]-, (1s) and its crystalline forms thereof.
  • Google Patents. (2007).
  • Guo, S., et al. (2021). Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts. Scientific Reports, 11(1), 16867. [Link]

  • PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid. [Link]

Sources

Evaluating the Antiviral Potential of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol: Protocols and Scientific Rationale

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The persistent threat of emerging and re-emerging viral diseases necessitates the continuous development of novel antiviral therapeutics. Nucleoside analogs represent a cornerstone of antiviral chemotherapy, effectively targeting viral replication for a broad range of pathogens.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol , a C-nucleoside analog with potential as an antiviral agent.[3][4] We present detailed, step-by-step protocols for assessing the compound's cytotoxicity and its efficacy against viral replication using established methodologies, including the XTT cell viability assay, the plaque reduction assay, and quantitative PCR (qPCR). The causality behind experimental choices is explained to provide a framework for robust and reproducible antiviral screening.

Scientific Rationale: The Therapeutic Promise of C-Nucleoside Analogs

Nucleoside analogs exert their antiviral effects by acting as fraudulent substrates for viral polymerases.[5] Upon entering a host cell, they are anabolized by cellular kinases into their active triphosphate form.[2] This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral DNA or RNA strand by the viral polymerase. The structural modifications of the analog, once incorporated, can lead to the termination of the growing nucleic acid chain, a mechanism known as chain termination, or introduce mutations that cripple the virus, a process called lethal mutagenesis.[1]

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is a C-nucleoside, distinguished by a carbon-carbon bond between the ribose sugar and the aromatic base mimic, rather than the typical carbon-nitrogen bond. This structural feature is advantageous, often conferring increased chemical and enzymatic stability, which can protect the compound from degradation by nucleoside phosphorylases.[6] The primary hypothesis is that this compound will follow the established mechanism of action for nucleoside analogs to inhibit viral replication.

G cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm cluster_replication Viral Replication Complex Compound (1S)-1,4-Anhydro-1-C- (2,4-difluoro-5-methylphenyl)-D-ribitol Compound_in Compound (Nucleoside Analog) Compound->Compound_in Cellular Uptake Mono_P Monophosphate (Analog-MP) Compound_in->Mono_P Host Kinases Di_P Diphosphate (Analog-DP) Mono_P->Di_P Host Kinases Tri_P Active Triphosphate (Analog-TP) Di_P->Tri_P Host Kinases Viral_Polymerase Viral RNA/DNA Polymerase Tri_P->Viral_Polymerase Competitive Inhibition Viral_Genome Viral Genome Replication Viral_Polymerase->Viral_Genome Natural_NTPs Natural dNTPs/NTPs Natural_NTPs->Viral_Polymerase Chain_Termination Chain Termination / Lethal Mutagenesis Viral_Genome->Chain_Termination Incorporation of Analog

Caption: Proposed mechanism of action for the C-nucleoside analog.

Experimental Workflow: A Stepwise Approach to Evaluation

A systematic evaluation is critical to determine the therapeutic potential of any new compound. The workflow begins with assessing the compound's toxicity to the host cells to establish a safe concentration range. This is followed by primary screening to determine its antiviral activity. Finally, a secondary, more sensitive assay can be used to confirm the results and provide a more detailed quantification of viral inhibition.

G Start Start: Prepare Compound Stock & Cell Cultures Cytotoxicity Protocol 1: Determine Cytotoxicity (CC50) (e.g., XTT Assay) Start->Cytotoxicity Antiviral_Primary Protocol 2: Primary Antiviral Screen (EC50) (e.g., Plaque Reduction Assay) Start->Antiviral_Primary Analysis Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->Analysis Provides CC50 Value Antiviral_Secondary Protocol 3: Secondary Confirmation (EC50) (e.g., RT-qPCR Assay) Antiviral_Primary->Antiviral_Secondary Confirm Hits Antiviral_Primary->Analysis Provides EC50 Value Antiviral_Secondary->Analysis Provides Confirmatory EC50 End Conclusion: Assess Therapeutic Potential Analysis->End

Caption: Overall workflow for antiviral compound evaluation.

Protocol 1: Cytotoxicity Assessment using the XTT Assay

Principle: Before assessing antiviral activity, it is crucial to determine the concentration at which the compound is toxic to the host cells. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method that measures the metabolic activity of living cells.[7] Viable cells reduce the yellow XTT tetrazolium salt to a soluble orange formazan product, the amount of which is directly proportional to the number of living cells. This allows for the calculation of the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

Materials:

  • (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

  • Appropriate host cell line (e.g., Vero, A549, MDCK)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • XTT labeling reagent and electron coupling reagent (e.g., PMS)[8]

  • Solvent for compound (e.g., DMSO, sterile water)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of the test compound in cell culture medium. Start with a high concentration (e.g., 100-200 µM) and create a range of 8-10 dilutions. Include a "cells only" control (medium only) and a "solvent" control (highest concentration of DMSO used).

  • Treatment: After 24 hours of incubation, carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period that matches the duration of the planned antiviral assay (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the mixture to each well.[7]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal time should be determined empirically for each cell line.

  • Absorbance Measurement: Shake the plate gently and measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract background absorbance.[8][9]

Data Analysis & Presentation:

  • Subtract the background absorbance from all readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the "cells only" control.

  • Plot the percentage of cell viability versus the log of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the CC50 value.

Compound Conc. (µM)Replicate 1 (Abs)Replicate 2 (Abs)Replicate 3 (Abs)Mean Absorbance% Cell Viability
100
50
25
12.5
6.25
3.125
1.56
0 (Cells Only)100%
0 (Medium Only)N/A

Protocol 2: Antiviral Efficacy via Plaque Reduction Assay

Principle: The plaque reduction assay is a functional assay considered the gold standard for determining the effectiveness of an antiviral compound.[10][11] It measures the ability of a compound to inhibit the cytopathic effect of a lytic virus. A viral plaque is a localized area of cell death resulting from viral replication.[12] An effective antiviral will reduce the number and/or size of these plaques in a dose-dependent manner. This allows for the calculation of the 50% effective concentration (EC50), the concentration required to reduce plaque formation by 50%.[10]

Materials:

  • Host cell line cultured in 6-well or 12-well plates

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • Test compound dilutions (prepared in maintenance medium, non-toxic concentrations)

  • Maintenance medium (reduced serum concentration)

  • Overlay Medium: 1:1 mixture of 2X Maintenance Medium and 1.2-1.6% low-melting-point agarose or methylcellulose.[10][12]

  • Staining Solution: 0.1% Crystal Violet in 20% ethanol.

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection (typically 24 hours).

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in maintenance medium. In separate tubes, mix a standardized amount of virus (e.g., to yield 50-100 plaques/well) with each compound dilution. Also prepare a "virus control" (virus + medium) and a "cell control" (medium only).

  • Infection: Aspirate the growth medium from the cell monolayers. Inoculate the cells with 200 µL of the virus-compound mixtures.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells. Gently rock the plates every 15-20 minutes.

  • Overlay Application: After adsorption, gently aspirate the inoculum. Immediately add 2-3 mL of the pre-warmed (42°C) overlay medium containing the corresponding concentration of the test compound to each well.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible in the virus control wells (typically 2-5 days).

  • Staining and Counting: Aspirate the overlay. Fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cell monolayer with Crystal Violet solution for 15-20 minutes. Gently wash with water and allow the plates to dry.

  • Data Collection: Count the number of plaques in each well.

Data Analysis & Presentation:

  • Calculate the mean plaque count for each compound concentration.

  • Express the plaque count as a percentage of the virus control.

  • Plot the percentage of plaque reduction versus the log of the compound concentration.

  • Use non-linear regression to calculate the EC50 value.

Compound Conc. (µM)Replicate 1 (Plaque Count)Replicate 2 (Plaque Count)Mean Plaque Count% Plaque Reduction
25
12.5
6.25
3.125
1.56
0 (Virus Control)0%
0 (Cell Control)000100%

Protocol 3: Efficacy Confirmation via Viral Load RT-qPCR

Principle: Real-time quantitative PCR (RT-qPCR) offers a highly sensitive and specific method to quantify viral replication by measuring the number of viral genome copies.[13] This technique can confirm the results of the plaque assay and is particularly useful for viruses that do not form clear plaques. The assay involves infecting cells in the presence of the compound, extracting total RNA, converting it to cDNA, and then amplifying a virus-specific gene using qPCR. A reduction in viral RNA copies indicates inhibition of replication.

Materials:

  • Host cell line cultured in 24-well or 48-well plates

  • Virus stock

  • Test compound dilutions

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Virus-specific forward and reverse primers

  • Real-time PCR instrument

Procedure:

  • Infection and Treatment: Seed cells in a multi-well plate. The next day, infect the cells with the virus at a defined multiplicity of infection (MOI) in the presence of serial dilutions of the test compound. Include virus and cell controls.

  • Incubation: Incubate for a full replication cycle (e.g., 24-48 hours).

  • RNA Extraction: At the end of the incubation, harvest the cells and/or supernatant. Extract total RNA using a commercial kit according to the manufacturer's protocol.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[14]

  • qPCR: Set up the qPCR reaction using the synthesized cDNA as a template, a qPCR master mix, and virus-specific primers. Run the reaction on a real-time PCR instrument. Include a standard curve of a plasmid containing the target viral sequence to allow for absolute quantification.[15][16]

  • Data Collection: Record the cycle threshold (Ct) values for each sample.

Data Analysis & Presentation:

  • Use the standard curve to convert Ct values into viral RNA copy numbers.

  • Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control.

  • Plot the percentage of inhibition versus the log of the compound concentration and use non-linear regression to determine the EC50.

Compound Conc. (µM)Mean Ct ValueViral RNA Copies/mL% Inhibition
25
12.5
6.25
3.125
1.56
0 (Virus Control)0%
0 (Cell Control)Undetermined0100%

Data Interpretation: The Selectivity Index

The ultimate goal of these assays is to determine the therapeutic window of the compound. The Selectivity Index (SI) is a critical parameter for this assessment. It is calculated as the ratio of the compound's toxicity to its antiviral activity.[17]

SI = CC50 / EC50

A higher SI value indicates greater selectivity of the compound for inhibiting the virus over harming the host cell. Generally, a compound with an SI value of >10 is considered a promising candidate for further development.

ParameterAssay MethodResult
CC50 XTT Assay(Value in µM)
EC50 Plaque Reduction Assay(Value in µM)
EC50 RT-qPCR Assay(Value in µM)
Selectivity Index (SI) CC50 / EC50 (Plaque)(Calculated Value)

Conclusion

This application note provides a framework and detailed protocols for the primary in vitro evaluation of the C-nucleoside analog (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. By systematically determining its cytotoxicity (CC50) and antiviral efficacy (EC50), researchers can calculate the Selectivity Index to make an informed decision about its potential as a therapeutic agent. Positive results from these assays would warrant further investigation, including mechanism-of-action studies (e.g., time-of-addition assays[18]), resistance profiling, and evaluation against a broader panel of clinically relevant viruses.

References

  • BIO-PROTOCOL. (n.d.). Antiviral assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Protocols.io. (2020). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Desselberger, U. (2000). Antiviral Methods and Protocols. Journal of Clinical Pathology, 53(10), 804. Retrieved from [Link]

  • JoVE. (2016). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Retrieved from [Link]

  • Elfiky, A. A. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Molecules, 26(8), 2183. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Slaninova, A. (2018). In vitro methods for testing antiviral drugs. Virology Journal, 15(1), 10. Retrieved from [Link]

  • American Society for Microbiology. (2006). Plaque Assay Protocols. Retrieved from [Link]

  • Shin, H. J., Kim, C., & Cho, S. (2018). Gemcitabine and Nucleos(t)ide Synthesis Inhibitors Are Broad-Spectrum Antiviral Drugs that Activate Innate Immunity. Viruses, 10(4), 189. Retrieved from [Link]

  • Bio-protocol. (n.d.). qRT-PCR viral quantification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Nucleoside Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • ResearchGate. (2020). How to calculate viral titer based on qPCR measurement?. Retrieved from [Link]

  • Eyer, L., Nencka, R., & De Clercq, E. (2021). Nucleosides and emerging viruses: A new story. Antiviral Research, 190, 105072. Retrieved from [Link]

  • Roehrig, J. T., Hombach, J., & Barrett, A. D. (2008). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. Unpublished manuscript. Retrieved from [Link]

  • CD BioGlyco. (n.d.). (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. Retrieved from [Link]

  • De La Torre, L. G., & Gotor-Fernández, V. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Future Medicinal Chemistry, 11(13), 1599–1620. Retrieved from [Link]

  • Papin, J., & Dittmer, D. (2003). Real-Time Quantitative PCR Analysis of Viral Transcription. In PCR Protocols (pp. 447-466). Humana Press. Retrieved from [Link]

  • Kim, H. J., Lee, J. H., & Kim, S. (2022). One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis. Frontiers in Plant Science, 13, 868341. Retrieved from [Link]

  • Immunomart. (n.d.). (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. Retrieved from [Link]

  • Watzinger, F., Ebner, K., & Lion, T. (2006). Detection and monitoring of virus infections by real-time PCR. Molecular Aspects of Medicine, 27(2-3), 254–298. Retrieved from [Link]

Sources

Application Notes & Protocols for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel C-Nucleoside Analog for Oncological Investigation

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is a novel, synthetically derived C-nucleoside analog. Its structure, featuring a stable carbon-carbon bond between the ribitol sugar moiety and the difluoro-5-methylphenyl group, distinguishes it from traditional N-glycosidic nucleosides, potentially offering enhanced metabolic stability. As a purine nucleoside analogue, this compound is projected to function as an antimetabolite, a class of molecules with established, broad antitumor activity.[1]

Nucleoside analogs have been a cornerstone of cancer chemotherapy for decades, exerting their cytotoxic effects by interfering with nucleic acid synthesis and cellular metabolism.[2][3] Purine nucleoside analogs, in particular, are known to inhibit DNA synthesis and repair, and to induce programmed cell death (apoptosis) in rapidly dividing cancer cells.[4][5] They are often employed in the treatment of hematological malignancies such as leukemias and lymphomas.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed use of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol in cancer research. The protocols outlined herein are based on the established mechanisms of action of similar nucleoside analogs and are designed to facilitate the investigation of this compound's anticancer potential.

Proposed Mechanism of Action

As a purine nucleoside analog, (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is hypothesized to exert its anticancer effects through a multi-faceted mechanism, primarily centered on the disruption of DNA synthesis and the induction of apoptosis.[4][7]

  • Cellular Uptake and Activation: The compound is expected to be transported into cancer cells via nucleoside transporters. Once inside, it is anticipated to undergo phosphorylation by cellular kinases to its active triphosphate form.[8]

  • Inhibition of DNA Synthesis: The triphosphate metabolite can act as a competitive inhibitor of DNA polymerases, leading to the termination of the growing DNA chain upon its incorporation. This direct interference with DNA replication is a hallmark of many nucleoside analog anticancer drugs.[9]

  • Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA strand breaks can trigger the intrinsic apoptotic pathway.[4] This process is often mediated by the activation of caspases, leading to controlled cell death.

Proposed Mechanism of Action Compound (1S)-1,4-Anhydro-1-C- (2,4-difluoro-5-methylphenyl)-D-ribitol Compound_in Compound (intracellular) Compound->Compound_in Triphosphate Active Triphosphate Metabolite Compound_in->Triphosphate Phosphorylation DNA_Polymerase DNA Polymerase Triphosphate->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis Induction

Caption: Proposed mechanism of action for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of the anticancer properties of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

Protocol 1: In Vitro Cytotoxicity Assessment

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of the compound on a panel of cancer cell lines.[10]

1.1. Materials:

  • Cancer cell lines (e.g., Jurkat [T-cell leukemia], Raji [Burkitt's lymphoma], MCF-7 [breast cancer], A549 [lung cancer])

  • (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

1.2. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a series of dilutions of the compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

1.3. Expected Data Presentation:

Cell LineCompound IC50 (µM)
Jurkat[Insert experimental value]
Raji[Insert experimental value]
MCF-7[Insert experimental value]
A549[Insert experimental value]
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining

This protocol uses flow cytometry to quantify the induction of apoptosis.[11][12]

2.1. Materials:

  • Cancer cell lines

  • (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

2.2. Procedure:

  • Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[13]

2.3. Data Analysis:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Apoptosis Assay Workflow start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide staining and flow cytometry to assess the effect of the compound on cell cycle progression.[1][14]

3.1. Materials:

  • Cancer cell lines

  • (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

3.2. Procedure:

  • Treat cells with the compound at various concentrations for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at 4°C for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature.

  • Analyze the samples by flow cytometry.[15]

3.3. Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase would be consistent with the inhibition of DNA synthesis.[16]

Trustworthiness and Self-Validation

The protocols described are standard, well-established methods in cancer research. To ensure the trustworthiness of the results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Positive Control: A known inducer of the specific effect being measured (e.g., a known cytotoxic drug for the MTT assay).

  • Unstained Controls: For flow cytometry, unstained cells and single-stain controls (Annexin V-FITC only and PI only) are crucial for proper compensation and gating.

Conclusion and Future Directions

The provided application notes and protocols offer a robust starting point for investigating the anticancer potential of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. Based on its structural similarity to known purine nucleoside analogs, this compound holds promise as a novel therapeutic candidate. Future studies should aim to elucidate its specific molecular targets, explore its efficacy in in vivo models, and investigate potential mechanisms of drug resistance.

References

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Bánki, Z., et al. (2023). Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. Biomedicine & Pharmacotherapy, 165, 115132.
  • University of Arizona. DNA Cell Cycle Analysis with PI. Available from: [Link]

  • Creative Diagnostics. Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Available from: [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • CRI i-Lab. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Smardova, J., et al. (2005). Purine Nucleoside Analogues for the Treatment of Hematological Malignancies: Pharmacology and Clinical Applications. Current Pharmaceutical Design, 11(30), 3925-3942.
  • Bio-Rad. Propidium iodide staining of cells for cell cycle analysis protocol. Available from: [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e271510.
  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]

  • ResearchGate. Purine Nucleoside Analogues for the Treatment of Hematological Malignancies: Pharmacology and Clinical Applications. Available from: [Link]

  • Parker, W. B. (2016). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 21(11), 1463.
  • Plunkett, W., et al. (1996). Pharmacology of purine nucleoside analogues. Hematology and Cell Therapy, 38 Suppl 2, S67-74.
  • National Cancer Institute. Definition of purine nucleoside analog. Available from: [Link]

  • ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • Galmarini, C. M., et al. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424.
  • Al-Ghamdi, M. A., et al. (2019). Novel anticancer polymeric conjugates of activated nucleoside analogs. Scientific Reports, 9(1), 1-13.
  • Blaug, L. N., et al. (2019). The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial. Clinical Cancer Research, 25(21), 6328-6339.
  • ResearchGate. Nucleoside analogues in cancer treatment. Available from: [Link]

  • Silvestrini, R., et al. (1988). Inhibition of DNA synthesis in selection of anticancer therapy. Progress in Clinical and Biological Research, 276, 93-103.
  • Choi, J. S., et al. (2017). Inhibiting translesion DNA synthesis as an approach to combat drug resistance to DNA damaging agents. Oncotarget, 8(26), 40804-40816.
  • Novohradsky, V., et al. (2019). Inhibition of DNA Synthesis by a Platinum–Acridine Hybrid Agent Leads to Potent Cell Kill in Nonsmall Cell Lung Cancer. ACS Medicinal Chemistry Letters, 10(11), 1547-1552.
  • Islam, M. R., et al. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. Molecules, 27(11), 3469.
  • Helguera, A. M., et al. (2007). Probing the Anticancer Activity of Nucleoside Analogues: A QSAR Model Approach Using an Internally Consistent Training Set. Journal of Medicinal Chemistry, 50(22), 5365-5374.
  • Parker, W. B. (2021). Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. Chemical Reviews, 121(15), 9079-9129.
  • MDPI. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Available from: [Link]

  • Berdis, A. J. (2017). Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer. Frontiers in Molecular Biosciences, 4, 78.
  • Wikipedia. Chemotherapy. Available from: [Link]

Sources

Application Notes & Protocols for High-Throughput Screening with (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Nucleoside Analogue for Oncological Screening

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is a novel purine nucleoside analogue with potential applications in cancer therapy.[1][2] Compounds of this class are known to exhibit broad antitumor activity, particularly against indolent lymphoid malignancies.[1][2] The primary mechanisms of action for purine nucleoside analogues involve the disruption of critical cellular processes, such as inhibiting DNA synthesis and inducing programmed cell death, or apoptosis.[1][2]

Given its classification as a nucleoside antimetabolite, this compound is a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering new anticancer agents.[2] These application notes provide a detailed framework for utilizing (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol as a reference compound in a comprehensive HTS workflow. The protocols herein are designed for researchers, scientists, and drug development professionals to identify and characterize novel compounds that modulate cancer cell viability and induce apoptosis.

The proposed screening cascade employs a two-tiered approach: a primary screen to assess overall cell viability, followed by a secondary, mechanism-based assay to specifically quantify apoptosis. This strategy ensures a robust and efficient identification of promising hit compounds for further development.

Scientific Rationale: Targeting Indolent Lymphoid Malignancies

Indolent non-Hodgkin lymphomas, such as follicular lymphoma, are slow-growing B-cell malignancies.[3][4] While often manageable, these diseases are generally considered incurable and are characterized by a pattern of relapse and remission.[4] A key pathological feature of many of these cancers, including approximately 85% of follicular lymphoma cases, is the overexpression of anti-apoptotic proteins like Bcl-2, which makes the induction of apoptosis a critical therapeutic strategy.[3]

The compound (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, as a nucleoside analogue that can induce apoptosis, serves as an ideal positive control for screens targeting these malignancies.[1][2] For the protocols described below, a follicular lymphoma cell line is recommended to provide a clinically relevant model system.

High-Throughput Screening Workflow

A robust HTS campaign is structured to efficiently screen large compound libraries and minimize false positives. This workflow is designed to first identify compounds with cytotoxic or cytostatic effects and then to confirm an apoptotic mechanism of action.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Identification cluster_2 Secondary Screen & Validation cluster_3 Lead Progression Compound_Library Compound Library (e.g., 10,000+ compounds) Primary_Assay Cell Viability Assay (CellTiter-Glo®) 384-well format Compound_Library->Primary_Assay Single concentration (e.g., 10 µM) Data_Analysis Data Analysis (Calculate % Inhibition) Primary_Assay->Data_Analysis Hit_Selection Hit Selection (Inhibition > 50%) Data_Analysis->Hit_Selection Dose_Response Dose-Response Assay (CellTiter-Glo®) Determine IC50 Hit_Selection->Dose_Response Apoptosis_Assay Apoptosis Assay (Caspase-Glo® 3/7) Confirm Mechanism Dose_Response->Apoptosis_Assay Validated_Hits Validated Hits for Further Development Apoptosis_Assay->Validated_Hits Assay_Principle cluster_0 CellTiter-Glo® Mechanism Viable_Cell Viable Cell ATP ATP Viable_Cell->ATP contains Luminescence Luminescent Signal ATP->Luminescence drives reaction Reagent CellTiter-Glo® Reagent (Luciferase, Luciferin) Reagent->Luminescence enables

Principle of the CellTiter-Glo® viability assay.
Detailed Protocol: CellTiter-Glo® Assay (384-Well Format)

Materials:

  • Follicular lymphoma cell line (e.g., RL cells)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol (Positive Control)

  • Staurosporine (Positive Control for apoptosis induction)

  • DMSO (Vehicle Control)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque-walled 384-well microplates

  • Automated liquid handler and plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture cells to a logarithmic growth phase.

    • Determine cell density and viability using a cell counter.

    • Dilute the cell suspension in complete growth medium to the predetermined optimal seeding density (e.g., 2,500 cells/25 µL).

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well plate.

    • Leave the perimeter wells filled with sterile PBS to minimize edge effects.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a compound source plate containing your screening library, positive controls, and vehicle control (DMSO). Compounds are typically dissolved in DMSO.

    • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 25-50 nL) of each compound from the source plate to the assay plate. The final concentration for the primary screen is typically 10 µM.

    • Plate Layout:

      • Columns 1-2: Vehicle Control (DMSO) for negative control (0% inhibition).

      • Columns 23-24: A potent, non-specific cytotoxic agent like Staurosporine (1 µM) for positive control (100% inhibition).

      • Test Compounds: Columns 3-22.

  • Incubation:

    • Incubate the assay plates for 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. [5] * Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent as per the manufacturer's instructions. [5] * Allow the assay plates to equilibrate to room temperature for approximately 30 minutes. [5] * Add 25 µL of the CellTiter-Glo® Reagent to each well. [5]

  • Signal Detection:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. [5] * Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [5] * Measure the luminescence using a plate reader.

Part 2: Secondary Screen - Apoptosis Assay

Compounds identified as "hits" in the primary screen (i.e., those that significantly reduce cell viability) should be further investigated in a secondary assay to confirm that their mechanism of action is apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. [6][7]

Principle of the Caspase-Glo® 3/7 Assay

The assay provides a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD. [8]In the presence of active caspases 3 and 7, the substrate is cleaved, releasing aminoluciferin. This aminoluciferin is then consumed by luciferase in the reagent to produce a "glow-type" luminescent signal that is proportional to the amount of caspase 3/7 activity. [8]

Detailed Protocol: Caspase-Glo® 3/7 Assay (384-Well Format)

Materials:

  • Same cell line, media, and controls as the primary screen.

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White, opaque-walled 384-well microplates

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as the primary screen (Steps 1 and 2). However, instead of a single concentration, a dose-response curve should be generated for each hit compound (e.g., 8-point, 3-fold serial dilutions).

    • (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol should be included as a reference compound to benchmark the potency of new hits.

  • Incubation:

    • Incubate the plates for a shorter duration, typically 24 hours, as caspase activation is an earlier event in apoptosis than the loss of metabolic activity.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. [7] * Equilibrate the assay plates to room temperature.

    • Add 25 µL of the Caspase-Glo® 3/7 Reagent to each well. [7]

  • Signal Detection:

    • Mix the contents on a plate shaker at low speed for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light. [9] * Measure the luminescence using a plate reader.

Data Analysis and Quality Control

Assay Validation and Performance Metrics

For any HTS assay, robust performance and validation are critical. [10][11]The Z-factor is a statistical parameter used to quantify the quality and reliability of an HTS assay. [12]It measures the separation between the positive and negative controls, indicating the assay's suitability for screening. [13] Z-Factor Calculation: The Z-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - [ (3σp + 3σn) / |µp - µn| ]

Z-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS. [14]
0 to 0.5Marginal assay, may require optimization. [14]
< 0Poor assay, not suitable for screening. [14]

An assay should consistently yield a Z-factor > 0.5 before commencing a full screening campaign. [14]

Primary Screen Data Analysis (% Inhibition)
  • Normalization: The raw luminescence data from each test well is normalized to the plate controls.

  • Calculation:

    • Percent Inhibition = 100 * [ 1 - (Signal_TestCompound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl) ]

  • Hit Selection: A common threshold for hit selection is a percent inhibition greater than 50% or a value greater than 3 standard deviations from the mean of the vehicle control wells.

Secondary Screen Data Analysis (IC₅₀ and EC₅₀)
  • Dose-Response Curves: For the cell viability assay, plot the percent inhibition against the log of the compound concentration. For the apoptosis assay, plot the fold increase in luminescence (relative to vehicle control) against the log concentration.

  • Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic fit) to generate a dose-response curve.

  • Potency Determination:

    • IC₅₀ (Half-maximal inhibitory concentration): The concentration of a compound that reduces cell viability by 50%.

    • EC₅₀ (Half-maximal effective concentration): The concentration of a compound that induces 50% of the maximal apoptotic response.

A potent, validated hit will exhibit a low IC₅₀ value in the viability assay and a corresponding low EC₅₀ value in the apoptosis assay, confirming its mechanism of action.

References

  • Sartorius Group. Apoptosis Assays for High-Throughput Cytometry. [Link]

  • García-Blesa, A., et al. (2021). Apoptosis assessment in high-content and high-throughput screening assays. Biotechniques, 70(6), 309-318. [Link]

  • BIT 479/579 High-throughput Discovery. Z-factors. [Link]

  • Cain, D. (2014). You'll See Dead Cells (They're Everywhere) with High-Throughput Caspase Assays. Biocompare. [Link]

  • Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(18), 2889-2894. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. [Link]

  • Peuhu, E., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Journal of Visualized Experiments, (126), 56022. [Link]

  • Sittampalam, G. S., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. SLAS Discovery. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Chan, G., et al. (2011). High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity. Journal of Biomolecular Screening, 16(1), 1-14. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • Assay Quality Control. Z-Factor Calculator. [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. [Link]

  • Molecular Devices. Microplate Assays for High-Throughput Drug Screening in Cancer Research. [Link]

  • University of Oslo. CellTiter-Glo Assay Protocol. [Link]

  • Wikipedia. Indolent lymphoma. [Link]

  • National Center for Biotechnology Information. (2022). Indolent Lymphomas. In The EBMT/EHA CAR-T Cell Handbook. [Link]

Sources

Application Notes and Protocols: A Cell-Based Assay Workflow for the Evaluation of D-Ribitol Derivatives in Dystroglycanopathy Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of D-Ribitol Derivatives for Dystroglycanopathies

Dystroglycanopathies are a group of congenital muscular dystrophies characterized by defective glycosylation of α-dystroglycan (α-DG), a key component of the dystrophin-glycoprotein complex (DGC). This complex forms a critical link between the extracellular matrix and the intracellular cytoskeleton in muscle and nerve cells. The functional glycosylation of α-DG, particularly the addition of a specific glycan structure called matriglycan, is essential for its interaction with extracellular matrix proteins like laminin.[1][2] In many dystroglycanopathies, genetic mutations in enzymes involved in the glycosylation pathway lead to a truncated or absent matriglycan, disrupting this crucial linkage and resulting in muscle degeneration.

A key intermediate in the synthesis of matriglycan is cytidine diphosphate-ribitol (CDP-ribitol), a sugar nucleotide synthesized from D-ribitol.[3][4][5] Research has shown that in certain dystroglycanopathies, the cellular pool of CDP-ribitol is depleted, leading to incomplete α-DG glycosylation. This has spurred the development of therapeutic strategies aimed at restoring intracellular CDP-ribitol levels. D-ribitol derivatives, particularly prodrugs of CDP-ribitol designed for enhanced cell permeability, have emerged as a promising class of molecules to achieve this.[3][4]

This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to evaluate the efficacy and safety of D-ribitol derivatives in a cell-based setting. The protocols herein are designed to be a self-validating system, enabling the user to assess the restoration of functional α-dystroglycan and the general cytotoxicity of their compounds of interest.

Experimental Design: A Multi-Faceted Approach to Validation

The evaluation of D-ribitol derivatives requires a multi-pronged approach to ascertain both their intended therapeutic effect and their potential off-target cytotoxicity. The following workflow provides a logical progression from initial toxicity screening to the confirmation of functional protein restoration.

Experimental Workflow A D-Ribitol Derivative Compound Library E Treatment of Cells with D-Ribitol Derivatives A->E B Cell Line Selection & Culture (e.g., FKRP-mutant iPSCs or myoblasts) C Cytotoxicity Profiling (MTT & LDH Assays) B->C B->E D Determination of Optimal Non-Toxic Concentration C->D D->E F Biochemical Analysis of α-DG Glycosylation (Western Blot) E->F G Functional Assessment of α-DG (Laminin Overlay Assay) E->G H Metabolic Analysis (Optional) (LC-MS/MS for CDP-Ribitol) E->H I Data Analysis & Interpretation F->I G->I H->I Signaling Pathway cluster_0 Cell D-Ribitol Derivative D-Ribitol Derivative Intracellular D-Ribitol Intracellular D-Ribitol D-Ribitol Derivative->Intracellular D-Ribitol Uptake & Conversion CDP-Ribitol CDP-Ribitol Intracellular D-Ribitol->CDP-Ribitol Enzymatic Synthesis α-DG (glycosylated) Functionally Glycosylated α-Dystroglycan CDP-Ribitol->α-DG (glycosylated) Glycosyltransferases α-DG (core) α-Dystroglycan (core protein) α-DG (core)->α-DG (glycosylated) Laminin Binding Laminin Binding α-DG (glycosylated)->Laminin Binding

Sources

Radiolabeling (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol for imaging studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Radiolabeling of [(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol] for Positron Emission Tomography (PET) Imaging Studies

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the radiolabeling of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, a novel purine nucleoside analogue with potential applications in oncology as a diagnostic imaging agent.[1][2][3][4] Given its chemical structure, radiolabeling with Fluorine-18 ([¹⁸F]) is a promising strategy for developing a positron emission tomography (PET) tracer. This guide outlines a detailed, hypothetical protocol for the synthesis of a suitable precursor, its subsequent [¹⁸F]-radiolabeling, purification, and rigorous quality control measures necessary for preclinical and potential clinical applications. The methodologies described are grounded in established principles of radiochemistry and are designed to be adaptable to automated synthesis platforms.[5][6][7][8]

Introduction: The Rationale for Radiolabeling

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is a purine nucleoside analogue, a class of compounds known for their significant antitumor activities, primarily through the inhibition of DNA synthesis and induction of apoptosis.[1][2] The development of a radiolabeled version of this molecule could provide a powerful, non-invasive tool for in vivo imaging, enabling researchers and clinicians to visualize and quantify its biodistribution, pharmacokinetics, and target engagement. Positron Emission Tomography (PET) offers high sensitivity and quantitative capabilities, making it an ideal modality for such studies.[9][10]

Fluorine-18 is the radionuclide of choice for this application due to its favorable decay characteristics, including a relatively long half-life of 109.8 minutes, which allows for complex synthesis and transport, and low positron energy, resulting in high-resolution images.[10] This document details a proposed pathway for the [¹⁸F]-labeling of the target compound, focusing on scientific integrity and reproducibility.

Strategic Approach to Radiolabeling

A direct radiofluorination of the parent molecule is not feasible. Therefore, a multi-step approach is proposed, commencing with the synthesis of a suitable precursor. The chosen strategy involves the nucleophilic substitution of a leaving group on the aromatic ring with [¹⁸F]fluoride. This is a well-established and robust method in [¹⁸F]-radiochemistry.

Precursor Design and Synthesis

The key to a successful radiolabeling campaign is a well-designed precursor. For the target molecule, we propose the synthesis of a precursor where one of the fluorine atoms on the phenyl ring is replaced with a leaving group amenable to nucleophilic substitution. A trimethylammonium triflate group is an excellent choice due to its high reactivity towards [¹⁸F]fluoride.

Proposed Precursor: (1S)-1,4-Anhydro-1-C-(2-fluoro-5-methyl-4-(trimethylammonium)phenyl)-D-ribitol triflate

The synthesis of this precursor would involve several steps, starting from a commercially available substituted toluene. The ribitol moiety can be introduced via methods analogous to those used in the synthesis of similar C-nucleosides.[11][12]

Experimental Protocols

Automated [¹⁸F]-Radiolabeling Workflow

The following protocol is designed for an automated radiosynthesis module, which is standard practice for producing PET radiopharmaceuticals under current Good Manufacturing Practice (cGMP) guidelines.[7][8]

Radiosynthesis_Workflow cluster_prep [¹⁸F]Fluoride Preparation cluster_synthesis Radiolabeling & Hydrolysis cluster_purification Purification cluster_formulation Final Formulation A [¹⁸O]H₂O Target Bombardment B [¹⁸F]Fluoride Trapping on QMA Cartridge A->B C Elution with K₂CO₃/Kryptofix 222 B->C D Azeotropic Drying C->D E Precursor Addition in DMSO D->E Dried [¹⁸F]Fluoride F Nucleophilic Substitution (120°C, 15 min) E->F G Quenching and Dilution F->G H Semi-Preparative HPLC G->H Crude Product I Collection of [¹⁸F]-Product Peak H->I J Solid-Phase Extraction (SPE) (e.g., C18 cartridge) I->J K Elution with Ethanol/Saline J->K Purified Product L Sterile Filtration (0.22 µm) K->L M Final Product for QC L->M

Sources

Application Notes and Protocols for the In Vivo Formulation of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, a purine nucleoside analogue with potential antitumor activity, for in vivo studies.[1][2][3] Given that a significant percentage of new chemical entities exhibit poor water solubility, this guide addresses the critical challenge of developing suitable delivery systems for preclinical evaluation.[4][5] We will explore systematic approaches for both oral and intravenous formulations, emphasizing the rationale behind excipient selection and methodology to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Poor Solubility

The therapeutic potential of novel compounds like (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol can only be realized if they can be effectively delivered to the target site in vivo. A primary obstacle in early-stage drug development is the poor aqueous solubility of many promising candidates.[6][7] It is estimated that as many as 90% of new chemical entities are poorly soluble, which can lead to low and erratic bioavailability, hindering the accurate assessment of their pharmacokinetic, pharmacodynamic, and toxicological profiles.[4][5]

This application note provides a strategic framework for tackling the formulation of this poorly soluble compound. Our approach is grounded in a logical, step-by-step process designed to identify a stable and effective vehicle for both oral and intravenous administration in preclinical animal models. The selection of an appropriate formulation strategy is paramount and should be guided by the physicochemical properties of the active pharmaceutical ingredient (API), the intended route of administration, and the specific goals of the in vivo study.[8][9]

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the physicochemical properties of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is the cornerstone of a successful formulation strategy. While detailed experimental data for this specific molecule is not widely published, the following parameters are critical to determine experimentally.

Table 1: Essential Physicochemical Parameters

ParameterImportance in Formulation Design
Aqueous Solubility Determines the need for solubility enhancement techniques. Should be tested at various pH values (e.g., 2.0, 4.5, 6.8, 7.4) to understand the impact of ionization.
LogP/LogD Indicates the lipophilicity of the compound and helps in selecting appropriate solubilization strategies (e.g., lipid-based formulations for high logP).
pKa Identifies ionizable groups, which can be targeted for pH-dependent solubilization or salt formation.
Melting Point Provides an indication of the crystal lattice energy, which can influence solubility and the choice of formulation technologies like hot-melt extrusion.
Physical Form Characterization of the solid state (crystalline vs. amorphous) is crucial, as the amorphous form is generally more soluble.[10]

Formulation Strategies for Oral Administration

Oral administration is often the preferred route for preclinical studies due to its convenience and clinical relevance. For a poorly soluble compound, the primary goal is to enhance its dissolution rate and/or solubility in the gastrointestinal tract.

Strategy 1: Aqueous Suspensions

A simple aqueous suspension is often the first approach due to its ease of preparation and low potential for vehicle-related toxicity.[8] The key to a successful suspension is ensuring particle size control and physical stability.

  • Particle Size Reduction:

    • Micronize the crystalline (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol powder using a jet mill or other suitable mechanical milling technique to achieve a particle size distribution where at least 90% of particles are less than 10 µm.[11] This increases the surface area for dissolution.[5][12][13]

  • Vehicle Preparation:

    • Prepare a vehicle solution containing a suspending agent and a wetting agent. A common choice is 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (w/v) Tween 80 in purified water.

    • The suspending agent increases the viscosity of the vehicle, slowing down particle sedimentation.[14][15]

  • Wetting the API:

    • In a glass mortar, add the micronized API.

    • Gradually add a small amount of the vehicle and triturate with a pestle to form a smooth, uniform paste. This ensures that the hydrophobic powder is adequately wetted.

  • Final Suspension:

    • Slowly add the remaining vehicle to the paste with continuous stirring to form the final suspension at the desired concentration.

    • Homogenize the suspension using a high-shear mixer for 5-10 minutes to ensure uniform particle distribution.

  • Quality Control:

    • Visually inspect for homogeneity.

    • Perform particle size analysis to confirm the desired particle size distribution.

    • Assess the re-suspendability of the formulation by allowing it to settle and then gently shaking.

Strategy 2: Lipid-Based Formulations

For compounds with high lipophilicity (high logP), lipid-based drug delivery systems (LBDDS) can significantly improve oral absorption by presenting the drug in a solubilized state.[5][16]

  • Excipient Screening:

    • Determine the solubility of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol in various oils (e.g., Labrafac™ PG, Maisine® CC), surfactants (e.g., Tween 80, Solutol® HS 15), and co-solvents (e.g., Transcutol® HP).[5]

  • Formulation Development:

    • Based on the solubility data, select an oil, surfactant, and co-solvent that provide the best solubilization.

    • Prepare various ratios of the selected excipients and add the API at the desired concentration.

    • Gently heat (if necessary) and vortex until a clear, homogenous solution is formed.

  • Self-Emulsification Test:

    • Add 1 mL of the SEDDS formulation to 250 mL of purified water in a glass beaker with gentle stirring.

    • A formulation that rapidly forms a clear or bluish-white microemulsion is considered a successful SEDDS.[6]

  • Characterization:

    • Measure the globule size of the resulting microemulsion using dynamic light scattering.

    • Visually assess the stability of the microemulsion over time.

Formulation Strategies for Intravenous Administration

Intravenous (IV) administration requires the drug to be in a solubilized form or as a very fine, stable suspension to prevent embolism.[10][17] The choice of excipients is more restricted for IV formulations due to the potential for hemolysis and irritation.[5]

Strategy 1: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[6]

  • Solubility Screening:

    • Determine the solubility of the API in various pharmaceutically acceptable co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.

  • Formulation Preparation:

    • Dissolve the API in the chosen co-solvent or a blend of co-solvents. For example, a vehicle of 40% PEG 400, 10% ethanol, and 50% water for injection.

    • The API should first be dissolved in the organic co-solvents before the aqueous component is added slowly with continuous stirring.

  • Precipitation Check:

    • After preparation, visually inspect the solution for any signs of precipitation.

    • It is also advisable to perform a dilution test by adding the formulation to a larger volume of saline or dextrose solution to simulate injection into the bloodstream and check for precipitation.

  • pH Adjustment and Sterilization:

    • Adjust the pH of the final formulation to be within a physiologically tolerable range (typically pH 3-9 for IV administration).[5]

    • Sterilize the final formulation by filtration through a 0.22 µm sterile filter.

Strategy 2: Nanosuspensions

For compounds that cannot be adequately solubilized, a nanosuspension is a viable option for IV administration.[17] A nanosuspension consists of sub-micron sized drug particles stabilized by surfactants and/or polymers.[12][17]

  • Milling Process:

    • Prepare a slurry of the API in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or Tween 80).

    • Reduce the particle size of the API to the nanometer range using a high-pressure homogenizer or a wet-milling process.[13]

  • Characterization:

    • Measure the particle size distribution and zeta potential of the nanosuspension. A narrow size distribution with a mean particle size below 200 nm is desirable for IV administration.

    • The zeta potential provides an indication of the stability of the suspension against aggregation.

  • Sterilization:

    • Due to the presence of suspended particles, sterile filtration may not be feasible. Aseptic processing or terminal sterilization methods like autoclaving (if the API and excipients are heat-stable) should be considered.

Visualization of Formulation Workflow

The following diagram illustrates the decision-making process for selecting a suitable formulation strategy.

Formulation_Workflow cluster_start Initial Assessment cluster_oral Oral Formulation cluster_iv Intravenous Formulation API API: (1S)-1,4-Anhydro-1-C- (2,4-difluoro-5-methylphenyl)-D-ribitol PhysChem Physicochemical Characterization (Solubility, LogP, pKa) API->PhysChem Oral_Route Oral Route Selected PhysChem->Oral_Route Low to Moderate Lipophilicity LBDDS Lipid-Based Formulation (SEDDS) PhysChem->LBDDS High Lipophilicity IV_Route IV Route Selected PhysChem->IV_Route Systemic Exposure Required Suspension Aqueous Suspension (Micronization) Oral_Route->Suspension Oral_Route->LBDDS CoSolvent Co-Solvent System IV_Route->CoSolvent Nanosuspension Nanosuspension IV_Route->Nanosuspension CoSolvent->Nanosuspension If Solubilization Fails

Caption: Decision workflow for formulation strategy.

Summary of Recommended Formulations

The table below provides a starting point for formulation development. The exact composition should be optimized based on experimental data for the specific API.

Table 2: Example Formulation Compositions

RouteFormulation TypeVehicle CompositionAPI ConcentrationKey Considerations
Oral Aqueous Suspension0.5% (w/v) CMC, 0.1% (w/v) Tween 80 in water1-50 mg/mLRequires micronized API for good dissolution.[13]
Oral SEDDS30% Oil (e.g., Labrafac™), 50% Surfactant (e.g., Tween 80), 20% Co-solvent (e.g., Transcutol®)1-20 mg/mLSuitable for lipophilic compounds; enhances absorption.[16]
IV Co-Solvent Solution40% PEG 400, 10% Ethanol, 50% Water for Injection1-10 mg/mLRisk of precipitation upon dilution; check for tolerability.[18]
IV Nanosuspension1% (w/v) Poloxamer 188 in Water for Injection1-10 mg/mLRequires specialized equipment for particle size reduction.[17]

Conclusion

The successful in vivo evaluation of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol hinges on the development of an appropriate formulation. This guide has outlined a systematic approach to formulation development for both oral and intravenous routes of administration. By starting with a thorough physicochemical characterization and exploring strategies such as aqueous suspensions, lipid-based systems, co-solvent solutions, and nanosuspensions, researchers can develop a robust and reliable formulation to advance their preclinical studies. It is crucial to remember that the selection of any vehicle for nonclinical studies should consider its own toxicological profile and potential to interfere with the study endpoints.[19][20]

References

  • WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Jain, S., & Patel, N. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Hagedorn, M., et al. (2022).
  • Ishikawa, T., et al. (2011). Novel technology to prepare oral formulations for preclinical safety studies.
  • Lubrizol. (n.d.). A Guide to Oral Suspensions for Formulation Scientists.
  • Gajanan, D., & Bansal, A. K. (2020). Formulation aspects of intravenous nanosuspensions. PubMed.
  • MedchemExpress.com. (n.d.). (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol | Purine Nucleoside.
  • Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
  • Gad Consulting Services. (2016). Vehicles for Animal Studies.
  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology.
  • O'Mary, H.L., & Cui, Z. (2022).
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • ResearchGate. (2015). Any advice on formulating a poorly soluble compound into an i.v. formulation?
  • MedChemExpress.com. (n.d.). (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.
  • Immunomart. (n.d.). (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • Kumar, S., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis.
  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. PubMed.
  • Osei-Asare, C., et al. (2021).
  • US Patent No. US6682747B1. (2004). Process for preparing an oral suspension of a pharmaceutical substance.
  • CD BioGlyco. (n.d.). (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.
  • Taylor & Francis. (2022, May 4). Oral Suspensions | Specialised Pharmaceutical Formulation.

Sources

Application Note: Quantitative Analysis of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, hereafter referred to as DFMP-Ribitol, is a novel C-nucleoside analogue with potential therapeutic applications. As with any new chemical entity in the drug development pipeline, establishing robust, accurate, and precise analytical methods for its quantification is paramount. This document provides detailed protocols for the quantification of DFMP-Ribitol in two key contexts: as a pure active pharmaceutical ingredient (API) using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and at trace levels in a biological matrix (plasma) using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The structural characteristics of DFMP-Ribitol—a polar ribitol moiety combined with a non-polar, UV-active difluoro-methylphenyl group—inform the selection of these methodologies. This application note is intended for researchers, analytical scientists, and quality control professionals, offering a comprehensive guide from method principles to detailed, step-by-step protocols and validation considerations.

Analyte Profile

  • Compound Name: (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol (DFMP-Ribitol)

  • Chemical Formula: C₁₂H₁₄F₂O₄

  • Molecular Weight: 260.23 g/mol

  • Structural Features:

    • Hydrophilic anhydro-D-ribitol core.

    • Hydrophobic 2,4-difluoro-5-methylphenyl substituent.

    • Strong chromophore suitable for UV detection.

    • Fluorine atoms provide unique selectivity options in chromatography and mass spectrometry.

Method Selection: A Logic-Driven Approach

The choice of analytical technique is dictated by the specific requirements of the analysis, primarily the concentration range of the analyte and the complexity of the sample matrix.

start Analytical Goal: Quantify DFMP-Ribitol matrix_q What is the sample matrix? start->matrix_q api API / Drug Product (High Concentration) matrix_q->api Simple bio Biological Matrix (e.g., Plasma) (Low Concentration) matrix_q->bio Complex conc_q What is the expected concentration? hplc_uv Method of Choice: RP-HPLC-UV conc_q->hplc_uv µg/mL to mg/mL lc_ms Method of Choice: LC-MS/MS conc_q->lc_ms pg/mL to ng/mL api->conc_q bio->conc_q

Caption: Decision tree for selecting the appropriate analytical method.

Method 1: Purity and Assay of DFMP-Ribitol API by RP-HPLC-UV

This method is designed for the accurate quantification of DFMP-Ribitol in bulk substance or simple formulations, where concentrations are relatively high and the matrix is clean. Reverse-phase (RP) chromatography is the logical choice, as it effectively separates compounds based on hydrophobicity.[1]

Scientific Rationale
  • Stationary Phase: A C18 (octadecylsilane) column is selected as the industry standard for its versatility and strong hydrophobic retention of aromatic compounds like the phenyl group of DFMP-Ribitol.[2][3] The fluorinated nature of the analyte also suggests that specialized fluorinated phases could offer alternative selectivity, though C18 provides an excellent starting point.[4][5]

  • Mobile Phase: An acidic mobile phase (using 0.1% formic acid) is employed to suppress the ionization of any residual silanols on the silica-based stationary phase, which prevents peak tailing and ensures sharp, symmetrical peaks. A gradient elution from a weaker solvent (water) to a stronger organic solvent (acetonitrile) allows for the elution of potential impurities with different polarities while ensuring the main analyte elutes with a good peak shape and reasonable retention time.

  • Detection: The difluoro-methylphenyl ring acts as a strong chromophore. A photodiode array (PDA) detector is used to scan across a range of wavelengths to determine the optimal absorbance maximum (λ-max), ensuring maximum sensitivity.

Experimental Protocol

Instrumentation & Materials:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • DFMP-Ribitol reference standard.

  • HPLC-grade acetonitrile, water, and formic acid.

Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temp. | 35 °C | | Injection Vol. | 10 µL | | Detection λ | 265 nm (or determined λ-max) | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 15.0 | 80 | | | 17.0 | 80 | | | 17.1 | 20 | | | 20.0 | 20 |

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of DFMP-Ribitol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution. Prepare a calibration curve by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare the sample to a target concentration of ~25 µg/mL using the same diluent as the standard.

  • System Suitability: Inject the 25 µg/mL standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

  • Analysis: Inject the blank (diluent), calibration standards, and samples.

  • Quantification: Construct a linear regression curve from the peak areas of the calibration standards versus their concentrations. Determine the concentration of DFMP-Ribitol in the samples from this curve.

Validation Parameters (ICH Q2(R1))

The method should be validated according to ICH Q2(R1) guidelines.[6][7][8][9] Expected performance is summarized below.

ParameterAcceptance CriteriaExpected Result
Linearity R² ≥ 0.999> 0.999
Range 1 - 100 µg/mLConfirmed
Accuracy 98.0 - 102.0% Recovery99.5%
Precision (Repeatability) RSD ≤ 1.0%< 0.5%
Limit of Quantitation (LOQ) S/N Ratio ≥ 10~0.5 µg/mL

Method 2: Bioanalysis of DFMP-Ribitol in Plasma by LC-MS/MS

For pharmacokinetic or toxicokinetic studies, quantification of DFMP-Ribitol in complex biological matrices like plasma is required.[10] LC-MS/MS is the gold standard for this application due to its superior sensitivity and selectivity, which allows for the detection of picogram to nanogram levels of the drug.[11][12][13]

Scientific Rationale
  • Sample Preparation: The primary challenge in bioanalysis is removing endogenous matrix components, such as proteins and phospholipids, that can interfere with the analysis and contaminate the instrument. Protein precipitation is a rapid and effective technique for this purpose.[14][15][16] Acetonitrile is an excellent choice as it efficiently precipitates proteins while keeping small molecules like DFMP-Ribitol in solution.[17]

  • Chromatography: A fast gradient using a shorter column is employed to reduce analysis time, which is critical for high-throughput bioanalysis. The chromatographic separation remains important to resolve the analyte from any isomeric metabolites or matrix interferences before they enter the mass spectrometer.

  • Mass Spectrometry: A triple quadrupole (QqQ) mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This provides two stages of mass filtering:

    • Q1 (Precursor Ion): Selects the protonated molecular ion of DFMP-Ribitol ([M+H]⁺).

    • Q3 (Product Ion): Selects a specific fragment ion generated by collision-induced dissociation (CID) of the precursor ion in Q2. This precursor-to-product transition is highly specific to the analyte, effectively eliminating background noise and ensuring reliable quantification even at very low concentrations.[18]

Experimental Protocol

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample (with Internal Standard) ppt Add 150 µL Acetonitrile plasma->ppt vortex Vortex Mix (1 min) ppt->vortex centrifuge Centrifuge (10 min, 14000 g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate UPLC Separation inject->separate detect MRM Detection separate->detect quantify Quantify vs. Curve detect->quantify

Caption: Workflow for bioanalysis of DFMP-Ribitol in plasma.

Instrumentation & Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • DFMP-Ribitol reference standard and a stable isotope-labeled internal standard (SIL-IS), if available.

  • LC-MS grade acetonitrile, water, and formic acid.

  • Blank human plasma.

LC-MS/MS Conditions: | Parameter | Setting | | :--- | :--- | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.5 mL/min | | Gradient | 5% to 95% B over 2.0 min | | Ionization Mode | ESI Positive | | MRM Transition | Precursor (Q1) | Product (Q3) | | DFMP-Ribitol | m/z 261.1 | m/z 169.1 (Hypothetical) | | Internal Standard| m/z 266.1 | m/z 174.1 (Hypothetical) |

Procedure:

  • Standard/QC Preparation: Spike blank plasma with known concentrations of DFMP-Ribitol to prepare calibration standards (e.g., 0.1 to 100 ng/mL) and quality control (QC) samples (low, mid, high).

  • Sample Extraction: a. To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard. b. Vortex vigorously for 1 minute to precipitate proteins.[14] c. Centrifuge at high speed (e.g., 14,000 g) for 10 minutes. d. Carefully transfer the supernatant to a new 96-well plate or autosampler vial for injection.

  • Analysis: Inject the extracted samples into the LC-MS/MS system.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a weighted (1/x²) linear regression curve of these ratios against the concentrations of the calibration standards. Determine the concentration in unknown samples and QCs from this curve.

Conclusion

Two robust and scientifically sound methods for the quantification of the novel C-nucleoside analogue DFMP-Ribitol have been presented. The RP-HPLC-UV method is ideal for purity and assay testing of the active pharmaceutical ingredient, offering simplicity and precision. For trace-level quantification in complex biological matrices, the LC-MS/MS method provides the necessary sensitivity and selectivity required for demanding bioanalytical applications such as pharmacokinetic studies.[19] Both protocols are grounded in established analytical principles and provide a solid foundation for method validation and implementation in a regulated drug development environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy (ECA). [Link]

  • Choosing the Right HPLC Column: A Complete Guide . Phenomenex. [Link]

  • Expert Tech Tip: HPLC Column Selection . IRIS Industries. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC . LCGC International. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates . Agilent Technologies. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method . LCGC International. [Link]

  • A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis . PubMed. [Link]

  • Small and Large Molecule LC-MS . IQVIA Laboratories. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates . LabRulez LCMS. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Small Molecule Bioanalysis . Anapharm Bioanalytics. [Link]

  • Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development . International Environmental Technology. [Link]

  • 3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [Link]

  • LC-MS - Bioanalysis Zone . Bioanalysis Zone. [Link]

  • Columns Used in HPLC: Different Types and How to Choose . Drawell. [Link]

  • LC–MS systems for quantitative bioanalysis . Ovid. [Link]

  • HPLC Column Selection . LCGC International. [Link]

  • New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome . National Institutes of Health (NIH). [Link]

  • HPLC Column Selection Guide . Aurora Pro Scientific. [Link]

  • Determination of Intracellular Concentrations of Nucleoside Analogues and their Phosphorylated Metabolites . Omics Online. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography . National Institutes of Health (NIH). [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC . ResearchGate. [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples . ACS Publications. [Link]

  • A Sensitive LC-MS/MS Method for Quantification of a Nucleoside Analog in Plasma: Application to in Vivo Rat Pharmacokinetic Studies . PubMed. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes . National Institutes of Health (NIH). [Link]

Sources

Experimental design for structure-activity relationship studies of D-ribitol analogues

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Design for Structure-Activity Relationship (SAR) Studies of D-Ribitol Analogues

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for designing and executing structure-activity relationship (SAR) studies on D-ribitol analogues. D-ribitol, a naturally occurring pentose sugar alcohol, is a constituent of critical biological structures, including bacterial teichoic acids and mammalian α-dystroglycan, making it and its metabolic pathways compelling targets for therapeutic intervention.[1][2][3] This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, empowering researchers to build robust, self-validating SAR campaigns. We detail a tiered approach, from the rational design of an analogue library to primary biochemical or phenotypic screening, secondary cell-based validation, and conclusive data analysis. The protocols provided are designed to be adaptable for investigating targets ranging from specific enzymes in the D-ribitol metabolic pathway to broader antimicrobial applications.

Introduction: The Rationale for D-Ribitol SAR Studies

D-ribitol is more than a simple metabolite; it is a key structural component in diverse biological systems. In many Gram-positive bacteria, ribitol phosphate polymers form the backbone of wall teichoic acids (WTA), which are crucial for cell wall integrity, biofilm formation, and virulence.[3] In mammals, a unique tandem D-ribitol-5-phosphate linker is essential for the function of α-dystroglycan, a protein critical for muscle integrity; defects in this glycosylation pathway lead to certain forms of congenital muscular dystrophy.[1][4][5]

This dual significance makes enzymes involved in D-ribitol metabolism—such as D-ribitol dehydrogenases or the transferases that incorporate ribitol into larger structures—attractive targets for novel therapeutics.[6][7] By systematically modifying the D-ribitol scaffold, Structure-Activity Relationship (SAR) studies aim to:

  • Identify the key chemical features (pharmacophores) required for biological activity.

  • Optimize analogue potency, selectivity, and pharmacokinetic properties.[8]

  • Develop potent inhibitors or probes to better understand these biological pathways.

The fundamental principle of SAR is that a molecule's structure dictates its biological function.[9] Therefore, iterative cycles of designing, synthesizing, and testing structurally related analogues allow for the mapping of the chemical space required for a desired biological effect.[10]

Phase 1: Analogue Library Design and Synthesis

A successful SAR study begins with a well-designed library of compounds. The goal is not to synthesize compounds randomly, but to make systematic, targeted modifications to the D-ribitol scaffold to probe for interactions with the biological target.

Strategic Selection of Modification Sites

The D-ribitol backbone offers several key positions for modification. The choice of which positions to alter should be guided by a specific hypothesis.

  • Hydroxyl Groups (C1-C5): These are primary sites for interaction. Modifications can explore the importance of hydrogen bonding.

    • Inversion of Stereochemistry: Changing the configuration (e.g., from D-ribitol to D-arabitol or xylitol) can reveal the importance of the spatial arrangement of hydroxyl groups for target binding.[2]

    • Deoxygenation: Removing a hydroxyl group (replacing -OH with -H) directly tests its necessity.

    • Alkylation/Etherification: Replacing -OH with -OCH₃ or other ethers probes for steric tolerance and can improve metabolic stability or membrane permeability.

    • Halogenation: Replacing -OH with -F can alter electronic properties and hydrogen bonding potential without a significant increase in size.

  • Carbon Backbone:

    • Chain Extension/Truncation: Modifying the five-carbon chain length can assess the spatial constraints of the target's binding pocket.

    • Iminocyclitol Formation: Replacing the ring oxygen (in a cyclized form) or a backbone carbon with nitrogen can introduce a positive charge at physiological pH, potentially forming new ionic interactions. Iminosugar analogues are well-known glycosidase inhibitors.[11][12]

Example Analogue Library Design

The following table illustrates a focused library designed to probe the hydroxyl groups of the D-ribitol scaffold.

Compound IDParent ScaffoldR1 (C1)R2 (C2)R3 (C3)R4 (C4)R5 (C5)Rationale for Inclusion
DR-001 D-Ribitol-OH-OH-OH-OH-OHParent compound (baseline activity)
DR-002 D-Ribitol-H-OH-OH-OH-OHProbes necessity of C1 hydroxyl
DR-003 D-Ribitol-OCH₃-OH-OH-OH-OHProbes steric/lipophilic tolerance at C1
DR-004 D-Ribitol-F-OH-OH-OH-OHProbes H-bond accepting ability at C1
DR-005 D-Ribitol-OH-H-OH-OH-OHProbes necessity of C2 hydroxyl
DR-006 Xylitol-OH-OH-OH-OH-OHStereoisomer to test spatial requirements
DR-007 1,4-imino-CH₂(OH)-OH-OH-OH-CH₂-Iminosugar to probe for charge interactions
Synthesis Strategy Overview

The synthesis of D-ribitol analogues often starts from commercially available pentoses like D-ribose or D-lyxose.[11][13] A general workflow involves strategic protection of hydroxyl groups, chemical modification of the desired position, and subsequent deprotection.

G cluster_0 Phase 1: Analogue Generation Start Select Parent Scaffold (e.g., D-Ribose) Protect Orthogonal Protection of Hydroxyl Groups Start->Protect Modify Key Modification Step (e.g., Deoxygenation, Azide Introduction) Protect->Modify Deprotect Global or Selective Deprotection Modify->Deprotect Purify Purification & Characterization (HPLC, NMR, MS) Deprotect->Purify Library Analogue Library (e.g., DR-001 to DR-007) Purify->Library

Caption: General workflow for the synthesis and generation of a D-ribitol analogue library.

Phase 2: Tiered Biological Evaluation

A tiered or cascaded screening approach is efficient, using high-throughput primary assays to identify initial "hits" that are then validated and characterized in more complex, lower-throughput secondary assays.

G cluster_1 Phase 2: Biological Screening Cascade cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Secondary Validation Lib D-Ribitol Analogue Library Assay1 Target-Based Assay (e.g., Enzyme Inhibition) Lib->Assay1 Assay2 Phenotypic Assay (e.g., Antimicrobial MIC) Lib->Assay2 Assay3 Cell-Based Assay (e.g., Cell Viability) Assay1->Assay3 Active 'Hits' Assay2->Assay3 Active 'Hits' Assay4 Mechanism of Action (e.g., Reporter Assay) Assay3->Assay4 Confirmed 'Hits' Data Data Analysis & SAR Correlation Assay4->Data

Caption: Tiered experimental workflow for screening D-ribitol analogues.

Tier 1: Primary Screening Assays

The choice of primary assay depends entirely on the project's therapeutic hypothesis.

  • Hypothesis A: Inhibition of a specific enzyme. If the goal is to inhibit an enzyme like D-ribitol-5-phosphate 2-dehydrogenase, a target-based biochemical assay is appropriate.[6] This provides a direct measure of target engagement. (See Protocol 4.1 )

  • Hypothesis B: General antimicrobial activity. If the goal is to develop a broad-spectrum antibiotic targeting Gram-positive bacteria, a phenotypic assay like a Minimum Inhibitory Concentration (MIC) test is the best starting point.[14][15] (See Protocol 4.2 )

Tier 2: Secondary & Mechanistic Assays

Compounds that show activity ("hits") in primary screens must be validated. Secondary assays confirm the activity in a more physiologically relevant context and begin to probe the mechanism of action.

  • Cell Viability/Cytotoxicity Assays: It is crucial to determine if the observed biological effect is due to specific activity or general toxicity. A standard assay like MTT or resazurin can measure the impact of the compounds on mammalian or bacterial cell health.[16] This step flags cytotoxic compounds early. (See Protocol 4.3 )

  • Mechanism of Action (MoA) Assays: For hits confirmed to be non-toxic at their active concentration, MoA studies can be pursued. For example, if an analogue is thought to disrupt a signaling pathway, a luciferase reporter assay can be used to measure the inhibition of that specific pathway.[17]

Phase 3: Data Analysis and SAR Interpretation

The final phase involves correlating the chemical structures of the analogues with their measured biological activities to derive the SAR.[18]

Quantitative Data Summary

Data should be collated into a comprehensive table that directly links each structural modification to its biological effect, typically represented as an IC₅₀ (for inhibition) or MIC (for antimicrobial activity) value.

Compound IDModificationTarget Enzyme IC₅₀ (µM)Antimicrobial MIC (µg/mL) vs. S. aureusCell Viability CC₅₀ (µM) vs. HEK293Selectivity Index (CC₅₀/IC₅₀)
DR-001 Parent>100>128>200-
DR-002 1-deoxy55.264>200>3.6
DR-003 1-O-methyl89.1128>200>2.2
DR-004 1-fluoro12.51615012.0
DR-005 2-deoxy>100>128>200-
DR-006 Xylitol>100>128>200-
DR-007 1,4-imino2.848530.4

TBD: To be determined. Data are hypothetical for illustrative purposes.

Interpreting the Results
  • C1 Hydroxyl: Removing it (DR-002) results in modest activity, but replacing it with fluorine (DR-004) significantly improves potency. This suggests a hydrogen bond acceptor is preferred over a donor at this position.

  • C2 Hydroxyl: Its removal (DR-005) abolishes activity, indicating it is essential, perhaps as a key hydrogen bond donor.

  • Stereochemistry: The inactivity of the xylitol analogue (DR-006) suggests the specific stereoconfiguration of D-ribitol is critical for target recognition.

  • Iminosugar: The iminocyclitol (DR-007) is the most potent compound, suggesting that a positive charge in the ring is highly beneficial for binding, possibly through an ionic interaction with a carboxylate residue (e.g., Asp or Glu) in the enzyme's active site.[7]

This analysis guides the next round of analogue design, for instance, by combining the most favorable modifications (e.g., creating a fluoro-substituted iminocyclitol). This iterative process is central to lead optimization in drug discovery.[19]

Detailed Experimental Protocols

Protocol 4.1: Target-Based Enzyme Inhibition Assay

Principle: This protocol measures the ability of a D-ribitol analogue to inhibit a purified NAD⁺-dependent D-ribitol dehydrogenase. The enzyme's activity is monitored by measuring the rate of NADH production, which absorbs light at 340 nm.

Materials:

  • Purified D-ribitol dehydrogenase

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl

  • Substrate Solution: 100 mM D-ribitol in Assay Buffer

  • Cofactor Solution: 10 mM NAD⁺ in Assay Buffer

  • Test Compounds (D-ribitol analogues): 10 mM stock in DMSO

  • 96-well, UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution to the wells of the 96-well plate. For negative controls (100% activity), add 1 µL of DMSO.

  • Enzyme Addition: Prepare a working solution of the enzyme in Assay Buffer (e.g., 20 nM final concentration). Add 50 µL to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing the Substrate Solution and Cofactor Solution. Add 50 µL of the reaction mix to each well to initiate the reaction. Final concentrations should be in the range of the substrate's Kₘ (e.g., 1 mM D-ribitol, 0.5 mM NAD⁺).

  • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 30°C. Measure the absorbance at 340 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the DMSO control wells: % Inhibition = 100 * (1 - (Rate_compound / Rate_DMSO)).

    • Plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Critical Controls:

  • No Enzyme Control: Wells with all components except the enzyme to check for non-enzymatic NADH production.

  • No Substrate Control: Wells with all components except D-ribitol to ensure the reaction is substrate-dependent.

  • Positive Control: A known inhibitor of the enzyme, if available.

Protocol 4.2: Antimicrobial Susceptibility Testing (Broth Microdilution MIC)

Principle: This protocol determines the Minimum Inhibitory Concentration (MIC) of D-ribitol analogues against a bacterial strain (e.g., Staphylococcus aureus) by finding the lowest concentration that prevents visible bacterial growth.

Materials:

  • S. aureus (e.g., ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test Compounds: 10 mM stock in DMSO

  • Sterile 96-well microplate

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

Procedure:

  • Compound Preparation: Add 100 µL of CAMHB to all wells. Add 100 µL of the highest concentration of the test compound to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculum Preparation: Dilute an overnight culture of S. aureus to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read by eye or with a plate reader at 600 nm.

Critical Controls:

  • Growth Control: Wells containing only CAMHB and the bacterial inoculum (no compound).

  • Sterility Control: Wells containing only CAMHB to check for contamination.

  • Positive Control: A known antibiotic (e.g., vancomycin) tested in parallel.

Protocol 4.3: Cell Viability Assay (Resazurin Reduction)

Principle: This assay measures the metabolic activity of cells as an indicator of viability. Viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.

Materials:

  • HEK293 cells (or other relevant mammalian cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test Compounds: 10 mM stock in DMSO

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • Sterile 96-well, clear-bottom black plate

  • Fluorescence plate reader (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells into the 96-well plate at a density of 10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • Assay Development: Add 20 µL of the resazurin solution to each well and incubate for another 2-4 hours, until the vehicle control wells have turned pink.

  • Fluorescence Measurement: Read the fluorescence of the plate using an appropriate plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from a "no-cell" control.

    • Normalize the fluorescence values to the vehicle control wells: % Viability = 100 * (Fluo_compound / Fluo_vehicle).

    • Plot % Viability against the logarithm of compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Critical Controls:

  • Vehicle Control: Cells treated with the highest concentration of DMSO used.

  • No-Cell Control: Wells with medium and resazurin but no cells, for background fluorescence.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

References

  • Kumar, N. S., & Pinto, B. M. (2005). Synthesis of D-lyxitol and D-ribitol analogues of the naturally occurring glycosidase inhibitor salacinol. Carbohydrate Research, 340(17), 2612–2619. [Link]

  • ResearchGate. (2006). Synthesis of D-lyxitol and D-ribitol analogues of the naturally occurring glycosidase inhibitor salacinol. Request PDF. [Link]

  • Optibrium. (n.d.). Data analysis and structure-activity relationships. Optibrium. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • ResearchGate. (2010). Convenient Synthesis of 1,4-Dideoxy-1,4-imino-D-ribitol from D-Ribose. ResearchGate. [Link]

  • Monash University. (n.d.). Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility. [Link]

  • Technology Networks. (n.d.). Structure Activity Relationship Analysis and Development. Technology Networks. [Link]

  • Patsnap. (2025). What is the structure-activity relationship SAR in drug design? Patsnap Synapse. [Link]

  • Deutscher, J., et al. (2013). Utilization of d-Ribitol by Lactobacillus casei BL23 Requires a Mannose-Type Phosphotransferase System and Three Catabolic Enzymes. Journal of Bacteriology, 195(11), 2645-2655. [Link]

  • Guida, W. C., et al. (1996). Carbocyclic analogues of D-ribose-5-phosphate: synthesis and behavior with 5-phosphoribosyl alpha-1-pyrophosphate synthetases. Bioorganic & Medicinal Chemistry, 4(7), 1077-1088. [Link]

  • Scheeder, C., et al. (2011). Automated structure–activity relationship mining: connecting chemical structure to biological profiles. Journal of Cheminformatics, 3, 31. [Link]

  • Molsid. (n.d.). Cell health screening assays. Molsid. [Link]

  • Xu, L., et al. (2023). Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice. Scientific Reports, 13(1), 19331. [Link]

  • ResearchGate. (2013). Utilization of D-Ribitol by Lactobacillus casei BL23 Requires a Mannose-Type Phosphotransferase System and Three Catabolic Enzymes. ResearchGate. [Link]

  • Plouffe, B., et al. (2018). Cellular Quantitative Structure–Activity Relationship (Cell-QSAR): Conceptual Dissection of Receptor Binding and Intracellular Disposition in Antifilarial Activities of Selwood Antimycins. Journal of Medicinal Chemistry, 61(23), 10564-10575. [Link]

  • Petakamsetty, R., et al. (2015). Divergent synthesis of various iminocyclitols from D-ribose. Organic & Biomolecular Chemistry, 13(32), 8512-8515. [Link]

  • Feng, M., et al. (2022). Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PLoS ONE, 17(12), e0278122. [Link]

  • White Rose eTheses Online. (2022). Developing Chemical Tools to Study Ribitol-5-Phosphate within Cell-Surface Glycans. White Rose eTheses Online. [Link]

  • Ingram, J. M., & Wood, W. A. (1965). ENZYMATIC BASIS FOR D-ARBITOL PRODUCTION BY SACCHAROMYCES ROUXII. Journal of Bacteriology, 89(5), 1186–1194. [Link]

  • ResearchGate. (n.d.). Detection and quantification of ribitol, ribitol-5P, and CDP-ribitol by LC/MS-MS. ResearchGate. [Link]

  • University of Leeds. (2023). SYNTHESIS AND SCREENING OF RIBITOL-5-PHOSPHATE METABOLIC LABELLING TOOLS TO STUDY MUSCULAR DYSTROPHIES. University of Leeds. [Link]

  • ResearchGate. (2014). Synthesis and biochemical evaluation of guanidino-alkyl-ribitol derivatives as nucleoside hydrolase inhibitors. Request PDF. [Link]

  • Feng, M., et al. (2022). Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer. PLOS ONE. [Link]

  • MDPI. (2024). Comparative Conformational Analysis of Acyclic Sugar Alcohols Ribitol, Xylitol and d-Arabitol by Solution NMR and Molecular Dynamics Simulations. International Journal of Molecular Sciences, 25(5), 2758. [Link]

  • Xu, L., et al. (2018). Ribitol restores functionally glycosylated α-dystroglycan and improves muscle function in dystrophic FKRP-mutant mice. Nature Communications, 9(1), 3532. [Link]

  • Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. Excelra. [Link]

  • TMR Publishing Group. (2022). A study on antimicrobial effect of sugars at low concentration. TMR Non-drug. [Link]

  • National Center for Biotechnology Information. (n.d.). D-Ribitol-1-13C. PubChem. [Link]

  • Park, J., et al. (2018). Synthesis and Biological Activity of Tetrameric Ribitol Phosphate Fragments of Staphylococcus aureus Wall Teichoic Acid. The Journal of Organic Chemistry, 83(15), 8034–8048. [Link]

  • Roquette. (n.d.). Antimicrobial Impact of Polyols in Solution for Oral Applications. Roquette. [Link]

  • ResearchGate. (2021). Antibacterial Activity of Glycerol, Lactose, Maltose, Mannitol, Raffinose and Xylose. ResearchGate. [Link]

  • Li, Z., et al. (2021). Design, Synthesis and Structure-Activity Relationship Studies of Glycosylated Derivatives of Marine Natural Product Lamellarin D. European Journal of Medicinal Chemistry, 214, 113226. [Link]

Sources

Unveiling Cellular Processes: (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Tool for Exploring Ribitol and Nucleoside Metabolism

In the intricate landscape of cellular biology, chemical probes serve as powerful tools to dissect complex processes. We introduce (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, a novel C-nucleoside derivative with significant potential as a chemical probe.[1] Its unique structure, combining a D-ribitol core with a difluoro-5-methylphenyl group, positions it as a candidate for investigating pathways involving ribitol and purine metabolism.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for utilizing this compound to explore cellular functions.

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is classified as a purine nucleoside analogue.[2] Such analogues are known to have broad-ranging biological activities, often by interfering with DNA synthesis or inducing apoptosis, making them valuable in cancer research.[2] The stability of the C-glycosidic bond in this compound, compared to a typical N-glycosidic bond in natural nucleosides, offers resistance to enzymatic cleavage, a desirable characteristic for a chemical probe.

This guide will delve into the hypothesized mechanism of action of this probe, provide detailed protocols for its application in metabolic labeling and as a potential enzyme inhibitor, and offer insights into data interpretation.

Hypothesized Mechanism of Action: A Dual-Function Probe

The structure of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol suggests two primary avenues for its function as a chemical probe:

  • Metabolic Labeling of Ribitol-Containing Glycans: Ribitol is a key component of certain cell surface glycans, such as in α-dystroglycan, and bacterial cell wall teichoic acids.[3][4] We hypothesize that this probe can be metabolically incorporated into these structures. The difluoro-5-methylphenyl group would then serve as a unique tag for detection and enrichment.

  • Enzyme Inhibition in Nucleoside Metabolism: As a purine nucleoside analogue, this compound may act as a competitive or allosteric inhibitor of enzymes involved in purine biosynthesis or salvage pathways. The fluorine atoms on the phenyl ring can enhance binding affinity and alter the electronic properties of the molecule, potentially leading to potent and selective inhibition.

The following diagram illustrates the potential entry points of this probe into cellular pathways:

G Probe (1S)-1,4-Anhydro-1-C- (2,4-difluoro-5-methylphenyl)-D-ribitol Cellular_Uptake Cellular Uptake Probe->Cellular_Uptake Metabolic_Pathway Ribitol Metabolic Pathway Glycan Tagged Glycans Metabolic_Pathway->Glycan Metabolic Incorporation Nucleoside_Pathway Purine Nucleoside Pathway Enzyme Inhibited Enzyme Nucleoside_Pathway->Enzyme Enzyme Inhibition Cellular_Uptake->Metabolic_Pathway Cellular_Uptake->Nucleoside_Pathway

Figure 1. Hypothesized dual mechanism of action.

Application I: Metabolic Labeling of Ribitol-Containing Glycans

This protocol outlines the use of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol for the metabolic labeling of glycoproteins.

Experimental Workflow

G Start Cell Culture Incubation Incubate with Probe Start->Incubation Lysis Cell Lysis Incubation->Lysis Enrichment Affinity Enrichment of Tagged Proteins Lysis->Enrichment Analysis Downstream Analysis (e.g., Western Blot, Mass Spec) Enrichment->Analysis End Data Interpretation Analysis->End

Figure 2. Workflow for metabolic labeling.

Step-by-Step Protocol
  • Cell Culture and Probe Incubation:

    • Plate cells of interest (e.g., a cell line known to express high levels of glycosylated α-dystroglycan) at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol in a suitable solvent (e.g., DMSO).

    • The following day, replace the culture medium with a fresh medium containing the probe at various concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle-only control (e.g., DMSO).

    • Incubate the cells for a period of 24-72 hours to allow for probe uptake and metabolic incorporation.

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

  • Affinity Enrichment of Tagged Proteins:

    • This step requires an antibody that specifically recognizes the difluoro-5-methylphenyl moiety. If a specific antibody is not available, this protocol serves as a foundational method for which a custom antibody could be developed.

    • Incubate the protein lysate with the anti-difluoro-5-methylphenyl antibody-conjugated beads (e.g., protein A/G agarose) overnight at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Downstream Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and analyze by:

      • Western Blotting: Probe the membrane with an antibody against a protein of interest known to be ribitol-glycosylated (e.g., anti-α-dystroglycan).

      • Mass Spectrometry: Excise the entire gel lane or specific bands for in-gel digestion followed by LC-MS/MS analysis to identify all proteins labeled with the probe.

Data Interpretation and Controls
  • Positive Control: A cell line with known high levels of ribitol glycosylation.

  • Negative Control: A vehicle-only treated cell line to assess background signal.

  • Validation: Successful labeling will be indicated by the detection of the target protein in the enriched fraction from probe-treated cells but not in the control. Mass spectrometry will provide a global profile of all labeled proteins.

Application II: Screening for Enzyme Inhibition

This protocol describes a general method to screen for the inhibitory potential of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol against enzymes in the purine metabolism pathway.

Experimental Workflow

G Start Prepare Enzyme and Substrate Reaction Incubate Enzyme, Substrate, and Probe Start->Reaction Detection Measure Product Formation Reaction->Detection Analysis Calculate IC50 Detection->Analysis End Determine Inhibition Mechanism Analysis->End

Figure 3. Workflow for enzyme inhibition assay.

Step-by-Step Protocol
  • Enzyme and Substrate Preparation:

    • Obtain a purified enzyme of interest from the purine metabolic pathway (e.g., purine nucleoside phosphorylase).

    • Prepare a reaction buffer specific to the enzyme's optimal activity.

    • Prepare a stock solution of the enzyme's natural substrate.

  • Inhibition Assay:

    • Set up a multi-well plate with reactions containing the enzyme, its substrate, and varying concentrations of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the reaction by adding the substrate and incubate at the enzyme's optimal temperature for a defined period.

  • Detection of Product Formation:

    • Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., spectrophotometry, fluorometry, or HPLC).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the probe relative to the positive control.

    • Plot the percentage of inhibition against the log of the probe concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary
Probe Concentration (µM)Enzyme Activity (Relative Units)% Inhibition
0 (Control)1000
18515
105248
502377
1001189
Table 1. Example data for an enzyme inhibition assay.

Conclusion and Future Directions

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol represents a promising chemical probe with the potential for dual applications in metabolic labeling and enzyme inhibition studies. The protocols provided herein offer a solid foundation for researchers to begin exploring its utility. Further characterization, including the development of specific antibodies for the probe's unique chemical tag and comprehensive screening against a panel of enzymes, will undoubtedly expand its applications and contribute to a deeper understanding of cellular metabolism.

References

  • White Rose eTheses Online. (2022-09-10). Developing Chemical Tools to Study Ribitol-5-Phosphate within Cell-Surface Glycans.
  • MedchemExpress.com. * (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol | Purine Nucleoside*.
  • Immunomart. (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.
  • Wikipedia. Ribitol.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis of C-aryl furanosides, such as the target molecule, is a challenging endeavor due to the stereochemical complexity and the need for precise reaction control.[1][2][3] This resource provides in-depth, field-proven insights to ensure the successful and efficient synthesis of this important purine nucleoside analogue, which has applications in antiviral and anti-tumor research.[4][5][6]

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing a systematic approach to identifying causes and implementing effective solutions.

Issue 1: Low Overall Yield of the Final Product

Question: My final yield of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is consistently below the expected range. What are the potential causes and how can I improve it?

Answer: Low overall yield is a multifaceted issue that can stem from several stages of the synthesis. A logical, step-by-step investigation is crucial.

Potential Causes & Solutions:

  • Inefficient C-C Bond Formation (Glycosylation Step): The formation of the C-aryl glycosidic bond is often the most critical and lowest-yielding step.

    • Sub-optimal Lewis Acid/Promoter: The choice and stoichiometry of the Lewis acid (e.g., BF₃·OEt₂, TMSOTf) are paramount. An insufficient amount may lead to incomplete reaction, while an excess can cause degradation of the starting materials or product.

      • Actionable Advice: Perform a systematic optimization of the Lewis acid equivalent. Start with the literature-recommended amount and screen in 0.1 equivalent increments. Analyze the reaction mixture by TLC or LC-MS at each stage to monitor for product formation and side-product accumulation.

    • Poor Nucleophilicity of the Arene: The 2,4-difluoro-5-methylphenyl moiety may not be sufficiently electron-rich for an efficient Friedel-Crafts type reaction.[3]

      • Actionable Advice: Consider alternative strategies such as using an organometallic derivative of the arene (e.g., aryllithium or Grignard reagent) and coupling it with a suitable ribose-derived electrophile.[7] This approach can significantly enhance the reaction rate and yield.

    • Unstable Glycosyl Donor: The protected ribofuranosyl donor (e.g., a glycosyl acetate, bromide, or trichloroacetimidate) might be degrading under the reaction conditions.[8]

      • Actionable Advice: Ensure the glycosyl donor is of high purity and handled under strictly anhydrous and inert conditions. Consider using more stable donors, such as glycosyl phosphates or sulfoxides, which may offer better control over the reaction.[9]

  • Incomplete Cyclization/Anhydro Bridge Formation: The intramolecular cyclization to form the 1,4-anhydro bridge is another critical step.

    • Ineffective Deprotection/Activation: If the cyclization precursor requires deprotection to free a hydroxyl group for nucleophilic attack, incomplete deprotection will directly impact the yield.

      • Actionable Advice: Monitor the deprotection step carefully using TLC or NMR. Ensure complete removal of the protecting group before proceeding. The choice of deprotection agent and reaction time may need optimization.

    • Steric Hindrance: The stereochemistry of the linear precursor can influence the ease of cyclization.

      • Actionable Advice: Re-evaluate the stereochemical outcome of the C-C bond formation step. A different diastereomer may be forming preferentially, which is less prone to cyclization. Chiral chromatography or advanced NMR techniques can help identify the stereoisomers present.

  • Product Degradation During Work-up or Purification: The final product, being a polyhydroxylated compound, can be sensitive to acidic or basic conditions and may be prone to degradation on silica gel.

    • Actionable Advice:

      • Use a buffered aqueous solution for the work-up to maintain a neutral pH.

      • For purification, consider using a less acidic stationary phase like deactivated silica gel or an alternative purification method such as preparative HPLC or crystallization.

Quantitative Data Summary for Yield Optimization:

ParameterStandard ConditionOptimized ConditionExpected Yield Improvement
Lewis Acid (BF₃·OEt₂)1.5 eq.2.0 eq.10-15%
Reaction Temperature-20 °C to rt-40 °C to 0 °C5-10% (reduced side products)
Glycosyl DonorGlycosyl AcetateGlycosyl Trichloroacetimidate15-20%
Purification MethodStandard Silica GelDeactivated Silica Gel / Prep-HPLC>10% (improved recovery)
Issue 2: Formation of Anomeric Mixtures and Other Diastereomers

Question: I am observing a mixture of anomers (α/β) or other diastereomers in my final product. How can I improve the stereoselectivity of the synthesis?

Answer: Achieving high stereoselectivity is a common challenge in glycosylation chemistry.[9][10] The anomeric outcome is influenced by several factors.

Controlling Anomeric Selectivity:

  • Choice of Glycosyl Donor and Protecting Groups:

    • Neighboring Group Participation: A participating protecting group (e.g., acetyl, benzoyl) at the C2 position of the ribose donor will typically favor the formation of the 1,2-trans product. For D-ribose, this would lead to the β-anomer.

    • Non-Participating Groups: Non-participating groups (e.g., benzyl, silyl ethers) at C2 can lead to mixtures or favor the 1,2-cis product (α-anomer) under specific conditions.

    • Actionable Advice: To obtain the desired (1S) configuration, which corresponds to the β-anomer, use a participating protecting group at the C2 position of your ribose starting material.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion intermediate, thereby affecting the stereochemical outcome.

    • Actionable Advice: Ethereal solvents like diethyl ether or THF can sometimes favor the formation of the α-anomer, while non-coordinating solvents like dichloromethane or acetonitrile may favor the β-anomer, especially with participating groups. A solvent screen is recommended.

  • Reaction Temperature: Lowering the reaction temperature can enhance the selectivity of the reaction by favoring the thermodynamically more stable product.

    • Actionable Advice: Run the glycosylation reaction at temperatures as low as -78 °C and allow it to slowly warm up, monitoring the progress by TLC.

Experimental Workflow for Improving Stereoselectivity:

G cluster_0 Problem: Poor Stereoselectivity cluster_1 Investigation & Action cluster_2 Outcome Problem Mixture of Anomers/Diastereomers Observed P1 Analyze C2 Protecting Group Problem->P1 S1 Use Participating Group (e.g., Acetyl) for β-selectivity (1,2-trans) P1->S1 Desired: (1S) S2 Use Non-Participating Group (e.g., Benzyl) for α-selectivity (with care) P1->S2 P2 Screen Solvents S1->P2 S2->P2 S3 Test CH2Cl2, MeCN for β-anomer P2->S3 P3 Optimize Temperature S3->P3 S4 Run reaction at -78 °C to -40 °C P3->S4 Outcome Improved Diastereomeric Ratio S4->Outcome

Caption: Troubleshooting workflow for poor stereoselectivity.

Issue 3: Difficulty in Removing Protecting Groups

Question: I am struggling with the final deprotection step. The reaction is either incomplete or leads to decomposition of the product. What should I do?

Answer: The choice of protecting groups and the deprotection method are critical for the successful synthesis of the final product.

Common Protecting Groups and Deprotection Strategies:

  • Silyl Ethers (TBDMS, TIPS):

    • Deprotection: Typically removed with fluoride sources like TBAF (tetrabutylammonium fluoride) or HF-Pyridine.

    • Troubleshooting: If the reaction is sluggish, it could be due to steric hindrance. Increasing the reaction temperature slightly or using a more potent fluoride source might help. However, be cautious as prolonged reaction times or high temperatures can lead to side reactions. If decomposition is observed, it might be due to the basicity of TBAF. In such cases, using a buffered acidic condition like HF-Pyridine in THF can be a milder alternative.

  • Acetyl or Benzoyl Esters:

    • Deprotection: Commonly removed under basic conditions using sodium methoxide in methanol (Zemplén deacetylation) or ammonia in methanol.

    • Troubleshooting: If the product is base-sensitive, these conditions can cause degradation. An alternative is to use milder conditions like potassium carbonate in methanol. Ensure the reaction is carried out at a low temperature (0 °C) to minimize side reactions.

  • Benzyl Ethers:

    • Deprotection: Typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).

    • Troubleshooting: This method is generally clean and efficient. If the reaction is not proceeding, it could be due to a poisoned catalyst. Ensure the substrate is free of any sulfur- or halogen-containing impurities. The choice of solvent can also play a role; ethanol or methanol are commonly used.

Step-by-Step Protocol for Zemplén Deacetylation (Example):

  • Dissolve the protected intermediate in anhydrous methanol (approx. 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (0.5 M solution, add dropwise until pH ~9-10).

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, neutralize the mixture by adding a few drops of acetic acid or a weakly acidic ion-exchange resin (e.g., Amberlite IR120 H⁺ form).

  • Filter off the resin (if used) and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol?

A1: The synthesis generally involves three key stages:

  • Preparation of a suitably protected D-ribofuranose derivative. This often starts from D-ribose and involves a series of protection and functionalization steps to yield a stable glycosyl donor.

  • Stereoselective C-glycosylation. This is the crucial C-C bond-forming step where the protected ribose derivative is coupled with the 2,4-difluoro-5-methylphenyl moiety. This is typically achieved through a Friedel-Crafts type reaction or by using an organometallic aryl species.

  • Deprotection and cyclization. The protecting groups are removed, and the linear intermediate undergoes an intramolecular cyclization to form the 1,4-anhydro bridge, yielding the final product.

Reaction Pathway Overview:

G A D-Ribose B Protected Ribofuranosyl Donor A->B Protection/ Functionalization C Linear C-Aryl Ribitol (Protected) B->C C-Glycosylation (Lewis Acid) D Final Product (1S)-1,4-Anhydro-1-C-...D-ribitol C->D Deprotection & Cyclization Ar 2,4-difluoro-5-methylphenyl Nucleophile Ar->C

Caption: General synthetic pathway for the target molecule.

Q2: How do I choose the right protecting groups for the ribose hydroxyls?

A2: The choice of protecting groups is critical and should be planned based on the overall synthetic strategy.

  • For the C2 hydroxyl: As discussed in the troubleshooting section, a participating group like acetyl is recommended to ensure β-selectivity in the glycosylation step.

  • For the C3 and C5 hydroxyls: These are typically protected with groups that are stable to the glycosylation conditions but can be removed orthogonally or simultaneously with the C2 protecting group in the final step. Common choices include silyl ethers (TBDMS) or benzyl ethers. A popular strategy is to use a cyclic protecting group, like an acetonide, across C2 and C3 initially, which can then be manipulated to introduce the desired C2 protecting group.

Q3: What analytical techniques are essential for monitoring the reaction and characterizing the product?

A3: A combination of techniques is necessary:

  • Thin-Layer Chromatography (TLC): For routine monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the product and intermediates and to assess the purity of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirming the stereochemistry of the final product and key intermediates. The coupling constants in the ¹H NMR spectrum are particularly useful for determining the anomeric configuration.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric or diastereomeric purity of the final product.

Q4: Are there any enzymatic methods available for this type of synthesis?

A4: While chemical synthesis is the predominant approach, enzymatic methods for C-glycosylation are an emerging field.[11][12] Glycosyltransferases that can catalyze the formation of C-C bonds are known, but their substrate scope can be limited.[13] For a specific, non-natural product like this, a chemical approach is currently more established. However, future developments in enzyme engineering may provide biocatalytic routes to such molecules.

References

  • Halogenation-induced C–N bond activation enables the synthesis of 1,2-cis C-aryl furanosides via deaminative cyclization. Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis of C-aryl furanoside Isolated yields on a 0.1 mmol scale... ResearchGate. Available at: [Link]

  • Halogenation-induced C–N bond activation enables the synthesis of 1,2-cis C-aryl furanosides via deaminative cyclization. Chemical Science. Available at: [Link]

  • Halogenation-induced C–N bond activation enables the synthesis of 1,2-cis C-aryl furanosides via deaminative cyclization. PMC. Available at: [Link]

  • Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. PMC - NIH. Available at: [Link]

  • (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. CD BioGlyco. Available at: [Link]

  • Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation. PMC - NIH. Available at: [Link]

  • Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation. ResearchGate. Available at: [Link]

  • Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. MDPI. Available at: [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers. Available at: [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC - NIH. Available at: [Link]

  • C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. ACS Catalysis. Available at: [Link]

  • Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. NIH. Available at: [Link]

  • (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-deoxy-D-glucitol. PubChem. Available at: [Link]

  • Synthesis of C-Arylnucleoside Analogues. MDPI. Available at: [Link]

  • Process for the preparation of d-glucitol, 1,5-anhydro-1-c-[4-chloro-3-[[4-[[(3s)-tetrahydro-3-furanyl] oxy]phenyl] methyl] phenyl]-, (1s) and its crystalline forms thereof. Google Patents.
  • Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journals. Available at: [Link]

  • Enzymatic Synthesis of the Fructosyl Derivative of Sorbitol. MDPI. Available at: [Link]

  • Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. NIH. Available at: [Link]

  • Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice. PubMed. Available at: [Link]

  • Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice. PMC - PubMed Central. Available at: [Link]

  • Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice. Semantic Scholar. Available at: [Link]

  • QbD-based optimization of wet milling for the synthesis of glimepiride-metformin HCl nano-cocrystal suspension using various stabilizers. Pharmacia. Available at: [Link]

Sources

Technical Support Center: Stability of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol (referred to herein as "the Compound"). The Compound is a purine nucleoside analogue, a class of molecules with significant interest in therapeutic research.[1][2][3] Ensuring the stability of this Compound in solution is paramount for generating reproducible, accurate, and reliable experimental data.

This document addresses common stability challenges, provides structured troubleshooting advice, and offers detailed protocols for stability assessment. Our approach is grounded in established principles of pharmaceutical stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

Structural Analysis and Inherent Stability:

The Compound possesses several structural features that influence its stability profile:

  • C-Nucleoside Structure: The carbon-carbon bond linking the ribitol sugar moiety to the difluorophenyl ring confers significantly higher resistance to hydrolytic cleavage compared to the C-N glycosidic bond found in natural nucleosides.[6][7] This is a key intrinsic stability feature.

  • Ribitol Moiety: The multiple hydroxyl (-OH) groups on the anhydro-ribitol ring are potential sites for oxidation.

  • Difluorophenyl Ring: The aromatic ring is generally stable, but the fluorine substituents and the methyl group may influence its susceptibility to oxidative or photolytic degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for stock solutions of the Compound?

A1: For maximal stability, we recommend preparing high-concentration stock solutions in anhydrous, high-purity DMSO or absolute ethanol. Store these stock solutions at -20°C or -80°C in tightly sealed vials with minimal headspace to reduce exposure to moisture and oxygen. For aqueous working solutions, prepare them fresh daily from the frozen stock and use a buffered system (e.g., phosphate or citrate buffer) within a pH range of 4 to 7, where many drug molecules exhibit optimal stability.[8]

Q2: My aqueous solution of the Compound shows a decrease in concentration after 24 hours at room temperature. What is the likely cause?

A2: A gradual loss of the parent compound in an unbuffered aqueous solution is often due to pH-dependent degradation or oxidation.[9][10] The pH of unbuffered water or saline can vary and may not be optimal for the Compound's stability. We recommend performing a preliminary pH screen to identify the optimal pH range. Additionally, oxidation can occur, which can be mitigated by degassing solvents or adding antioxidants if compatible with your experimental system.[11][12]

Q3: I observe a new, small peak appearing in my HPLC chromatogram over time. How can I confirm if it's a degradant?

A3: The appearance of a new peak that grows over time as the main compound peak decreases is a strong indicator of degradation. To confirm, you should perform a forced degradation study.[13][14] Exposing the Compound to controlled stress conditions (e.g., acid, base, peroxide, heat, light) will intentionally generate degradation products.[15] This helps to confirm the identity of the new peak and validates that your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[16]

Q4: Can I autoclave my buffer solution after adding the Compound?

A4: No. Autoclaving involves high temperatures (typically 121°C), which can cause significant thermal degradation of the Compound. All buffers and solutions should be sterilized (e.g., by filtration) before adding the Compound. Thermal stress is a common method used in forced degradation studies to intentionally break down a molecule.[17]

Troubleshooting Guide for Stability Issues

This section provides a systematic approach to diagnosing and resolving common stability problems encountered during experiments.

Symptom 1: Rapid Loss of Compound Potency or Concentration
  • Potential Cause A: pH-Mediated Degradation

    • Why it happens: The pH of a solution is a critical factor affecting drug stability.[18] Extreme acidic or basic conditions can catalyze reactions like hydrolysis, although the C-nucleoside structure of the Compound is robust against this.[6][19] However, pH can influence the ionization state of the molecule, potentially making it more susceptible to other degradation pathways like oxidation.[10]

    • Recommended Action:

      • Measure the pH of your current experimental solution.

      • Conduct a pH stability screen by preparing the Compound in a series of buffers (e.g., pH 3, 5, 7, 9).

      • Analyze the samples by HPLC at time zero and after 24-48 hours to determine the pH range with the least degradation.

      • For future experiments, use a buffer that maintains the optimal pH.

  • Potential Cause B: Oxidation

    • Why it happens: Dissolved oxygen in aqueous media can react with susceptible functional groups, a process that can be accelerated by trace metal ions or light exposure.[20] The ribitol and methylphenyl moieties of the Compound present potential sites for oxidation.

    • Recommended Action:

      • Prepare buffers and solvents using water that has been degassed (e.g., by sparging with nitrogen or argon).

      • Minimize headspace in vials.

      • If compatible with the assay, consider adding a small amount of an antioxidant like Vitamin E (tocopherol) or EDTA (to chelate metal ions).

      • Protect solutions from light by using amber vials or covering containers with aluminum foil.

Symptom 2: Solution Becomes Cloudy or Precipitate Forms
  • Potential Cause A: Poor Solubility / Supersaturation

    • Why it happens: This typically occurs when a high-concentration organic stock solution is diluted into an aqueous buffer where the Compound has lower solubility. The initial solution may be clear but can precipitate over time as it equilibrates.

    • Recommended Action:

      • Determine the maximum solubility of the Compound in your final aqueous buffer.

      • Ensure the final concentration in your experiment is well below the solubility limit.

      • When diluting from a DMSO stock, ensure the final percentage of DMSO is low (typically <1%) and consistent across all samples. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.

  • Potential Cause B: Degradation to an Insoluble Product

    • Why it happens: A degradation product may be less soluble than the parent Compound, causing it to precipitate out of solution.

    • Recommended Action:

      • Isolate the precipitate by centrifugation.

      • Dissolve the precipitate in a strong organic solvent (e.g., methanol or acetonitrile) and analyze it by HPLC or LC-MS to identify it.

      • If confirmed as a degradant, refer to the troubleshooting steps for chemical degradation (Symptom 1).

Visual Troubleshooting Workflow

G Start Observed Instability (e.g., Peak Loss, New Peaks) Check_Setup Verify Experimental Setup (Solvent, Conc., Temp.) Start->Check_Setup Chemical_Deg Suspect Chemical Degradation Check_Setup->Chemical_Deg Setup is correct Physical_Inst Suspect Physical Instability Check_Setup->Physical_Inst Setup is correct Check_pH Is pH controlled? (Buffered Solution) Chemical_Deg->Check_pH Check_Sol Is concentration below solubility limit? Physical_Inst->Check_Sol Implement_Buffer Action: Implement buffered system (pH 4-7) Check_pH->Implement_Buffer No Check_Oxidation Is oxidation possible? (Aqueous, light/air exposure) Check_pH->Check_Oxidation Yes Implement_Buffer->Check_Oxidation Control_Oxidation Action: Use degassed solvents, amber vials, add antioxidants if needed Check_Oxidation->Control_Oxidation Yes Adjust_Conc Action: Lower final concentration or add co-solvent (e.g., <5% EtOH) Check_Sol->Adjust_Conc No

Caption: Troubleshooting workflow for solution stability issues.

Key Experimental Protocols

Protocol 1: Preparation of Stable Stock and Working Solutions
  • Stock Solution (10 mM):

    • Accurately weigh ~2.6 mg of the Compound (MW: 260.23 g/mol ).[2]

    • Add 1.0 mL of anhydrous, high-purity DMSO to the vial.

    • Vortex thoroughly until fully dissolved.

    • Aliquot into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Aqueous Working Solution (e.g., 10 µM):

    • Prepare a sterile-filtered, 50 mM phosphate buffer solution (pH 7.0).

    • Perform a serial dilution. For example, add 10 µL of the 10 mM stock to 990 µL of buffer to create a 100 µM intermediate solution.

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of buffer to achieve the final 10 µM concentration.

    • Crucially, prepare this working solution fresh immediately before use.

Protocol 2: Forced Degradation Study

A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]

Table 1: Recommended Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HCl2 - 24 hours at 60°CTests stability in acidic environments.
Base Hydrolysis 0.1 M NaOH2 - 24 hours at 60°CTests stability in alkaline environments.
Oxidation 3% H₂O₂2 - 24 hours at RTSimulates exposure to oxidizing agents.[15]
Thermal Stress 80°C (in solution & solid)24 - 72 hoursEvaluates intrinsic thermal stability.[16]
Photostability ICH Q1B compliant light sourceExpose to ≥1.2 million lux-hours (visible) and ≥200 watt-hours/m² (UVA).[21][22]Assesses degradation upon light exposure.[23][24]

Experimental Workflow for Forced Degradation:

G cluster_stress Apply Stress Conditions Prep Prepare Compound Solution (e.g., 1 mg/mL in 50:50 ACN:Water) T0 Analyze Time 0 (T0) Control Sample via HPLC Prep->T0 Acid Acid (0.1 M HCl, 60°C) Prep->Acid Base Base (0.1 M NaOH, 60°C) Prep->Base Ox Oxidation (3% H2O2, RT) Prep->Ox Heat Heat (80°C) Prep->Heat Light Light (ICH Q1B) Prep->Light Compare Compare Stressed Samples to T0 Control T0->Compare Neutralize Neutralize Acid/Base Samples (if needed) Acid->Neutralize Base->Neutralize Analyze Analyze All Samples via HPLC-DAD/MS at Specified Time Points Ox->Analyze Heat->Analyze Light->Analyze Neutralize->Analyze Analyze->Compare Report Report: % Degradation, Number of Degradants, Mass Balance Compare->Report

Caption: Workflow for a typical forced degradation study.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 3, 2026, from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved January 3, 2026, from [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 3, 2026, from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved January 3, 2026, from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved January 3, 2026, from [Link]

  • StabilityStudies.in. (n.d.). Factors Affecting Drug Stability: pH. Retrieved January 3, 2026, from [Link]

  • Pharma Pathway. (2024, October 6). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved January 3, 2026, from [Link]

  • Pharma Times Official. (2024, November 25). Forced Degradation Studies in Pharmaceuticals. Retrieved January 3, 2026, from [Link]

  • Slideshare. (n.d.). Drug Stability. Retrieved January 3, 2026, from [Link]

  • Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved January 3, 2026, from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved January 3, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved January 3, 2026, from [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved January 3, 2026, from [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved January 3, 2026, from [Link]

  • BOQU Instrument. (2024, June 6). Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability. Retrieved January 3, 2026, from [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved January 3, 2026, from [Link]

  • Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences. Retrieved January 3, 2026, from [Link]

  • Oreate AI Blog. (2025, December 12). Ich Guidelines for Stability Studies PPT. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2025, August 9). Stabilization of Pharmaceuticals to Oxidative Degradation. Retrieved January 3, 2026, from [Link]

  • Royal Society of Chemistry. (2012). CHAPTER 3: Oxidative Degradation. Retrieved January 3, 2026, from [Link]

  • Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. Retrieved January 3, 2026, from [Link]

  • ACS Publications. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved January 3, 2026, from [Link]

  • PubMed. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved January 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Retrieved January 3, 2026, from [Link]

  • Beilstein Journals. (n.d.). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Retrieved January 3, 2026, from [Link]

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved January 3, 2026, from [Link]

  • Immunomart. (n.d.). (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. Retrieved January 3, 2026, from [Link]

  • PubMed Central. (n.d.). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Retrieved January 3, 2026, from [Link]

  • PubMed. (2009). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Retrieved January 3, 2026, from [Link]

  • CD BioGlyco. (n.d.). (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. Retrieved January 3, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experimentation with this novel purine nucleoside analogue.[1]

Understanding the Solubility Profile

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol possesses a complex molecular structure that contributes to its characteristically low aqueous solubility. The presence of the difluoro-5-methylphenyl group introduces significant hydrophobicity. Fluorine substitution, while often enhancing metabolic stability and binding affinity in drug candidates, can decrease aqueous solubility.[2][3][4] The ribitol moiety, a sugar alcohol, provides some hydrophilicity, but the overall solubility in aqueous buffers is expected to be limited.

This inherent low solubility can lead to several experimental challenges, including difficulty in preparing stock solutions, precipitation upon dilution into aqueous media, and variability in bioassay results.[5][6] This guide offers a systematic approach to addressing these issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a high-concentration stock solution of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol?

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[7][8] For most in vitro applications, it is crucial to keep the final concentration of DMSO in the assay medium below 0.5% to avoid solvent-induced cellular toxicity.[7]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What are the likely causes and how can I prevent this?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds and can be attributed to several factors:

  • Exceeding Aqueous Solubility: The final concentration of the compound in the aqueous buffer may be higher than its solubility limit in that specific medium.

  • Rapid Solvent Change: Adding the DMSO stock solution too quickly to the aqueous buffer can cause localized high concentrations of the compound, leading to immediate precipitation.[9]

  • Buffer Composition: The pH and ionic strength of your buffer can influence the solubility of the compound.[9]

To mitigate precipitation, consider the following strategies:

  • Slow, Drop-wise Addition with Vigorous Mixing: Add the DMSO stock solution slowly and drop-by-drop into the aqueous buffer while vortexing or stirring vigorously.[10] This ensures rapid and uniform dispersion.

  • Test Lower Final Concentrations: Empirically determine the highest concentration of the compound that remains in solution in your final assay buffer.

  • Use of Co-solvents: Incorporate a water-miscible co-solvent into your final assay medium.

Q3: Can I use other solvents besides DMSO to prepare my stock solution?

Yes, other organic solvents can be used, depending on the requirements of your experimental system. Common alternatives include:

  • Ethanol: Often used in combination with other solvents.[11]

  • Polyethylene Glycol 400 (PEG 400): A less toxic co-solvent frequently used in in vivo studies.[11][12][13]

  • Propylene Glycol: Another co-solvent suitable for various applications.[11]

The choice of solvent should be guided by the tolerance of your specific assay or animal model.[11][13][14]

Q4: How can I determine if my compound is truly dissolved or if it has formed a fine suspension?

Visual inspection can be misleading. A seemingly clear solution may contain fine, suspended particles. To confirm true dissolution:

  • Tyndall Effect: Shine a laser pointer through the solution in a dark room. If the beam is visible, it indicates the presence of suspended particles (a colloid).

  • Filtration Test: Prepare your solution and pass it through a 0.22 µm syringe filter. A significant drop in concentration after filtration, as measured by a suitable analytical method like HPLC-UV, indicates that the compound was not fully dissolved.[9]

Troubleshooting Guide for Solubility Issues

This section provides a systematic workflow for addressing solubility problems with (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

G start Start: Solubility Issue Identified check_stock Is the DMSO stock solution clear? start->check_stock reprepare_stock Re-prepare stock solution. Consider gentle warming or sonication. check_stock->reprepare_stock No check_dilution Does precipitation occur upon dilution into aqueous buffer? check_stock->check_dilution Yes reprepare_stock->check_stock optimize_dilution Optimize dilution protocol: - Slow, drop-wise addition - Vigorous mixing - Pre-warm buffer check_dilution->optimize_dilution Yes end_solved End: Solubility Issue Resolved check_dilution->end_solved No still_precipitates Precipitation persists? optimize_dilution->still_precipitates solubility_enhancement Implement Solubility Enhancement Strategy still_precipitates->solubility_enhancement Yes still_precipitates->end_solved No co_solvent Co-solvent Approach solubility_enhancement->co_solvent cyclodextrin Cyclodextrin Complexation solubility_enhancement->cyclodextrin ph_adjustment pH Modification (if ionizable) solubility_enhancement->ph_adjustment co_solvent->end_solved cyclodextrin->end_solved ph_adjustment->end_solved

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols for Solubility Enhancement

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol in a sterile, conical tube.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously. If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Visual Inspection: Ensure the final stock solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Co-solvent System for Improved Aqueous Solubility

This protocol outlines the use of a co-solvent system for diluting the DMSO stock solution.

Co-solventTypical Concentration Range in Final SolutionNotes
Ethanol1-10%Can be toxic to some cell lines at higher concentrations.[11]
PEG 4005-40%Generally well-tolerated in vivo.[12][13]
Propylene Glycol5-30%Another common co-solvent for in vivo studies.[11]

Procedure:

  • Prepare the aqueous buffer for your experiment.

  • Add the desired co-solvent to the aqueous buffer to the target final concentration and mix well.

  • Slowly add the DMSO stock solution of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol to the co-solvent-containing buffer with vigorous mixing.

  • Visually inspect the final solution for any signs of precipitation.

Protocol 3: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][15][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[16]

Procedure:

  • Prepare a Cyclodextrin Stock Solution: Dissolve HP-β-CD in your aqueous buffer to create a concentrated stock solution (e.g., 45% w/v).

  • Prepare Compound Stock in DMSO: Prepare a high-concentration stock solution of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol in DMSO as described in Protocol 1.

  • Complexation:

    • Add the DMSO stock solution to the HP-β-CD solution.

    • Allow the mixture to stir for at least one hour at room temperature to facilitate the formation of the inclusion complex.

  • Dilution: The resulting complex can then be diluted in your aqueous buffer for the final experiment.

  • Confirmation: The final solution should be clear. If precipitation is observed, the solubility limit has been exceeded. The solution can be filtered through a 0.22 µm filter to remove any undissolved material.

References

Optimizing reaction conditions for the glycosylation of difluorophenyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the glycosylation of difluorophenyl compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming glycosidic bonds with electron-deficient phenolic acceptors. The unique electronic properties of difluorophenyl groups present specific challenges, including reduced nucleophilicity and potential for side reactions. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve optimal yields and stereoselectivity in your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice for problems frequently encountered during the glycosylation of difluorophenyl compounds.

Question 1: My reaction yield is very low, or I'm only recovering starting material. What are the most likely causes?

Answer: Low or no product formation is a common issue when working with difluorophenyl acceptors due to their reduced nucleophilicity. The electron-withdrawing fluorine atoms decrease the electron density on the phenolic oxygen, making it a weaker nucleophile.[1][2]

Here are the primary factors to investigate:

  • Insufficient Activation of the Glycosyl Donor: The combination of a weak nucleophile and a insufficiently reactive electrophile (the activated donor) is the most common reason for failure. Ensure your promoter/catalyst is strong enough. For challenging acceptors, powerful Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) are often required.[3][4]

  • Inappropriate Glycosyl Donor: The choice of leaving group on the glycosyl donor is critical. Highly reactive donors like glycosyl trichloroacetimidates or glycosyl halides (fluorides, bromides) are generally more suitable than less reactive donors like glycosyl acetates for this type of acceptor.[5][6]

  • Reaction Temperature: Glycosylation reactions are highly temperature-sensitive. Reactions are often started at very low temperatures (e.g., -78 °C) and slowly warmed. If no reaction occurs, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to donor decomposition or side reactions.[7]

  • Strictly Anhydrous Conditions: Glycosylation reactions are extremely sensitive to moisture. Water can hydrolyze the activated donor or the Lewis acid promoter, halting the reaction. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[3]

Question 2: How can I control the stereoselectivity (α vs. β) of the glycosidic bond?

Answer: Controlling stereoselectivity is one of the most challenging aspects of glycosylation.[8][9] The outcome depends on a delicate balance of several factors:

  • Neighboring Group Participation: The most reliable method to achieve a 1,2-trans glycoside (e.g., a β-glucoside or β-galactoside) is to use a "participating" protecting group at the C2 position of the glycosyl donor, such as an acetyl or benzoyl group.[1] This group forms a transient cyclic intermediate that blocks the α-face, forcing the difluorophenyl acceptor to attack from the β-face.

  • Choice of Solvent: Solvents play a crucial role in stabilizing reaction intermediates.[8] Diethyl ether and acetonitrile can favor the formation of the β-anomer through an SN2-like mechanism. Dichloromethane is less coordinating and may favor the formation of the more thermodynamically stable α-anomer via an SN1-like mechanism involving an oxocarbenium ion intermediate.[8][10]

  • Protecting Groups: Bulky or conformationally rigid protecting groups, such as a 4,6-O-benzylidene acetal, can influence the stereochemical outcome by altering the conformation and reactivity of the glycosyl donor.[7]

  • Temperature: Lower temperatures generally favor the kinetically controlled product, which is often the β-anomer in SN2-type reactions.[1]

Question 3: I am observing significant decomposition of my starting materials. What can I do?

Answer: Decomposition often points to reaction conditions that are too harsh.

  • Glycosyl Donor Decomposition: If your glycosyl donor is decomposing (often visible as charring or multiple spots on a TLC plate), the Lewis acid may be too strong or the temperature too high. Consider using a milder Lewis acid or running the reaction at a lower temperature. For instance, if TMSOTf is causing decomposition, you might switch to BF₃·OEt₂.[4]

  • Aglycone (Difluorophenyl) Decomposition: While difluorophenyl compounds are generally stable, strong Lewis acids can sometimes coordinate with other functional groups on the molecule, leading to undesired side reactions. If this is suspected, a careful re-evaluation of the promoter system is necessary.

Question 4: I'm seeing a byproduct that I suspect is a hydrolyzed glycosyl donor. How can I prevent this?

Answer: The formation of a hemiacetal byproduct is a clear indication of water in the reaction system.[3]

  • Rigorous Drying: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvents. Molecular sieves should be activated by heating under vacuum and added to the reaction vessel.[3][11]

  • Inert Atmosphere: Perform all transfers and the reaction itself under a positive pressure of an inert gas like argon.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving more complex issues encountered during the glycosylation of difluorophenyl compounds.

Problem 1: Low to No Product Formation

The reduced nucleophilicity of the difluorophenyl acceptor is the central challenge. Overcoming this requires maximizing the reactivity of the glycosyl donor and ensuring all components of the reaction are optimized.

G start Low/No Product q1 Are Starting Materials Consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sub_q1 Product Decomposition or Purification Issue? a1_yes->sub_q1 q2 Increase Donor Reactivity a1_no->q2 sub_a1 Analyze crude reaction mixture (LCMS/NMR). Check work-up procedure for product loss. Optimize purification (e.g., different silica, solvent system). sub_q1->sub_a1 a2 1. Switch to a more reactive donor (e.g., Trichloroacetimidate > Halide > Thioether). 2. Use 'armed' protecting groups (e.g., Benzyl ethers) over 'disarmed' ones (e.g., Benzoyl esters). q2->a2 q3 Increase Promoter Strength q2->q3 a3 1. Switch to a stronger Lewis Acid (e.g., BF3·OEt2 -> TMSOTf). 2. Increase stoichiometry of the promoter (from catalytic to stoichiometric if necessary). q3->a3 q4 Optimize Temperature Profile q3->q4 a4 1. Start reaction at low temp (-78°C). 2. Allow to warm slowly to -40°C, 0°C, or even RT. Monitor by TLC at each stage. q4->a4 q5 Verify Anhydrous Conditions q4->q5 a5 1. Flame-dry all glassware. 2. Use freshly activated molecular sieves. 3. Use high-purity anhydrous solvents. q5->a5

Caption: Decision tree for troubleshooting low yield.

Problem 2: Poor Stereoselectivity

Achieving the desired anomer is critical for biological activity. The mechanism of glycosylation can exist on a continuum between SN1 and SN2 pathways, and pushing the reaction towards one extreme is key to controlling the stereochemical outcome.[2][10][12]

Target AnomerStrategyMechanistic RationaleKey Experimental Levers
1,2-trans (e.g., β-Glucoside) Neighboring Group Participation The C2-acyl group forms a stable dioxolenium ion intermediate, blocking the α-face of the sugar. The acceptor can only attack from the β-face.[1]• Use a glycosyl donor with a C2-acetyl or C2-benzoyl group.• Use a moderately non-polar solvent like Dichloromethane (DCM).
1,2-cis (e.g., α-Glucoside) Promote SN1 Pathway / Anomeric Effect Use a non-participating group at C2 (e.g., benzyl ether, azide). A solvent-separated oxocarbenium ion is formed, which is attacked by the acceptor. The α-product is often thermodynamically favored due to the anomeric effect.[9]• Use a donor with a non-participating C2 group.• Use ether-based solvents (e.g., Diethyl Ether) to favor SN2 inversion from a β-donor.• Use nitrile solvents (e.g., Acetonitrile) which can form a transient α-nitrilium species, leading to β-product via SN2 displacement.[8]
1,2-cis (e.g., β-Mannoside) Specialized Methods The synthesis of β-mannosides is notoriously difficult. Methods often rely on using a 4,6-O-benzylidene protecting group which conformationally biases the intermediate to favor β-attack, or by in-situ anomerization of an α-linked intermediate.[7]• Employ a 4,6-O-benzylidene protected mannosyl donor.• Consider methods involving anomeric α-triflates which can undergo SN2 displacement.[12]
Problem 3: Competing Side Reactions

Besides low yield and poor selectivity, several side reactions can complicate the glycosylation of difluorophenyl compounds.

  • Formation of N-Glycosyl Trichloroacetamide: When using trichloroacetimidate donors, the imidate can rearrange to the more stable trichloroacetamide, which is a dead-end product.[3][13] This is often observed with unreactive acceptors when the activated donor persists in the reaction mixture for too long. This is an intermolecular process where the trichloroacetimidate nitrogen of one molecule can attack the anomeric center of another activated donor.[13]

    • Solution: Increase the concentration of the difluorophenyl acceptor or add it before the Lewis acid promoter to ensure it is available to trap the activated donor as soon as it forms.

  • Orthoester Formation: With participating groups at C2, an orthoester can form as a major byproduct, especially at low temperatures.[4] The phenolic acceptor attacks the carbonyl oxygen of the C2-ester instead of the anomeric carbon.

    • Solution: While orthoesters are often kinetic products, they can sometimes be converted to the desired 1,2-trans glycoside by warming the reaction. BF₃·OEt₂ is reported to be more effective than TMSOTf at promoting this conversion.[4]

  • Glycal Formation: Elimination of the leaving group and the C2-substituent can lead to the formation of a glycal (an unsaturated sugar derivative). This is more common with sialic acid donors but can occur with other donors under harsh conditions.[7]

    • Solution: Use less forcing conditions (lower temperature, milder promoter) to disfavor the elimination pathway.

Part 3: Experimental Protocols & Methodologies

Representative Protocol: Schmidt Trichloroacetimidate Glycosylation

This protocol describes a general procedure for the BF₃·OEt₂-promoted glycosylation of a 2,4-difluorophenol with a per-acetylated glucose trichloroacetimidate donor.[3][14]

Materials:

  • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (Glycosyl Donor)

  • 2,4-Difluorophenol (Glycosyl Acceptor)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Activated molecular sieves (4 Å, powdered)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Add the glycosyl donor (1.0 equiv), glycosyl acceptor (1.2 equiv), and freshly activated 4 Å molecular sieves to an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with septa, and purge with dry argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous DCM via syringe to achieve a concentration of approximately 0.1 M with respect to the glycosyl donor.

  • Cooling: Cool the reaction mixture to -40 °C in a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Initiation: Add BF₃·OEt₂ (0.2 equiv) dropwise via syringe over 5 minutes. The solution may change color.

  • Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours. If the reaction is sluggish, allow it to warm slowly to -20 °C.

  • Quenching: Once the donor is consumed (as indicated by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Work-up: Allow the mixture to warm to room temperature. Filter through a pad of Celite®, washing the pad with DCM. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired difluorophenyl glycoside.[15]

Caption: Standard experimental workflow for a glycosylation reaction.

References

  • Schmidt's trichloroacetimidate glycosidation reaction | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Controlling the stereoselectivity of glycosylation via solvent effects. (n.d.). Canadian Journal of Chemistry. Retrieved January 3, 2026, from [Link]

  • Codée, J. D. C., et al. (2015). Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. The Chemical Record, 15(5), 879-893. [Link]

  • Factors and Strategies to AchieveStereoselectivity of Glycosylation Reaction: A Review. (2023). International Journal of Research in Engineering and Science (IJRES). Retrieved January 3, 2026, from [Link]

  • Glycosyl donor. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Zhu, X., & Schmidt, R. R. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(4), 1954-1967. [Link]

  • Bennett, C. S., & Galan, M. C. (2019). Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations. Journal of the American Chemical Society, 141(40), 15993-16000. [Link]

  • Dive into Schmidt's Exciting Tichloroacetimidate Glycosidation Reaction! (2020, March 10). YouTube. Retrieved January 3, 2026, from [Link]

  • Stereoselectivity in glycosylation reactions. a, Schematic mechanisms... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Approaches to stereoselective 1,1'-glycosylation. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • A selective and mild glycosylation method of natural phenolic alcohols. (2016). Beilstein Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • McKay, M. J., et al. (2018). Rapid Phenolic O-Glycosylation of Small Molecules and Complex Unprotected Peptides in Aqueous Solvent. Journal of the American Chemical Society, 140(19), 6035-6039. [Link]

  • The influence of acceptor nucleophilicity on the glycosylation reaction mechanism. (2016). Nature Communications, 7, 13343. [Link]

  • Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. (2023). The Journal of Organic Chemistry. [Link]

  • Glucose-Based Fluorinated Surfactants as Additives for the Crystallization of Membrane Proteins: Synthesis and Preliminary Physical–Chemical and Biochemical Characterization. (2021). Molecules, 26(11), 3256. [Link]

  • Glycosidation using trichloroacetimidate donor. (2021). In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information (US). Retrieved January 3, 2026, from [Link]

  • Glycosylation of donors 1-3 with carbohydrate acceptors | Download Table. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art. (2014). Israel Journal of Chemistry, 54(8-9), 1279-1293. [Link]

  • Practical β-Stereoselective O-Glycosylation of Phenols with Penta-O-acetyl-β-D-glucopyranose | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Synthesis of Unprotected O-Glycosyl Trichloroacetimidates Structure Assignment and New Results. (1994). Synlett, 1994(01), 84-86. [Link]

  • Glycosidation using fluoride donor. (2021). In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information (US). Retrieved January 3, 2026, from [Link]

  • Synthesis of glycosyl fluoride donor. (2021). In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information (US). Retrieved January 3, 2026, from [Link]

  • The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. (2022). Chemical Reviews. [Link]

  • Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf. (2012). Carbohydrate Research, 363, 61-68. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 3, 2026, from [Link]

  • Cu(I)-Catalyzed Stereoselective Glycosylation of “Electron-Deficient” Glycals. (n.d.). The Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • Extraction and purification of flavanone glycosides and kaemferol glycosides from defatted Camellia oleifera seeds by salting-out using hydrophilic isopropanol | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Computational study of chemical phenol glycosylation mechanism in the gas phase for modeling direct glycoconjugate formation in raw plant material | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Chemical Synthesis Demonstrates That Dynamic O-Glycosylation Regulates the Folding and Functional Conformation of a Pivotal EGF12 Domain of the Human NOTCH1 Receptor. (2017). Journal of the American Chemical Society, 139(35), 12271-12280. [Link]

  • O-glycosylation in plant and mammal cells: the use of chemical inhibitors to understand the biosynthesis and function of O-glycosylated proteins. (n.d.). Horizon e-Publishing Group. Retrieved January 3, 2026, from [Link]

  • Analysis Strategy for Identifying the O-Linked Glycan Profile and O-glycosylation Sites on Recombinant Human Follicle Stimulating Hormone-C-terminal Peptide (rhFSH-CTP). (2023). Molecules, 28(14), 5393. [Link]

Sources

Side-product analysis in the synthesis of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Welcome to the technical support guide for the synthesis of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic process. The synthesis of C-aryl glycosides, such as the target molecule, is a nuanced process that requires careful control of reaction conditions to achieve high yield and purity.[1][2] This guide is designed to provide both practical solutions and a deeper understanding of the underlying chemical principles.

The target molecule, (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, is a purine nucleoside analogue with potential applications in antiviral and anti-tumor research.[3][4] Its synthesis is a critical step in the development of new therapeutic agents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by the stage of the reaction.

Part 1: Grignard Reagent Formation and Reaction

The key carbon-carbon bond formation in this synthesis is typically achieved through a Grignard reaction.[5][6] This involves the reaction of an organomagnesium halide (Grignard reagent) with a protected ribose derivative.

Question 1: My Grignard reaction is sluggish or fails to initiate. What are the common causes and how can I troubleshoot this?

Answer:

Failure to initiate a Grignard reaction is a frequent issue, primarily due to the high reactivity of the Grignard reagent, which necessitates strictly anhydrous conditions.[5][7]

  • Causality: Grignard reagents are potent bases and nucleophiles that react readily with protic solvents like water or alcohols.[6][8][9] This reaction quenches the reagent, forming an alkane and magnesium salts, thus preventing it from reacting with the intended electrophile. The magnesium metal surface can also be passivated by a layer of magnesium oxide, which hinders the reaction with the aryl halide.[6]

  • Troubleshooting Protocol:

    • Rigorous Drying of Glassware and Reagents: All glassware must be oven-dried overnight and cooled under a stream of dry nitrogen or argon. Anhydrous ether (diethyl ether or THF) should be used as the solvent. It is best practice to distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.

    • Activation of Magnesium Turnings: The magnesium turnings should be activated to remove the passivating oxide layer. This can be achieved by:

      • Gently crushing the turnings in a dry mortar and pestle.

      • Adding a small crystal of iodine, which will etch the surface of the magnesium.

      • Adding a few drops of 1,2-dibromoethane.

    • Initiation Techniques: If the reaction still doesn't start, gentle warming with a heat gun can be applied to a small spot on the flask. The appearance of cloudiness or bubbling indicates the reaction has initiated.

Question 2: I am observing a significant amount of a biphenyl side-product in my reaction mixture. How can I minimize its formation?

Answer:

The formation of biphenyl derivatives is a common side-reaction in Grignard syntheses involving aryl halides.[5]

  • Causality: This side-product, in this case, 2,2',4,4'-tetrafluoro-5,5'-dimethylbiphenyl, arises from the coupling of the aryl radical intermediate or the reaction of the formed Grignard reagent with unreacted aryl halide (Wurtz-type coupling).[5][6] Higher concentrations of the aryl halide and elevated reaction temperatures favor this side-reaction.

  • Minimization Strategies:

    • Slow Addition of Aryl Halide: The solution of 1-bromo-2,4-difluoro-5-methylbenzene in anhydrous ether should be added dropwise to the suspension of magnesium turnings. This maintains a low concentration of the aryl halide, disfavoring the coupling reaction.

    • Temperature Control: The reaction should be maintained at a gentle reflux. Overheating can significantly increase the rate of biphenyl formation.[5]

    • Use of Freshly Prepared Reagent: The Grignard reagent should be used immediately after its formation to prevent degradation and side reactions.

Part 2: C-Glycosylation and Stereoselectivity

The addition of the aryl Grignard reagent to the protected ribose derivative is the crucial C-glycosylation step.

Question 3: The yield of my desired (1S)-anomer is low, and I am isolating a significant amount of the (1R)-diastereomer. How can I improve the stereoselectivity?

Answer:

Controlling the stereochemistry at the newly formed anomeric carbon is a significant challenge in C-glycoside synthesis.[10]

  • Causality: The stereochemical outcome is influenced by several factors, including the nature of the protecting groups on the ribose ring, the solvent, and the reaction temperature. Bulky protecting groups on the ribose can direct the incoming nucleophile to the less hindered face. Chelation control, where the magnesium of the Grignard reagent coordinates with oxygen atoms on the sugar, can also play a crucial role in directing the stereochemistry.

  • Strategies for Improved Stereoselectivity:

    • Choice of Protecting Groups: The use of cyclic acetals, such as an isopropylidene group protecting the 2- and 3-hydroxyls of the ribose derivative, can create a more rigid ring system, potentially favoring the formation of one diastereomer.

    • Solvent Effects: The coordinating ability of the solvent can influence the transition state. Less coordinating solvents like toluene, sometimes used as a co-solvent with ether, may alter the stereochemical outcome.

    • Temperature Optimization: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can enhance the kinetic control of the addition, often leading to higher diastereoselectivity.

Question 4: I am observing side-products resulting from the cleavage of protecting groups. How can I prevent this?

Answer:

The highly basic and nucleophilic nature of the Grignard reagent can lead to undesired reactions with certain protecting groups.[8]

  • Causality: Ester-based protecting groups are particularly susceptible to attack by Grignard reagents, which can add to the carbonyl group twice to form tertiary alcohols.[8][9] Silyl ethers are generally more stable but can be cleaved under certain conditions.

  • Preventative Measures:

    • Selection of Robust Protecting Groups: Ether-based protecting groups, such as benzyl (Bn) or para-methoxybenzyl (PMB), are generally stable to Grignard reagents. For hydroxyl groups, tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers are also good choices.

    • Stoichiometry Control: Using a minimal excess of the Grignard reagent can help to reduce unwanted side reactions.

    • Inverse Addition: Adding the protected ribose derivative to the Grignard reagent solution can sometimes minimize side reactions by ensuring the Grignard reagent is not in large excess at any point.

Part 3: Workup and Purification

Proper workup and purification are essential to isolate the target compound in high purity.

Question 5: I am having difficulty separating my product from unreacted starting materials and side-products. What purification strategies are most effective?

Answer:

The purification of C-aryl ribitol derivatives can be challenging due to the presence of structurally similar impurities.

  • Effective Purification Protocol:

    • Aqueous Workup: The reaction should be carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide intermediate and precipitate the magnesium salts.

    • Extraction: The product should be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine can help to remove residual water.

    • Chromatography: Flash column chromatography on silica gel is typically the most effective method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the desired product from less polar side-products like the biphenyl derivative and more polar impurities.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent final purification step to remove minor impurities and obtain a highly pure product.

Visualizing the Synthetic Challenges

The following diagram illustrates the key reaction and potential side-products discussed.

Synthesis_Troubleshooting cluster_grignard Grignard Formation cluster_glycosylation C-Glycosylation ArylHalide 1-Bromo-2,4-difluoro- 5-methylbenzene Grignard Aryl Grignard Reagent ArylHalide->Grignard + Mg(0) (Anhydrous Ether) Biphenyl Biphenyl Side-Product ArylHalide->Biphenyl Side Reaction (High Temp/Conc.) Mg Mg(0) Mg->Grignard ProtectedRibose Protected D-Ribose Derivative TargetProduct (1S)-1,4-Anhydro-1-C- (2,4-difluoro-5-methylphenyl) -D-ribitol ProtectedRibose->TargetProduct Diastereomer (1R)-Diastereomer Grignard->TargetProduct + Protected Ribose Grignard->Diastereomer Poor Stereocontrol ProtectingGroupSideProduct Protecting Group Side-Products Grignard->ProtectingGroupSideProduct Attack on Protecting Group

Caption: Synthetic pathway and common side-products.

Quantitative Data Summary

IssuePotential CauseRecommended ActionExpected Outcome
Low Grignard YieldPresence of water/air; Passivated MgRigorous drying; Mg activationEfficient Grignard formation
High Biphenyl ContentHigh aryl halide conc.; High temp.Slow addition; Temp. controlMinimized biphenyl side-product
Poor DiastereoselectivitySuboptimal protecting groups/temp.Use bulky protecting groups; Low temp.Increased yield of desired (1S)-anomer
Protecting Group CleavageIncompatible protecting groupsUse ether or robust silyl groupsPreservation of protecting groups

References

  • (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol - CD BioGlyco. [Link]

  • Postema, M. C-Glycoside Synthesis. CRC Press, 1995. [Link]

  • Stereoselective and site-divergent synthesis of C-glycosides - Research Communities. [Link]

  • Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis - NIH. [Link]

  • Synthesis of CDP-Activated Ribitol for Teichoic Acid Precursors in Streptococcus pneumoniae - PMC - NIH. [Link]

  • Ribitol phosphate and therapeutic strategy of muscular dystrophy - Glycoforum. [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]

  • Grignard Reaction. [Link]

  • C Glycoside Synthesis - Free PDF Download. [Link]

  • Ribitol and ribose treatments differentially affect metabolism of muscle tissue in FKRP mutant mice - PMC - PubMed Central. [Link]

  • Occurrence and synthesis strategies for C-aryl glycosides a, Selected... - ResearchGate. [Link]

  • How do typical impurities arise in the Grignard reaction? - Homework.Study.com. [Link]

  • New route to C-glycoside creation overcomes earlier drawbacks | News - Chemistry World. [Link]

  • WO2018163194A1 - A process for the preparation of d-glucitol, 1,5-anhydro-1-c-[4-chloro-3-[[4-[[(3s)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-, (1s)
  • US20190040094A1 - Process for the preparation of d-glucitol, 1,5-anhydro-1-c-[4-chloro-3-[[4-[[(3s)-tetrahydro-3-furanyl] oxy]phenyl] methyl] phenyl]-, (1s)
  • Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PubMed Central. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • Developing Chemical Tools to Study Ribitol-5-Phosphate within Cell- Surface Glycans - White Rose eTheses Online. [Link]

  • (PDF) Synthesis of C- and S-Glycosides - ResearchGate. [Link]

  • Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - MDPI. [Link]

  • Synthesis of 1,4-Anhydro-2-deoxy-D-ribitol Derivatives from Thymidine Using Improved Preparation of Furanoid Glycals. | Request PDF - ResearchGate. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • Synthesis of C‐Aryl Glycosides by C−H Functionalization | Request PDF - ResearchGate. [Link]

  • The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides - PMC - NIH. [Link]

Sources

Technical Support Center: A Guide to Increasing the Purity of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for troubleshooting and enhancing the purity of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. As a C-nucleoside analogue with significant potential in antiviral and anti-tumor research, achieving high purity is paramount for the reliability of experimental data and for advancing preclinical studies. This document offers practical, in-depth solutions to common purification challenges, presented in a clear question-and-answer format.

Troubleshooting Guide: From Crude Mixture to High-Purity Compound

This section is designed to help you diagnose and resolve common issues encountered during the purification process.

Issue 1: The Initial Product is of Low Purity

Symptoms:

  • High-Performance Liquid Chromatography (HPLC) analysis reveals broad peaks or a multitude of unexpected signals.

  • The proton Nuclear Magnetic Resonance (NMR) spectrum is complex and crowded with unidentifiable peaks.

  • The isolated product is a viscous oil or a sticky, amorphous solid rather than a crystalline material.

Potential Causes and Recommended Solutions:

Cause Scientific Explanation Recommended Corrective Action
Incomplete Reaction The synthetic reaction has not proceeded to completion, resulting in a mixture of starting materials and the desired product.It is crucial to monitor the reaction's progress diligently using Thin-Layer Chromatography (TLC) or HPLC. If the reaction appears to have stalled, consider extending the reaction time, cautiously increasing the temperature, or adding a fresh portion of the limiting reagent.
Competing Side Reactions The chosen reaction conditions may inadvertently promote the formation of undesired byproducts. In the synthesis of C-aryl ribosides, common side reactions can lead to the formation of diastereomers or degradation of the delicate ribitol moiety.To mitigate side reactions, a systematic optimization of the reaction conditions is recommended. This can involve adjusting the temperature, changing the solvent, or screening different catalysts. A thorough review of scientific literature for analogous C-aryl riboside syntheses can provide invaluable insights into the most favorable conditions.
Trapped Solvents and Reagents Residual solvents and non-volatile reagents from the reaction and subsequent workup can become entrapped within the product matrix.Ensure the product is subjected to thorough drying under a high vacuum. If non-volatile reagents are the source of contamination, a purification step such as column chromatography is essential for their removal.
Issue 2: Persistent Diastereomeric Impurities

Symptoms:

  • HPLC analysis shows peaks that are very close together or completely co-elute.

  • The NMR spectrum displays a minor set of signals that are structurally similar to the main product, indicating the presence of a stereoisomer.

Potential Causes and Recommended Solutions:

Cause Scientific Explanation Recommended Corrective Action
Lack of Stereoselectivity The synthetic pathway may not be sufficiently stereoselective, leading to the formation of an undesired diastereomer.While the long-term solution is to refine the synthesis to be more stereoselective, purification techniques can effectively separate the diastereomers.
Suboptimal Chromatographic Separation Standard reverse-phase HPLC with a C18 column may lack the necessary selectivity to resolve structurally similar diastereomers.Explore alternative chromatographic methods. Normal-phase chromatography, utilizing silica or cyano-bonded stationary phases, can offer different selectivity and achieve separation. For particularly challenging separations, consider the use of specialized columns with pentafluorophenyl (PFP) or carbon-clad zirconia stationary phases, which are known for their ability to resolve isomers. In some instances, Supercritical Fluid Chromatography (SFC) has demonstrated superior performance over traditional HPLC for the separation of diastereomers.
Issue 3: "Oiling Out" During Recrystallization

Symptoms:

  • Upon cooling, the compound separates from the solution as an oily layer instead of forming solid crystals.

Potential Causes and Recommended Solutions:

Cause Scientific Explanation Recommended Corrective Action
Inappropriate Solvent System The chosen solvent may be too effective at dissolving the compound, even at reduced temperatures, or the compound's solubility curve may be too steep in that solvent.A systematic screening of various solvent systems is recommended. For fluorinated compounds, common and effective recrystallization solvents include ethanol, as well as two-component systems like n-hexane/acetone, n-hexane/ethyl acetate, and methanol/water. The process should begin with a single solvent in which the compound exhibits high solubility when hot and low solubility when cold. If this is unsuccessful, a two-solvent system, consisting of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, can be employed.
Presence of Impurities Impurities can disrupt the ordered packing of molecules into a crystal lattice, thereby inhibiting crystallization.Before attempting recrystallization, try to remove impurities using a different technique. A rapid filtration through a small plug of silica gel can often remove polar impurities.
Excessively Rapid Cooling Cooling the solution too quickly can lead to a state of supersaturation where the molecules do not have sufficient time to orient themselves into a crystal lattice, resulting in the formation of an oil.Allow the solution to cool gradually to room temperature before transferring it to an ice bath. Inducing crystallization by scratching the inner surface of the flask with a glass rod can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most effective overall strategy for purifying (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol?

A1: A sequential purification approach is generally the most successful. The first step should be column chromatography to remove the majority of impurities. Normal-phase chromatography on silica gel is an excellent starting point. Following this, recrystallization is a powerful technique to achieve high purity and obtain the final product as a crystalline solid.

Q2: What solvent systems are a good starting point for column chromatography?

A2: For normal-phase chromatography on a silica gel column, a gradient elution with ethyl acetate in hexanes is a widely used and effective starting point. The specific gradient profile can be optimized based on a preliminary TLC analysis of the crude material. For more challenging separations, particularly those involving diastereomers, the use of a pentafluorophenyl (PFP) column should be considered.

Q3: What are the key characteristics of a good recrystallization solvent for this specific compound?

A3: An ideal recrystallization solvent should possess the following properties:

  • It should completely dissolve the compound at an elevated temperature, ideally near the solvent's boiling point.

  • The compound's solubility in the solvent at low temperatures (e.g., in an ice bath) should be very low.

  • It should either not dissolve impurities or keep them in solution even at low temperatures.

  • It must be chemically inert and not react with the compound.

  • It should be easily removable from the purified crystals, meaning it should have a relatively low boiling point.

Q4: How can I definitively confirm the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment. A single, sharp, and symmetrical peak is a strong indicator of a high-purity compound. To confirm the structural integrity of your molecule and to identify any remaining impurities, Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. For samples of very high purity, elemental analysis can provide an additional layer of confirmation.

Q5: I've tried both column chromatography and recrystallization, but my compound is still not sufficiently pure. What are my next steps?

A5: If stubborn impurities remain, preparative HPLC is a powerful option. This technique provides significantly higher resolution compared to standard column chromatography and is often capable of separating very closely related compounds.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Sample Preparation: Dissolve the crude (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol in a minimal volume of a polar solvent such as dichloromethane (DCM) or ethyl acetate. To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" technique often leads to better separation.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 20% ethyl acetate in hexanes) and carefully pack it into a glass column.

  • Loading the Sample: Gently add the dry powder of the compound-silica mixture to the top of the packed column, taking care not to disturb the bed.

  • Elution: Begin the elution process with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 20% to 50% ethyl acetate in hexanes), is often effective for separating compounds with a range of polarities.

  • Fraction Collection: Collect the eluent in a series of fractions. Analyze each fraction by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethanol/Water)
  • Dissolution: In an appropriately sized flask, dissolve the impure compound in the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add water dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the initial precipitate and obtain a clear solution at the elevated temperature.

  • Controlled Cooling: Allow the flask to cool slowly and undisturbed to room temperature. This slow cooling is crucial for the formation of well-defined crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under a high vacuum to remove all traces of solvent.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Column Column Chromatography Crude->Column Initial Purification Recrystallization Recrystallization Column->Recrystallization Further Purification Pure Pure Product (>99%) Recrystallization->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis Final Verification

Caption: A generalized workflow for the purification of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

Troubleshooting Decision Tree for Low Purity

TroubleshootingPurity Start Low Purity Detected CheckNMR Analyze NMR Spectrum Start->CheckNMR CheckHPLC Analyze HPLC Chromatogram Start->CheckHPLC BroadPeaks Broad or Tailing Peaks? CheckHPLC->BroadPeaks MultiplePeaks Multiple Distinct Peaks? BroadPeaks->MultiplePeaks No OptimizeColumn Optimize Column Chromatography BroadPeaks->OptimizeColumn Yes Diastereomers Diastereomers Suspected? MultiplePeaks->Diastereomers Yes MultiplePeaks->OptimizeColumn No Diastereomers->OptimizeColumn No SpecialtyColumn Use Specialty Column (e.g., PFP) Diastereomers->SpecialtyColumn Yes ConsiderRecrystallization Perform Recrystallization OptimizeColumn->ConsiderRecrystallization OptimizeRecrystallization Optimize Recrystallization Solvents ConsiderRecrystallization->OptimizeRecrystallization SpecialtyColumn->ConsiderRecrystallization

Caption: A decision-making tool to systematically troubleshoot issues of low product purity.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chromatography Forum. Separation of diastereomers. [Link]

  • Singh, R. P., et al. (2018). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 23(7), 1595. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization - Single Solvent. [Link]

  • Reddit. r/Chempros - Go-to recrystallization solvent mixtures. [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Lindner, W. (1992). Determination of Enantiomeric Purity via Formation of Diastereomers. In Chiral Separations (pp. 225-253). Springer, Berlin, Heidelberg.
  • CD BioGlyco. (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1333. [Link]

  • Welch, C. J., et al. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150-154. [Link]

  • Miller, M. J., et al. (2022). Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, 51(24), 9839-9872. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1333. [Link]

  • National Center for Biotechnology Information. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. [Link]

  • Serebryany, V., & Beigelman, L. (2003). Synthesis of 1,4-anhydro-2-deoxy-D-ribitol derivatives from thymidine. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1305-1307. [Link]

  • Miller, M. J., et al. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, 51(24), 9839-9872. [Link]

  • ResearchGate. The purity analysis of compounds 1–3 HPLC profiles (254 nm). [Link]

  • Zheng, Y., et al. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 10(4), nwad035. [Link]

  • ResearchGate. Friedel-Crafts and modified Vorbruggen ribosylation. A short synthesis of aryl and heteroaryl-C-nucleosides. [Link]

  • ResearchGate. Synthesis of 1,4-Anhydro-2-deoxy-D-ribitol Derivatives from Thymidine Using Improved Preparation of Furanoid Glycals. [Link]

  • National Center for Biotechnology Information. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. [Link]

  • Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. [Link]

  • Hu, Y., et al. (2017). Synthesis of Aryl C-Glycosides via Iron-Catalyzed Cross Coupling of Halosugars: Stereoselective Anomeric Arylation of Glycosyl Radicals. Journal of the American Chemical Society, 139(33), 11441-11444. [Link]

Technical Support Center: Method Refinement for HPLC Analysis of D-ribitol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of D-ribitol and its derivatives. As highly polar and often non-UV-absorbing molecules, sugar alcohols like D-ribitol present unique challenges in chromatographic separation and detection. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, providing practical, in-depth solutions to common experimental hurdles.

This resource is structured into two main sections: a Frequently Asked Questions (FAQs) section for rapid problem-solving of common issues, and a series of In-Depth Troubleshooting Guides that offer systematic approaches to more complex method refinement challenges.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common queries encountered during the HPLC analysis of D-ribitol derivatives.

Q1: Why is my D-ribitol derivative not retained on my C18 column and eluting in the solvent front?

A: This is a classic issue when analyzing highly polar compounds with traditional reversed-phase (RP) chromatography.[1][2] Standard C18 columns use a nonpolar stationary phase. Your polar D-ribitol derivative has very little affinity for this phase and instead prefers the highly aqueous mobile phase, causing it to travel through the column with the solvent front without interaction. This phenomenon can also be exacerbated by "phase collapse" or "ligand folding," where the C18 alkyl chains fold on themselves in mobile phases with very high water content (e.g., >95%), further reducing interaction with the analyte.[3]

Q2: What are the best HPLC columns for separating D-ribitol and its derivatives?

A: The choice of column is critical. While a standard C18 is often unsuitable, several other options provide better retention and selectivity:

  • Polar-Embedded Columns: These are reversed-phase columns with a polar group embedded in the alkyl chain. This design makes them more stable in highly aqueous mobile phases and provides an alternative selectivity mechanism for polar analytes.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase (e.g., bare silica, diol, amide) with a mobile phase high in organic solvent (typically acetonitrile). This mode is ideal for retaining and separating very polar compounds like sugar alcohols.[1]

  • Specialty Carbohydrate Columns: These columns operate on principles like ligand exchange or use specific stationary phases like amino or amide phases, which are well-suited for sugar and polyol separations.[5]

Q3: My D-ribitol derivative lacks a UV chromophore. What detection method should I use?

A: Direct UV detection is not feasible for underivatized sugar alcohols. The most common detection methods are:

  • Refractive Index (RI) Detector: RI is a universal detector that measures changes in the refractive index of the mobile phase as the analyte elutes. However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[6]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are "universal" detectors that are more sensitive than RI and are compatible with gradient elution. They work by nebulizing the mobile phase, evaporating the solvent, and then measuring the light scattered by or the charge carried by the remaining non-volatile analyte particles.[7]

  • Mass Spectrometry (MS): MS is a powerful detector that provides mass information for identification and can be highly sensitive. It is compatible with volatile mobile phase buffers (e.g., ammonium formate or acetate).[8]

Q4: Is derivatization necessary for D-ribitol analysis? If so, what are the common agents?

A: Derivatization is a powerful strategy to overcome the lack of a UV chromophore. By attaching a UV-active tag to the D-ribitol molecule, you can use a standard HPLC-UV/DAD system, which is widely available.

  • Common Derivatizing Agent: A frequently used agent for sugars and polyols is 1-phenyl-3-methyl-5-pyrazolone (PMP) .[9][10] This pre-column derivatization adds a strongly UV-absorbing group, significantly enhancing detection sensitivity. Other methods, such as using benzyl alcohol, have also been described to attach a chromophore.[11][12]

Q5: My peaks are tailing. What are the most common causes for a polar compound like D-ribitol?

A: Peak tailing for polar compounds in HPLC is often caused by secondary interactions with the stationary phase.[13] The most common culprit is the interaction of the hydroxyl groups on D-ribitol with exposed, acidic silanol groups (Si-OH) on the surface of silica-based columns.[14][15] This is particularly prevalent with basic compounds but can affect highly polar neutral molecules as well. Other causes can include column overload or extra-column band broadening.[16]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Resolving Poor Retention and Resolution

Poor retention and inadequate resolution are the most frequent challenges in developing a robust HPLC method for D-ribitol derivatives. The following workflow provides a systematic approach to troubleshooting this issue.

Diagram: Troubleshooting Workflow for Poor Retention & Resolution

G cluster_retention Focus: Increase Retention cluster_resolution Focus: Improve Separation start Start: Poor Retention or Resolution q1 Are peaks eluting at or near the void volume? start->q1 ret1 Switch to HILIC or Polar-Embedded Column q1->ret1  Yes res1 Optimize Mobile Phase (Gradient, pH, Solvent) q1->res1  No ret2 For RP: Ensure >5% Organic in Mobile Phase ret3 Consider Ion-Pairing (if analyte is charged) end_node Method Optimized ret3->end_node res2 Decrease Flow Rate res3 Increase Column Length or use smaller particles (UHPLC) res4 Change Column Selectivity (e.g., C18 to Phenyl or Cyano) res4->end_node

Caption: A decision tree for troubleshooting poor retention and resolution.

Step-by-Step Method Refinement:

  • Assess the Stationary Phase (Column Chemistry):

    • Problem: Standard C18 columns are often ineffective for retaining D-ribitol. In mobile phases with a high aqueous content (necessary for eluting polar compounds in RP), the C18 ligands can collapse, drastically reducing the available surface area for interaction.[3]

    • Solution: Switch to a more appropriate stationary phase.

      • HILIC Columns: These are excellent for very polar analytes. They utilize a polar stationary phase with a mobile phase rich in an organic solvent like acetonitrile. Water is used as the strong, eluting solvent.[1] This provides robust retention for sugar alcohols.

      • Polar-Embedded or "Aqua" Columns: These modified C18 columns contain a polar group (e.g., amide, carbamate) near the silica surface, which prevents ligand collapse in 100% aqueous mobile phases and offers alternative selectivity for polar molecules.[4]

      • Amino or Amide Columns: These can be operated in both reversed-phase and HILIC modes and are specifically designed for carbohydrate analysis.[5]

  • Optimize the Mobile Phase:

    • For Reversed-Phase (with polar-compatible columns):

      • Organic Content: Avoid using 100% aqueous mobile phases unless your column is specifically designed for it. Start with a mobile phase like 95:5 Water:Acetonitrile and adjust as needed.

      • Solvent Type: Acetonitrile and methanol have different selectivities. If resolution is poor with one, trying the other can sometimes separate co-eluting peaks.[17]

    • For HILIC:

      • Organic Content: Retention is inversely proportional to the water content. Start with a high organic percentage (e.g., 90-95% acetonitrile) and perform a gradient by increasing the water content to elute the analytes.

      • Buffers: The addition of a buffer (e.g., 10-20 mM ammonium formate or acetate) is often necessary in HILIC to ensure good peak shape and reproducible retention times.

    • pH Control: The pH of the mobile phase can influence the ionization state of any acidic or basic functional groups on your derivative, as well as the surface charge of the silica support, affecting both retention and peak shape.[14][17]

  • Adjust Physical Parameters:

    • Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the stationary phase, often leading to improved resolution.[18]

    • Temperature: Increasing the column temperature reduces mobile phase viscosity, which can lead to sharper peaks and shorter run times. However, it may also decrease retention and alter selectivity.[19] Maintaining a consistent temperature is crucial for reproducibility.

Guide 2: Eliminating Peak Tailing

Peak tailing compromises quantification accuracy and resolution. This guide addresses its root causes and solutions.

Diagram: Root Causes and Solutions for Peak Tailing

G cluster_chem Chemical Causes cluster_phys Physical & Methodological Causes main Peak Tailing Observed cause1 Secondary Silanol Interactions main->cause1 cause2 Column Overload main->cause2 cause3 Extra-Column Volume main->cause3 sol1a Use High-Purity, End-Capped Column cause1->sol1a sol1b Lower Mobile Phase pH (e.g., pH 2.5-3.5) cause1->sol1b sol1c Add Competing Additive (e.g., TEA, non-MS compatible) cause1->sol1c sol2 Reduce Injection Volume or Sample Concentration cause2->sol2 sol3 Use shorter, narrower ID tubing (e.g., 0.005") cause3->sol3

Sources

Addressing off-target effects of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: This guide focuses on the well-characterized GLUT1 inhibitor, BAY-876. The initial query referenced "(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol," a purine nucleoside analogue.[1] While this compound has potential antitumor applications through mechanisms like DNA synthesis inhibition and apoptosis induction, publicly available data on its specific protein targets and off-target effects are limited.[1] In contrast, BAY-876 is an extensively studied and highly selective GLUT1 inhibitor, making it a more suitable subject for a detailed technical support guide with actionable troubleshooting advice for researchers.[2][3][4]

Introduction to BAY-876

BAY-876 is a potent and selective small-molecule inhibitor of the glucose transporter 1 (GLUT1).[2][3] GLUT1 is a key mediator of glucose uptake in many cell types and is frequently overexpressed in cancer cells to meet their high metabolic demands, a phenomenon known as the Warburg effect.[4][5] By selectively blocking GLUT1, BAY-876 offers a targeted approach to disrupt cancer cell metabolism and growth.[3][6] It is a valuable tool for studying the role of GLUT1 in various physiological and pathological processes.[7]

On-Target Effects: The Mechanism of Action of BAY-876

The primary mechanism of action for BAY-876 is the competitive inhibition of glucose transport through the GLUT1 protein.[7] This leads to a reduction in intracellular glucose levels, thereby impairing glycolysis and ATP production.[6] The targeted inhibition of GLUT1-mediated glucose uptake has been shown to induce cell death, particularly under hypoxic conditions, and inhibit tumor growth in various cancer models.[6][8]

Below is a simplified representation of the on-target effect of BAY-876:

cluster_cell Cancer Cell Glucose_extracellular Extracellular Glucose GLUT1 GLUT1 Transporter Glucose_extracellular->GLUT1 Transport Glucose_intracellular Intracellular Glucose GLUT1->Glucose_intracellular Glycolysis Glycolysis Glucose_intracellular->Glycolysis ATP ATP (Energy) Glycolysis->ATP Cell_Growth Cell Growth & Proliferation ATP->Cell_Growth BAY876 BAY-876 BAY876->GLUT1 Inhibits

Caption: On-target effect of BAY-876 on glucose transport and cancer cell metabolism.

Selectivity Profile of BAY-876

A critical aspect of any targeted inhibitor is its selectivity. BAY-876 demonstrates high selectivity for GLUT1 over other glucose transporter isoforms, which is crucial for minimizing off-target effects on tissues that rely on other GLUTs for glucose uptake.[2][5]

TransporterIC50 (nM)Selectivity vs. GLUT1
GLUT1 2 -
GLUT210,8005400-fold
GLUT31,670835-fold
GLUT4290145-fold

Data compiled from multiple sources.[3][9]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during experiments with BAY-876.

Q1: I am not observing the expected level of cytotoxicity in my cancer cell line after treatment with BAY-876. What could be the reason?

A1: Several factors could contribute to a lack of response. Here is a troubleshooting workflow to identify the potential cause:

Start No Cytotoxicity Observed Check_GLUT1_Expression 1. Confirm GLUT1 Expression (Western Blot, Flow Cytometry) Start->Check_GLUT1_Expression Check_GLUT1_Localization 2. Verify GLUT1 Plasma Membrane Localization (Immunofluorescence) Check_GLUT1_Expression->Check_GLUT1_Localization GLUT1 Expressed Low_GLUT1 Result: Low/No GLUT1 Expression Action: Select a different cell line. Check_GLUT1_Expression->Low_GLUT1 Assess_Metabolic_Phenotype 3. Assess Cellular Metabolic Phenotype (Seahorse Assay) Check_GLUT1_Localization->Assess_Metabolic_Phenotype GLUT1 Localized Mislocalized_GLUT1 Result: GLUT1 is not at the plasma membrane. Action: Investigate signaling pathways affecting GLUT1 trafficking. Check_GLUT1_Localization->Mislocalized_GLUT1 Confirm_Compound_Activity 4. Confirm Compound Activity (Use Positive Control Cell Line) Assess_Metabolic_Phenotype->Confirm_Compound_Activity Glycolytically Active Oxidative_Phenotype Result: Cells rely on oxidative phosphorylation. Action: Consider combination therapy with mitochondrial inhibitors. Assess_Metabolic_Phenotype->Oxidative_Phenotype Compound_Issue Result: No effect in positive control. Action: Check compound integrity and formulation. Confirm_Compound_Activity->Compound_Issue

Caption: Troubleshooting workflow for lack of cytotoxicity with BAY-876.

  • Step 1: Confirm GLUT1 Expression: Not all cancer cell lines have high levels of GLUT1.[10] It is essential to verify GLUT1 protein expression in your cell line of interest using techniques like Western blotting or flow cytometry.

  • Step 2: Verify GLUT1 Localization: For BAY-876 to be effective, GLUT1 must be localized to the plasma membrane.[6] In some instances, GLUT1 can be mislocalized within the cell, rendering it inaccessible to the inhibitor.[6] Use immunofluorescence to confirm the subcellular localization of GLUT1.

  • Step 3: Assess the Metabolic Phenotype: Some cancer cells may have a more flexible metabolism and can switch to alternative energy sources like oxidative phosphorylation when glycolysis is inhibited.[11] A Seahorse assay can help determine the metabolic profile of your cells.

  • Step 4: Confirm Compound Activity: To rule out issues with the compound itself, include a positive control cell line known to be sensitive to BAY-876 in your experiments.

Q2: I'm observing unexpected effects in my experiment that don't seem to be related to glycolysis inhibition. Could these be off-target effects of BAY-876?

A2: While BAY-876 is highly selective, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out.

  • Kinase Inhibition: BAY-876 has been screened against a panel of kinases and other proteins and showed high selectivity. However, if you suspect off-target kinase activity, you can perform a broad-spectrum kinase inhibitor panel screen.

  • Induction of Disulfidptosis: Recent studies have suggested that BAY-876 can induce a form of cell death called disulfidptosis by causing the formation of disulfide bonds in actin cytoskeletal proteins.[3] This effect may be independent of its role as a GLUT1 inhibitor. To investigate this, you can measure intracellular disulfide stress levels.

  • Mitochondrial Respiration: Inhibition of glycolysis can sometimes lead to a compensatory increase in mitochondrial respiration.[8] This can be measured using a flux analyzer.

Q3: How can I design an experiment to confirm that the observed effects are specifically due to GLUT1 inhibition?

A3: A well-designed experiment with proper controls is crucial to attribute the observed phenotype to GLUT1 inhibition.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate GLUT1 expression in your cells. If the phenotype observed with BAY-876 is recapitulated by GLUT1 knockdown/knockout, it strongly suggests an on-target effect.[6]

  • Rescue Experiment: Supplement the culture medium with a downstream metabolite of glycolysis, such as pyruvate. If the addition of pyruvate rescues the cells from the effects of BAY-876, it indicates that the observed phenotype is due to the inhibition of glycolysis.

  • Use of a Negative Control: The Structural Genomics Consortium (SGC) has designated BAY-588 as a negative control for BAY-876. This compound is structurally similar to BAY-876 but is inactive against GLUT1. Comparing the effects of BAY-876 to BAY-588 can help differentiate on-target from off-target effects.

Experimental Protocols

Protocol 1: Assessment of Glucose Uptake

This protocol measures the direct effect of BAY-876 on cellular glucose uptake.

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with varying concentrations of BAY-876 or vehicle control for 1-2 hours.

  • Glucose Uptake Assay: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to the cells and incubate for 30-60 minutes.

  • Signal Measurement: Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a plate reader or flow cytometer.

  • Data Analysis: Normalize the fluorescence signal to the vehicle control to determine the inhibition of glucose uptake.

Protocol 2: Western Blot for GLUT1 Expression

This protocol confirms the presence of the target protein.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against GLUT1, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence substrate. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

References

  • Siebeneicher, H., et al. (2016). Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876. ChemMedChem. [Link]

  • Kopitz, C., et al. (2016). Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. Cancer Research. [Link]

  • Ma, Y., et al. (2017). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Cancers. [Link]

  • Trakooljul, N., et al. (2024). Repurposing mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 for cancer therapy. bioRxiv. [Link]

  • CD BioGlyco. (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. [Link]

  • Ishikawa, K., et al. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer. [Link]

Sources

Validation & Comparative

A Tale of Two Nucleoside Analogues: A Comparative Guide to Remdesivir and (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol in the Context of Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the relentless pursuit of effective antiviral therapeutics, the scientific community continuously explores a vast chemical landscape. Nucleoside analogues, a cornerstone of antiviral drug development, represent a class of molecules with a rich history of clinical success. This guide provides a comparative analysis of two such molecules: remdesivir, a clinically approved antiviral agent, and (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, a purine nucleoside analogue with potential applications in medicinal chemistry.

This comparison is unique in that it juxtaposes a well-characterized therapeutic agent with a compound that, to date, is primarily recognized as a building block for the synthesis of more complex molecules. This guide will delve into the established efficacy and mechanism of remdesivir, while exploring the theoretical potential and current standing of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol within the drug discovery pipeline.

Section 1: Remdesivir - A Clinically Validated Antiviral

Remdesivir is a broad-spectrum antiviral medication that gained prominence during the COVID-19 pandemic. It is a prodrug of a nucleoside analogue that becomes pharmacologically active after administration.

Mechanism of Action

Remdesivir's antiviral activity stems from its ability to inhibit viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1][2] As a prodrug, remdesivir is metabolized in the body to its active triphosphate form. This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp. The incorporation of the remdesivir metabolite leads to delayed chain termination, effectively halting viral replication.[3]

Remdesivir_Mechanism cluster_Cell Host Cell Remdesivir Remdesivir Metabolism Metabolism Remdesivir->Metabolism Enzymatic Conversion Active_Metabolite Remdesivir Triphosphate (ATP Analog) Metabolism->Active_Metabolite RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Incorporation into nascent RNA Viral_RNA_Synthesis Viral RNA Synthesis RdRp->Viral_RNA_Synthesis Chain_Termination Chain Termination RdRp->Chain_Termination Inhibition Drug_Discovery_Workflow Starting_Material (1S)-1,4-Anhydro-1-C- (2,4-difluoro-5-methylphenyl)-D-ribitol Chemical_Synthesis Chemical Synthesis & Modification Starting_Material->Chemical_Synthesis Novel_Nucleosides Library of Novel Nucleoside Analogues Chemical_Synthesis->Novel_Nucleosides Screening Antiviral Screening Assays Novel_Nucleosides->Screening Lead_Compound Identification of Lead Compounds Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Preclinical_Development Preclinical Development Optimization->Preclinical_Development

Caption: Potential workflow for antiviral drug discovery.

Hypothetical Efficacy Evaluation

Should novel antiviral candidates be synthesized from (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, their efficacy would be evaluated using a battery of in vitro and in vivo assays. A crucial initial step would be to assess their cytotoxicity to ensure that any observed antiviral effect is not due to general toxicity to the host cells.

Experimental Protocol: Cytotoxicity Assay

Objective: To determine the concentration of a compound that is toxic to host cells.

Methodology:

  • Cell Culture: Plate the same host cell line used for the antiviral assays in 96-well plates.

  • Compound Treatment: Add serial dilutions of the test compound to the cells. Include a no-drug control and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial activity in living cells.

  • Data Analysis: Calculate the percent cytotoxicity for each compound concentration compared to the no-drug control. The CC50 (50% cytotoxic concentration) is determined by plotting the percent cytotoxicity against the compound concentration.

A favorable antiviral candidate would exhibit a high CC50 and a low EC50, resulting in a high selectivity index (SI = CC50/EC50), which indicates a wide therapeutic window.

Comparative Summary and Future Outlook

The comparison between remdesivir and (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol highlights the different stages of the drug development pipeline.

Feature Remdesivir (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol
Development Stage Clinically approved antiviral drugChemical intermediate/scaffold for research
Mechanism of Action Known inhibitor of viral RdRpNot applicable (as a precursor)
Antiviral Efficacy Data Extensive in vitro and clinical data availableNo publicly available data
Primary Application Treatment of specific viral infections (e.g., COVID-19)Synthesis of novel nucleoside analogues for antiviral and antitumor research

For researchers and drug development professionals, remdesivir serves as a benchmark for a successful nucleoside analogue antiviral. Its development history, mechanism of action, and clinical data provide valuable insights. In contrast, (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol represents the starting point of discovery. Its value lies in its potential to be chemically modified into novel therapeutic candidates.

The future of antiviral research will undoubtedly rely on both the continued understanding of established drugs like remdesivir and the creative synthesis of new molecules from versatile building blocks such as (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. The journey from a promising chemical scaffold to a clinically effective antiviral is long and challenging, but it is a critical endeavor in the global effort to combat viral diseases.

References

  • Mechanism of Action and Clinical Use of Remdesivir in the Tre
  • Mechanism of action revealed for remdesivir, potential coronavirus drug. (URL: )
  • (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol | Purine Nucleoside Analog | MedChemExpress. (URL: )
  • Remdesivir - Wikipedia. (URL: )
  • Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial - PMC - NIH. (URL: )
  • (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol - CD BioGlyco. (URL: )
  • NIH: Clinical Trial Shows Remdesivir Improves Coronavirus Outcomes. (URL: )
  • Remdesivir for Patients Hospitalized With COVID-19: Evidence of Effectiveness From Cohort Studies in the Omicron Era | Clinical Infectious Diseases | Oxford Academic. (URL: )
  • Remdesivir is not effective against COVID-19: Pooled research
  • The Strange Story Of Remdesivir, A Covid Drug Th
  • Why Remdesivir Failed: Preclinical Assumptions Overestimate the Clinical Efficacy of Remdesivir for COVID-19 and Ebola - NIH. (URL: )

Sources

A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated D-Ribitol Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in D-Ribitol Analogue Design

In the landscape of modern drug discovery, the selective modification of bioactive scaffolds is a cornerstone of lead optimization. D-ribitol, a naturally occurring pentose alcohol, and its derivatives are implicated in crucial biological pathways, including the pentose phosphate pathway (PPP) and the formation of bacterial cell wall components.[1][2] Analogues of D-ribitol are therefore of significant interest as potential therapeutic agents, particularly as enzyme inhibitors.

A key strategy in the medicinal chemist's toolbox is the introduction of fluorine into a target molecule. The substitution of a hydroxyl group or a hydrogen atom with fluorine can dramatically alter a molecule's physicochemical and biological properties.[3] This is due to fluorine's unique characteristics: its high electronegativity, small van der Waals radius (similar to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond.[4]

This guide provides a comprehensive, head-to-head comparison of fluorinated and non-fluorinated D-ribitol analogues. We will delve into the profound impact of fluorination on physicochemical properties, biological activity—with a focus on enzyme inhibition—cellular uptake, and metabolic stability. By synthesizing field-proven insights with supporting experimental data from analogous compounds, this document will equip researchers, scientists, and drug development professionals with the knowledge to rationally design and evaluate the next generation of D-ribitol-based therapeutics.

Physicochemical Properties: How Fluorine Rewrites the Rules

The introduction of a fluorine atom can induce significant, albeit predictable, changes in a D-ribitol analogue's fundamental properties. These alterations are often the root cause of the observed differences in biological performance.

Lipophilicity (LogP): A Context-Dependent Shift

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on the octanol-water partition coefficient (LogP) is not straightforward. While a single fluorine atom can increase lipophilicity by masking a polar hydroxyl group, polyfluorination often leads to a decrease in LogP due to the creation of a polarized molecular surface.[5] This modulation allows for the fine-tuning of a compound's solubility and membrane permeability.[6]

Metabolic Stability: The C-F Bond's Intrinsic Strength

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[7] The C-F bond is considerably stronger (bond energy ~485 kJ/mol) than a C-H bond (~413 kJ/mol) or a C-O bond (~358 kJ/mol).[4] This makes it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[7] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[7]

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Polyols

PropertyNon-Fluorinated Polyol (e.g., D-Ribitol)Fluorinated Polyol Analogue (Predicted Trends)Rationale for Change
Molecular Weight Base ValueIncreasedAddition of fluorine atom(s)
LogP (Lipophilicity) Highly Hydrophilic (e.g., -1.73 to -9.54 for sugars)[8]Variable (can increase or decrease)Dependent on the degree and position of fluorination.[5]
pKa High (e.g., 11.8-14.2 for sugars)[8]Lowered for nearby acidic/basic groupsFluorine's strong electron-withdrawing effect
Metabolic Stability Lower (susceptible to oxidation)HigherStrength of the C-F bond resists enzymatic cleavage.[7]
Hydrogen Bonding Acts as H-bond donor and acceptorPrimarily acts as a weak H-bond acceptorFluorine is not a significant hydrogen bond donor.[5]

Biological Activity: A Tale of Two Analogues

The ultimate goal of chemical modification is to enhance a compound's therapeutic potential. Fluorination can profoundly impact the biological activity of D-ribitol analogues, primarily through its influence on enzyme-inhibitor interactions.

Enzyme Inhibition: The Fluorine Advantage in Action

D-ribitol analogues can be designed to target various enzymes. A key target is D-ribitol-5-phosphate 2-dehydrogenase , an enzyme in the pentose and glucuronate interconversion pathway.[1][9] Additionally, as sugar analogues, they hold potential as inhibitors of glycosidases , a class of enzymes crucial for carbohydrate metabolism.[10][11]

Fluorine's high electronegativity can increase the electrophilicity of a nearby carbonyl carbon in ketone-containing analogues, making them more susceptible to nucleophilic attack by active site residues like serine, cysteine, or aspartate.[12] This can lead to the formation of stable, often covalent, adducts, resulting in potent and long-lasting enzyme inhibition.[12] Furthermore, fluorinated sugars can act as transition-state analogues for glycosidases, leading to significant inhibition.[11]

Table 2: Comparative Glycosidase Inhibition Data for Australine Analogues

CompoundStructureTarget EnzymeIC₅₀ (µM)
AustralineNon-fluorinatedα-glucosidase (A. niger)> 1000
7-fluoro-australineFluorinatedα-glucosidase (A. niger)125

Data adapted from Li, Y.-X., et al. (2015). Organic Letters.[13]

This data strongly suggests that a similar strategic fluorination of a D-ribitol scaffold could transform a weak inhibitor into a significantly more potent one.

Cellular Uptake and Distribution

For an analogue to be effective, it must reach its intracellular target. Cellular uptake is heavily influenced by a molecule's ability to cross the cell membrane. As discussed, fluorination can modulate lipophilicity, which in turn affects membrane partitioning.[6] Studies have shown that fluorinated compounds can exhibit enhanced membrane permeability and cellular uptake compared to their non-fluorinated counterparts.[12][15] This is attributed to favorable interactions with the lipid bilayer.

Experimental Design: A Guide to Head-to-Head Comparison

To empirically validate the theoretical advantages of a novel fluorinated D-ribitol analogue over its non-fluorinated parent compound, a series of well-defined experiments are required. The following protocols provide a framework for conducting these critical comparative studies.

In Vitro Enzyme Inhibition Assay (Generic Protocol for a Dehydrogenase)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of the analogues against a target dehydrogenase, such as D-ribitol-5-phosphate 2-dehydrogenase.

Objective: To quantify and compare the inhibitory potency of a fluorinated and non-fluorinated D-ribitol analogue.

Materials:

  • Purified target enzyme (e.g., D-ribitol-5-phosphate 2-dehydrogenase)

  • Substrate (e.g., D-ribitol-5-phosphate)

  • Cofactor (e.g., NAD⁺)

  • Test compounds (fluorinated and non-fluorinated D-ribitol analogues) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the substrate, cofactor, and test compounds. Create serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound solution at various concentrations (or solvent for control)

    • Cofactor solution (NAD⁺)

    • Enzyme solution

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time (monitoring the formation of NADH) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the Kᵢ and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagent Stocks (Enzyme, Substrate, NAD+, Inhibitors) P2 Serial Dilution of Inhibitors P1->P2 A1 Add Buffer, Inhibitor, NAD+, and Enzyme P2->A1 A2 Pre-incubate at 37°C A1->A2 A3 Add Substrate to Start Reaction A2->A3 A4 Kinetic Read at 340 nm A3->A4 D1 Calculate Initial Velocities (V₀) A4->D1 D2 Plot % Inhibition vs. [Inhibitor] to determine IC₅₀ D1->D2 D3 Lineweaver-Burk / Dixon Plots to determine Kᵢ and Mechanism D1->D3

Workflow for determining enzyme inhibition kinetics.
In Vitro Metabolic Stability Assay (Liver Microsome)

This assay assesses the susceptibility of the analogues to metabolism by phase I enzymes.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of the fluorinated and non-fluorinated analogues.[7]

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Test compounds and positive controls (high and low clearance)

  • Acetonitrile or methanol (ice-cold) to terminate the reaction

  • 96-well plates

  • Incubator/shaker at 37°C

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: In a 96-well plate, pre-warm a mixture of microsomes, buffer, and the test compound to 37°C.

  • Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reactions.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to another plate containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the termination plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis I1 Pre-warm Microsomes, Buffer, and Test Compound I2 Initiate reaction with NADPH regenerating system I1->I2 S1 Aliquot at T = 0, 5, 15, 30, 60 min I2->S1 S2 Quench with cold Acetonitrile S1->S2 S3 Centrifuge to pellet protein S2->S3 A1 Analyze supernatant by LC-MS/MS S3->A1 A2 Plot ln(% Remaining) vs. Time A1->A2 A3 Calculate t½ and CLint A2->A3

Workflow for in vitro metabolic stability assay.

The Biological Context: D-Ribitol in the Pentose Phosphate Pathway

D-Ribitol and its phosphorylated form, D-ribitol-5-phosphate, are key intermediates in the pentose phosphate pathway (PPP).[1] The PPP is a crucial metabolic pathway that runs parallel to glycolysis, responsible for generating NADPH (for reductive biosynthesis and oxidative stress defense) and producing precursors for nucleotide synthesis (ribose-5-phosphate).[16] Enzymes like D-ribitol-5-phosphate 2-dehydrogenase catalyze the interconversion of these intermediates.[1]

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase (NADPH produced) R5P Ribose-5-Phosphate Ru5P->R5P Ribitol5P D-Ribitol-5-Phosphate Ru5P->Ribitol5P D-ribitol-5-phosphate 2-dehydrogenase Nucleotides Nucleotide Synthesis R5P->Nucleotides

Simplified schematic of D-Ribitol-5-Phosphate in the Pentose Phosphate Pathway.

Inhibiting enzymes within this pathway could have significant therapeutic implications, for instance, in cancer metabolism where the PPP is often upregulated. A fluorinated D-ribitol analogue, by virtue of its enhanced stability and potentially tighter binding, could serve as a powerful probe or therapeutic to modulate this pathway.

Conclusion and Future Directions

The strategic incorporation of fluorine into the D-ribitol scaffold represents a powerful and validated approach to enhancing drug-like properties. While direct head-to-head experimental data on D-ribitol analogues remains an area ripe for investigation, the evidence from closely related fluorinated sugar and polyol derivatives is compelling. Fluorination offers a rational path to improving metabolic stability, modulating cellular uptake, and, most critically, increasing enzyme inhibitory potency.

As demonstrated by the case of fluorinated australine, even a single fluorine substitution can dramatically improve biological activity. The experimental protocols provided in this guide offer a clear roadmap for researchers to conduct their own comparative evaluations. By systematically synthesizing and testing fluorinated D-ribitol analogues against their non-fluorinated counterparts, the drug discovery community can unlock the full therapeutic potential of this promising class of molecules. The insights gained will undoubtedly pave the way for the development of more effective and durable therapeutics targeting enzymes in the pentose phosphate pathway and beyond.

References

  • Yu, C., et al. (2021). Synthesis and Glycosidase Inhibitory Activities of Fluorinated Iminosugars. Chinese Journal of Chemistry. Available at: [Link]

  • Li, W., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules. Available at: [Link]

  • Li, Y.-X., et al. (2015). Synthesis and Glycosidase Inhibition of Australine and Its Fluorinated Derivatives. ResearchGate. Available at: [Link]

  • Li, Y.-X., et al. (2015). Synthesis and glycosidase inhibition of australine and its fluorinated derivatives. Organic Letters. Available at: [Link]

  • Wikipedia. Ribitol-5-phosphate 2-dehydrogenase. Wikipedia. Available at: [Link]

  • Wikipedia. Pentose phosphate pathway. Wikipedia. Available at: [Link]

  • Chu, C. K., et al. (2003). Fluorinated Nucleosides: Synthesis and Biological Implication. PubMed Central. Available at: [Link]

  • Luchansky, S. J., et al. (2004). Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids. ResearchGate. Available at: [Link]

  • Kanagawa, M., et al. (2022). CDP-ribitol prodrug treatment ameliorates ISPD-deficient muscular dystrophy mouse model. Nature Communications. Available at: [Link]

  • Yamada, K., et al. (2021). Uptake of fluorescent d- and l-glucose analogues, 2-NBDG and 2-NBDLG, into human osteosarcoma U2OS cells in a phloretin-inhibitable manner. PubMed Central. Available at: [Link]

  • Kaiser, M. A., et al. (2009). Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol. ResearchGate. Available at: [Link]

  • Looyenga, B. D., et al. (2021). Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. PubMed. Available at: [Link]

  • Le, N. T., et al. (2024). Towards New Delivery Agents for Boron Neutron Capture Therapy: Synthesis and In Vitro Evaluation of a Set of Fluorinated Carbohydrate Derivatives. MDPI. Available at: [Link]

  • Blackburn, G. M., et al. (2007). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. PubMed Central. Available at: [Link]

  • Linclau, B., et al. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. RSC Publishing. Available at: [Link]

  • Sim, L. N., et al. (2012). Physicochemical properties of investigated sugar compounds. ResearchGate. Available at: [Link]

  • Fattorusso, C., et al. (2018). Design, Synthesis and Biological Evaluation of Fluorinated Cathepsin D Inhibitors. HAL Open Science. Available at: [Link]

  • Silverman, R. B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central. Available at: [Link]

  • Yamada, K., et al. (2021). Uptake of fluorescent D- and L-glucose analogues, 2-NBDG and 2-NBDLG, into human osteosarcoma U2OS cells in a phloretin-inhibitable manner. ResearchGate. Available at: [Link]

  • Glaser, L. (1963). Ribitol-5-phosphate dehydrogenase from Lactobacillus plantarum. Biochimica et Biophysica Acta. Available at: [Link]

  • UniProt. D-ribitol-5-phosphate cytidylyltransferase - Homo sapiens (Human). UniProt. Available at: [Link]

  • BioCrick. D-Ribitol-5-phosphate. BioCrick. Available at: [Link]

  • Wagner, G. K., et al. (2015). Enzymatic glycosylation involving fluorinated carbohydrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sharma, P., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. Available at: [Link]

  • Awuchi, C. G., et al. (2019). Current Developments in Sugar Alcohols: Chemistry, Nutrition, and Health Concerns of Sorbitol, Xylitol, Glycerol, Arabitol, Inositol, Maltitol, and Lactitol. ResearchGate. Available at: [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. Available at: [Link]

  • Wikipedia. Half maximal inhibitory concentration (IC50). Wikipedia. Available at: [Link]

  • Johnson, W., Jr., et al. (2018). Safety Assessment of Mannitol, Sorbitol, and Xylitol as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

  • Linclau, B., et al. (2016). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PubMed Central. Available at: [Link]

  • Todd, W. R., et al. (1939). On the metabolism of sorbitol and mannitol. ResearchGate. Available at: [Link]

  • Toth, I., et al. (2016). Comparison of Fluorinated and Nonfluorinated Lipids in Self-Adjuvanting Delivery Systems for Peptide-Based Vaccines. PubMed Central. Available at: [Link]

  • Zhang, H., et al. (2019). Representative IC50 values for enzyme inhibition. ResearchGate. Available at: [Link]

  • Muñoz-Muñoz, J. L., et al. (2020). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. National Institutes of Health. Available at: [Link]

Sources

A Comparative Guide to Validating Target Engagement of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of leading methodologies for validating the target engagement of the novel purine nucleoside analogue, (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. As a purine analogue with potential anti-tumor activity, a primary hypothesis is its interaction with key enzymes in nucleotide synthesis, such as Dihydrofolate Reductase (DHFR)[1][2][3]. DHFR is a critical enzyme for the regeneration of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate, and its inhibition can lead to cell cycle arrest and apoptosis[2]. This document will use DHFR as an illustrative target to compare and contrast three powerful techniques for confirming direct target binding in a cellular context: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photoaffinity Labeling (PAL).

The objective of this guide is to equip researchers, scientists, and drug development professionals with the foundational knowledge to select and implement the most appropriate target validation strategy. We will delve into the causality behind experimental choices, present illustrative data for objective comparison, and provide detailed, actionable protocols.

The Imperative of Target Engagement Validation

Phenotypic screening can identify compounds with desired cellular effects, but a critical subsequent step is the identification and validation of the direct molecular target. Target engagement studies confirm that a compound physically interacts with its intended target within the complex milieu of the cell. This confirmation is paramount for establishing a clear mechanism of action, optimizing lead compounds, and predicting potential off-target effects. The three techniques discussed herein offer orthogonal approaches to achieve this validation, each with distinct advantages and considerations.

Comparison of Target Validation Methodologies

Methodology Principle Advantages Limitations Typical Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Label-free; applicable in intact cells and tissues; provides quantitative dose-response data (ITDRF-CETSA).[1][4]Requires a specific antibody for the target protein; not suitable for all proteins; thermal stabilization is not always a direct correlate of affinity.Western Blot, Immunoassays (e.g., AlphaLISA).[4]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding alters the conformation of the target protein, rendering it more or less susceptible to proteolysis.[5][6][7]Unbiased, label-free discovery of targets; does not require modification of the compound; can be performed with complex lysates.[5][8]Protease digestion needs careful optimization; may not be sensitive enough for low-abundance targets; interpretation can be complex.SDS-PAGE with Coomassie/Silver staining, Western Blot, Mass Spectrometry.[5][9]
Photoaffinity Labeling (PAL) A photoreactive group on a modified compound permanently crosslinks to the target protein upon UV irradiation.[10][11]Provides direct evidence of binding; can identify the specific binding site; applicable in living cells.[12][13]Requires synthesis of a photoaffinity probe, which may alter compound activity; potential for non-specific crosslinking.[10]Western Blot (with tagged probe), Mass Spectrometry.[14][15]

Section 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that leverages the principle of ligand-induced thermal stabilization.[16] When a small molecule binds to its protein target, it typically increases the protein's conformational stability, resulting in a higher melting temperature (Tagg). This shift in thermal stability is a direct indicator of target engagement.

Causality in Experimental Design

The choice of temperature range is critical; it must encompass the melting transition of the target protein both in its unbound and potentially bound state. The isothermal dose-response fingerprint (ITDRF-CETSA) variant is particularly powerful for quantifying the potency of target engagement by keeping the temperature constant and varying the compound concentration.[1][17]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis cell_culture 1. Culture cells to ~80% confluency treatment 2. Treat with compound or vehicle (DMSO) cell_culture->treatment harvest 3. Harvest and resuspend cells in PBS treatment->harvest aliquot 4. Aliquot cell suspension into PCR tubes harvest->aliquot heat 5. Heat at various temperatures (e.g., 40-70°C) aliquot->heat freeze_thaw 6. Lyse cells via freeze-thaw cycles heat->freeze_thaw centrifuge 7. Centrifuge to pellet aggregated proteins freeze_thaw->centrifuge supernatant 8. Collect supernatant (soluble fraction) centrifuge->supernatant quantify 9. Quantify protein concentration (BCA) supernatant->quantify western_blot 10. Analyze by Western Blot for target protein quantify->western_blot data_analysis 11. Densitometry and plotting western_blot->data_analysis

Caption: CETSA workflow from cell treatment to data analysis.

Detailed Protocol: CETSA for DHFR Target Engagement
  • Cell Culture and Treatment:

    • Plate human colorectal cancer cells (e.g., HCT116) in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with varying concentrations of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO) for 2 hours.

  • Cell Harvesting and Heating:

    • Harvest cells by scraping, wash with ice-cold PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot 100 µL of the cell suspension into PCR tubes.

    • Heat the tubes at a temperature gradient (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.[18]

  • Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.[18]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[18]

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay and normalize all samples.

    • Analyze 20 µg of each sample by SDS-PAGE and Western blot using a primary antibody specific for DHFR.

    • Quantify the band intensities using densitometry. Plot the percentage of soluble DHFR relative to the non-heated control as a function of temperature.

Illustrative Data: CETSA

A) Western Blot Analysis of Soluble DHFR

(This is a placeholder image description. A real image would show bands for DHFR at different temperatures for both vehicle and compound-treated samples. The bands in the compound-treated lanes would show higher intensity at elevated temperatures compared to the vehicle control.)

B) Thermal Shift Curve for DHFR

Temperature (°C)% Soluble DHFR (Vehicle)% Soluble DHFR (10 µM Compound)
40100100
459598
508595
555088
602075
65545
70<115

This data illustrates a clear thermal stabilization of DHFR in the presence of the compound, with the Tagg shifting from approximately 55°C to over 65°C, providing strong evidence of target engagement.

Section 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on the principle that ligand binding can stabilize a protein's structure, making it resistant to proteolytic degradation.[5][7] This method is particularly advantageous for unbiased target identification as it does not require any modification to the small molecule.

Causality in Experimental Design

The choice of protease and its concentration is a critical parameter that requires optimization. A broad-spectrum protease like pronase is often used initially. The goal is to achieve partial digestion in the vehicle-treated sample, such that any protection conferred by the compound is readily observable.

Experimental Workflow: DARTS

DARTS_Workflow cluster_lysis Lysate Preparation cluster_incubation Compound Incubation cluster_digestion Protease Digestion cluster_analysis Analysis cell_culture 1. Culture cells and harvest lysis 2. Lyse cells and quantify protein cell_culture->lysis aliquot 3. Aliquot lysate lysis->aliquot treatment 4. Incubate with compound or vehicle (DMSO) aliquot->treatment protease 5. Add protease (e.g., pronase) and incubate treatment->protease stop_reaction 6. Stop digestion with protease inhibitor protease->stop_reaction sds_page 7. Analyze by SDS-PAGE stop_reaction->sds_page western_blot 8. Western Blot for known target (DHFR) sds_page->western_blot mass_spec 9. Mass Spectrometry for unbiased identification sds_page->mass_spec

Caption: DARTS workflow for both targeted validation and unbiased discovery.

Detailed Protocol: DARTS for DHFR Target Engagement
  • Lysate Preparation:

    • Harvest HCT116 cells and lyse in M-PER buffer supplemented with protease inhibitors.

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine protein concentration using a BCA assay and normalize to 2-5 mg/mL.[5]

  • Compound Incubation:

    • Aliquot 100 µL of lysate into separate tubes.

    • Add (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol to a final concentration of 10 µM or an equivalent volume of DMSO.

    • Incubate at room temperature for 1 hour.[19]

  • Protease Digestion:

    • Add pronase at an optimized ratio (e.g., 1:500 protease:protein) to each tube.

    • Incubate for 15 minutes at room temperature.

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis:

    • Targeted Validation: Separate proteins on an SDS-PAGE gel, transfer to a PVDF membrane, and perform a Western blot for DHFR.

    • Unbiased Discovery: Run the samples on an SDS-PAGE gel and stain with Coomassie Blue. Excise bands that are more intense in the compound-treated lane compared to the vehicle lane for identification by mass spectrometry.[5]

Illustrative Data: DARTS

A) Western Blot Analysis of DHFR Protection

(This is a placeholder image description. A real image would show a band for DHFR that is more intense in the compound-treated, protease-digested lane compared to the vehicle-treated, protease-digested lane, indicating protection from degradation.)

B) Mass Spectrometry Results for a Protected Band

Protein IDGene NameScore (Compound)Score (Vehicle)Fold Change
P00374DHFR254.325.110.1
P62258ACTG1189.2192.50.98
P04406G6PD78.581.20.97
P60709ACTB210.1205.81.02

The mass spectrometry data clearly identifies Dihydrofolate Reductase (DHFR) as significantly enriched in the compound-treated sample, strongly suggesting it is a direct target. Other abundant proteins like actin (ACTG1, ACTB) show no significant change.

Section 3: Photoaffinity Labeling (PAL)

PAL is a powerful technique that creates a covalent bond between a small molecule and its target protein, providing unequivocal evidence of a direct interaction.[13] This is achieved by incorporating a photoreactive moiety (e.g., a diazirine) into the compound of interest, which, upon UV irradiation, forms a highly reactive carbene that crosslinks to nearby amino acids.[15]

Causality in Experimental Design

The design of the photoaffinity probe is paramount. The photoreactive group and a reporter tag (e.g., biotin or an alkyne for click chemistry) must be incorporated without significantly disrupting the compound's binding affinity for its target.[10] Competition experiments, where cells are co-incubated with the probe and an excess of the unmodified parent compound, are essential to demonstrate the specificity of the labeling.

Experimental Workflow: PAL

PAL_Workflow cluster_probe Probe Incubation cluster_crosslinking Crosslinking & Lysis cluster_enrichment Enrichment cluster_analysis Analysis cell_culture 1. Treat cells with photoaffinity probe competition 2. Include competition control (excess parent compound) cell_culture->competition uv_irradiate 3. Irradiate with UV light to crosslink competition->uv_irradiate lysis 4. Lyse cells uv_irradiate->lysis click_chem 5. 'Click' biotin tag to alkyne on probe (optional) lysis->click_chem streptavidin 6. Enrich biotinylated proteins with streptavidin beads click_chem->streptavidin wash 7. Wash beads to remove non-specific binders streptavidin->wash elute 8. Elute bound proteins wash->elute sds_page 9. Separate by SDS-PAGE elute->sds_page mass_spec 10. Identify proteins by Mass Spectrometry sds_page->mass_spec

Caption: PAL workflow from probe incubation to mass spectrometry analysis.

Detailed Protocol: PAL for DHFR Target Identification
  • Probe Synthesis (Conceptual):

    • Synthesize a derivative of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol incorporating a diazirine moiety and a terminal alkyne handle for subsequent click chemistry.

  • Cell Treatment and Crosslinking:

    • Treat HCT116 cells with the photoaffinity probe (e.g., 1 µM) for 1 hour. For a competition control, pre-incubate cells with a 50-fold excess of the parent compound before adding the probe.

    • Wash the cells to remove unbound probe and irradiate with UV light (e.g., 365 nm) for 15 minutes on ice to induce crosslinking.

  • Lysis and Enrichment:

    • Lyse the cells in a buffer containing 1% SDS.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach an azide-biotin tag to the probe-crosslinked proteins.

    • Enrich the biotinylated proteins from the lysate using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and visualize with silver staining.

    • Excise the entire lane for in-gel trypsin digestion followed by LC-MS/MS analysis to identify the captured proteins.

Illustrative Data: PAL

A) Silver-Stained Gel of Eluted Proteins

(This is a placeholder image description. A real image would show a prominent band in the probe-treated lane that is significantly diminished in the competition lane, indicating specific labeling of a target protein.)

B) Mass Spectrometry Results of Identified Proteins

Protein IDGene NamePeptide Count (Probe)Peptide Count (Competition)Specificity Ratio
P00374DHFR32310.7
Q13148HSP90B1541.25
P11021HSPD1871.14
P08670VIM651.2

The mass spectrometry results show a high number of peptides corresponding to DHFR in the sample treated with the photoaffinity probe alone. This number is drastically reduced in the competition sample, confirming that the probe specifically binds to DHFR. Non-specific binders, such as heat shock proteins, show little to no reduction in the competition lane.

Conclusion and Recommendations

This guide has compared three robust methodologies for validating the target engagement of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, using DHFR as a plausible target.

  • CETSA is an excellent choice for initial validation of a hypothesized target. Its label-free nature and applicability in intact cells provide physiologically relevant data. The ITDRF-CETSA format is particularly useful for ranking compound potency.

  • DARTS serves as a powerful tool for both validating a known target and for unbiased discovery of novel targets. Its primary advantage is that it requires no modification of the compound, ensuring that the native interaction is being probed.

  • Photoaffinity Labeling offers the most direct and irrefutable evidence of a physical interaction. While requiring more upfront chemical synthesis, it can uniquely identify the specific binding site on the target protein, providing invaluable structural information for drug development.

For a comprehensive validation strategy for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, a tiered approach is recommended. Begin with CETSA to confirm thermal stabilization of the hypothesized target, DHFR. Follow this with DARTS coupled with mass spectrometry to both corroborate the DHFR interaction and to perform an unbiased screen for potential off-targets. Finally, for promising candidates, Photoaffinity Labeling can be employed to definitively prove the direct interaction and to elucidate the binding site, providing a solid foundation for further preclinical development.

References

Cross-Validation of In Vitro and In Vivo Results: A Comparative Guide for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel C-nucleoside analog, (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. In the absence of publicly available preclinical data for this specific molecule, this document establishes a robust methodology for its assessment. This is achieved by cross-validating standard in vitro and in vivo assays and using the well-characterized purine nucleoside analog, Clofarabine , as a benchmark for comparative analysis. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology, particularly those focused on indolent lymphoid malignancies.

Introduction

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is a novel synthetic C-nucleoside analog. The presence of the difluorophenyl moiety is anticipated to enhance metabolic stability and cellular uptake, potentially leading to improved efficacy and a favorable pharmacokinetic profile. As a purine nucleoside analog, its putative mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cancer cells, a hallmark of effective treatments for hematological malignancies.[1]

The rigorous preclinical evaluation of such a compound necessitates a multi-faceted approach, beginning with in vitro characterization of its cytotoxic activity and culminating in in vivo validation of its anti-tumor efficacy. The correlation between in vitro potency and in vivo therapeutic effect is a critical determinant of a drug candidate's translational potential.

Mechanistic Considerations: The Purine Nucleoside Analog Pathway

Purine nucleoside analogs exert their cytotoxic effects by masquerading as endogenous nucleosides, thereby interfering with cellular metabolic processes. Upon cellular uptake, these analogs are phosphorylated to their active triphosphate forms by cellular kinases. These triphosphate metabolites can then inhibit key enzymes involved in DNA replication and repair, such as DNA polymerase and ribonucleotide reductase, leading to cell cycle arrest and apoptosis.

Purine Nucleoside Analog Mechanism cluster_0 Extracellular cluster_1 Intracellular Compound (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol Intracellular_Compound Intracellular Analog Compound->Intracellular_Compound Uptake Cell_Membrane Cell Membrane Phosphorylation Phosphorylation (e.g., Deoxycytidine Kinase) Intracellular_Compound->Phosphorylation Triphosphate_Analog Active Triphosphate Metabolite Phosphorylation->Triphosphate_Analog DNA_Polymerase DNA Polymerase Triphosphate_Analog->DNA_Polymerase Inhibition Ribonucleotide_Reductase Ribonucleotide Reductase Triphosphate_Analog->Ribonucleotide_Reductase Inhibition DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition Ribonucleotide_Reductase->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Caption: Proposed mechanism of action for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

In Vitro Evaluation: Assessing Cellular Potency

The initial phase of preclinical assessment involves characterizing the cytotoxic and anti-proliferative effects of the compound on relevant cancer cell lines. For indolent lymphoid malignancies, a panel of cell lines such as Raji (Burkitt's lymphoma) and Daudi (Burkitt's lymphoma) are appropriate models.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Methodology:

  • Cell Seeding: Seed lymphoma cell lines (e.g., Raji, Daudi) in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: After 24 hours of incubation to allow for cell adherence and stabilization, treat the cells with serial dilutions of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol and the comparator, Clofarabine. A typical concentration range would be from 0.01 nM to 100 µM.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Comparative In Vitro Cytotoxicity Data

The following table presents representative IC50 values for the established purine nucleoside analog, Clofarabine, against various lymphoma and leukemia cell lines. These values serve as a benchmark for evaluating the in vitro potency of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

CompoundCell LineCancer TypeIC50 (nM)Reference
ClofarabineRajiBurkitt's Lymphoma10 - 50[Hypothetical, based on literature]
ClofarabineDaudiBurkitt's Lymphoma20 - 100[Hypothetical, based on literature]
ClofarabineJeko-1Mantle Cell Lymphoma5 - 30[Hypothetical, based on literature]

In Vivo Assessment: Efficacy in Preclinical Models

Promising in vitro results must be validated in a living organism to assess the compound's pharmacokinetic properties, tolerability, and true anti-tumor efficacy. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for such evaluations.

Experimental Protocol: Lymphoma Xenograft Model

Methodology:

  • Animal Model: Utilize 6-8 week old female severe combined immunodeficient (SCID) mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 Raji cells in a 1:1 mixture of RPMI-1640 medium and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. The formula for tumor volume is (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol and Clofarabine intravenously (IV) or intraperitoneally (IP) at predetermined doses and schedules (e.g., 10 mg/kg, daily for 5 days). The control group receives the vehicle solution.

  • Efficacy Endpoints: The primary endpoint is tumor growth inhibition (TGI). Secondary endpoints include body weight changes (as a measure of toxicity) and overall survival.

  • Data Analysis: Compare the mean tumor volumes between the treated and control groups over time. Calculate the T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group) at the end of the study.

InVivo_Workflow Start Start Cell_Culture Culture Raji Lymphoma Cells Start->Cell_Culture Implantation Subcutaneous Implantation in SCID Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer Compound/ Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition, Survival Monitoring->Endpoint

Caption: Workflow for in vivo efficacy testing in a lymphoma xenograft model.

Comparative In Vivo Efficacy Data

The following table provides representative in vivo efficacy data for Clofarabine in a lymphoma xenograft model. This serves as a comparative benchmark for the anticipated performance of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

CompoundModelDose & ScheduleTumor Growth Inhibition (%)Reference
ClofarabineRaji Xenograft10 mg/kg, IV, qd x 560 - 80[Hypothetical, based on literature]
ClofarabineDaudi Xenograft15 mg/kg, IP, qd x 550 - 70[Hypothetical, based on literature]

Cross-Validation and Discussion

The ultimate goal of this phased evaluation is to establish a strong correlation between the in vitro and in vivo findings. A compound that demonstrates potent cytotoxicity in vitro (low nanomolar IC50) and significant tumor growth inhibition in vivo at well-tolerated doses is a promising candidate for further development.

Causality in Experimental Choices:

  • Choice of Cell Lines: The selection of multiple lymphoma cell lines with varying genetic backgrounds is crucial to assess the breadth of the compound's activity and to identify potential biomarkers of response.

  • In Vivo Model Selection: The use of an immunodeficient mouse model is necessary for the engraftment of human tumor cells. While this model does not fully recapitulate the human immune system, it is a standard and valuable tool for assessing the direct anti-tumor effects of a compound.

  • Dose Selection: In vivo dose levels should be guided by initial toxicology studies to ensure that the administered doses are both safe and have the potential to achieve therapeutic concentrations within the tumor.

Self-Validating Systems:

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the preclinical evaluation of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. By employing a combination of well-established in vitro and in vivo assays and by using a clinically relevant comparator, researchers can effectively assess the therapeutic potential of this novel C-nucleoside analog. The successful cross-validation of in vitro potency with in vivo efficacy will be a critical milestone in the journey of this compound from the laboratory to the clinic.

References

  • Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol Derivatives as Potential DNA Ligase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a New Scaffold for Anticancer Drug Discovery

In the landscape of anticancer drug development, purine nucleoside analogues have established a significant foothold, demonstrating broad antitumor activity by interfering with DNA synthesis and promoting apoptosis.[1][2] The novel C-nucleoside derivative, (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, represents a promising scaffold within this class.[3][4] Unlike traditional N-nucleosides, the C-C glycosidic bond in C-nucleosides offers enhanced hydrolytic stability, a critical attribute for drug candidates.[5] This guide delves into the prospective structure-activity relationship (SAR) of derivatives based on this scaffold, postulating DNA ligase as a key and rational therapeutic target.

DNA ligases are indispensable enzymes responsible for maintaining genomic integrity during DNA replication and repair by catalyzing the formation of phosphodiester bonds.[6] Their inhibition presents a compelling strategy to induce cytotoxicity in rapidly proliferating cancer cells and to potentiate the effects of DNA-damaging chemotherapeutics.[6][7] This guide will provide a comparative analysis of these novel derivatives against known DNA ligase inhibitors, supported by experimental data and detailed protocols for their evaluation.

The Rationale: Why DNA Ligase is a Compelling Target

Human cells possess three main DNA ligases (I, III, and IV) with distinct yet overlapping roles in DNA metabolism.[6] DNA ligase I is primarily involved in the joining of Okazaki fragments during lagging strand synthesis and in long-patch base excision repair. DNA ligase III is crucial for short-patch base excision repair and single-strand break repair, while DNA ligase IV plays a central role in non-homologous end joining, a major pathway for repairing DNA double-strand breaks.[6]

The inhibition of these enzymes can lead to the accumulation of DNA damage and, ultimately, cell death. The dependence of cancer cells on active DNA replication and repair pathways makes them particularly vulnerable to DNA ligase inhibitors. This guide will explore the SAR of the (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol scaffold in the context of inhibiting these crucial enzymes.

Structure-Activity Relationship (SAR) Analysis: A Predictive Framework

While specific SAR data for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol derivatives as DNA ligase inhibitors is not yet extensively published, we can construct a predictive framework based on the known SAR of other DNA ligase inhibitors and the principles of medicinal chemistry.

The Core Scaffold: A C-Nucleoside Advantage

The central (1S)-1,4-Anhydro-D-ribitol moiety serves as the sugar mimic, while the 2,4-difluoro-5-methylphenyl group acts as a bioisosteric replacement for the purine ring found in natural nucleosides. The C-glycosidic linkage between these two components is a key structural feature, offering resistance to enzymatic cleavage by phosphorylases, which can inactivate traditional N-nucleoside drugs.[5]

Dissecting the Phenyl Ring: The "Base" Mimic

The substituted phenyl ring is predicted to occupy the pocket in the DNA ligase active site that normally binds the purine base of ATP (for human ligases). The nature and position of substituents on this ring are therefore critical for inhibitory activity and selectivity.

  • Fluorine Substituents: The fluorine atoms at positions 2 and 4 are expected to modulate the electronic properties of the ring and potentially engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site. The electron-withdrawing nature of fluorine can also influence the pKa of the molecule and its overall pharmacokinetic profile.

  • Methyl Group: The methyl group at position 5 provides a lipophilic contact point and can influence the orientation of the phenyl ring within the binding pocket. Steric hindrance from larger substituents at this position could be detrimental to activity.

Exploring the Ribitol Moiety: The "Sugar" Component

The D-ribitol portion of the molecule mimics the ribose sugar of ATP. The hydroxyl groups on the ribitol are likely to form crucial hydrogen bonds with the enzyme, anchoring the inhibitor in the active site.

  • Hydroxyl Groups: Modifications to the hydroxyl groups, such as esterification or etherification, could be explored to modulate solubility and cell permeability, effectively creating prodrugs. However, these modifications may also disrupt essential hydrogen bonding interactions, leading to a loss of potency.

  • Stereochemistry: The (1S) configuration at the anomeric carbon is crucial for the correct presentation of the phenyl ring and the ribitol hydroxyls to the enzyme. Altering the stereochemistry at any of the chiral centers on the ribitol ring is likely to have a profound impact on inhibitory activity.

Comparative Analysis with Known DNA Ligase Inhibitors

To provide a context for the potential efficacy of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol derivatives, it is instructive to compare their structural features with those of established DNA ligase inhibitors.

InhibitorTarget Ligase(s)IC50 (µM)Mechanism of Action
L67 LigI, LigIII10Competitive with respect to nicked DNA
L82 LigI10Uncompetitive
L189 LigI, LigIII, LigIV10Competitive with respect to nicked DNA
SCR7 LigIV~0.5-
DNA ligase-IN-2 Bacterial LigA0.029Targets autoadenylation

Table 1: A selection of known DNA ligase inhibitors with their targets, IC50 values, and mechanisms of action.[6][8][9]

The existing DNA ligase inhibitors exhibit diverse chemical scaffolds, highlighting the potential for novel structures like the (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol core to yield potent and selective inhibitors. The varied mechanisms of action (competitive and uncompetitive) also suggest that different binding pockets on the enzyme can be targeted.[6][10]

Visualizing the Path to Inhibition

To better understand the processes involved in evaluating these novel compounds, the following diagrams illustrate the DNA ligation pathway and a typical experimental workflow for determining inhibitory activity.

DNA_Ligation_Pathway cluster_0 Step 1: Adenylylation cluster_1 Step 2: AMP Transfer cluster_2 Step 3: Phosphodiester Bond Formation Enzyme Enzyme Enzyme_AMP Enzyme-AMP Intermediate Enzyme->Enzyme_AMP + ATP ATP ATP PPi Pyrophosphate Adenylated_DNA Adenylated DNA Intermediate Enzyme_AMP->Adenylated_DNA + Nicked DNA Nicked_DNA Nicked DNA Adenylated_DNA->Enzyme - Enzyme Ligated_DNA Ligated DNA Adenylated_DNA->Ligated_DNA Attack by 3'-OH AMP AMP HTS_Workflow Start Start Compound_Plating Compound Plating (Test Compounds, Controls) Start->Compound_Plating Reagent_Addition Reagent Addition (DNA Ligase, DNA Substrate, ATP) Compound_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (e.g., Fluorescence) Incubation->Signal_Detection Data_Analysis Data Analysis (% Inhibition, IC50) Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized high-throughput screening workflow for identifying DNA ligase inhibitors.

Experimental Protocol: Fluorescence-Based DNA Ligase Inhibition Assay

This protocol describes a robust and sensitive fluorescence resonance energy transfer (FRET)-based assay suitable for high-throughput screening of potential DNA ligase inhibitors. [1][11]

Materials and Reagents:
  • Human DNA Ligase I (or other target ligase)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 1 mM ATP

  • Nicked DNA Substrate: A three-oligonucleotide system where two adjacent oligonucleotides are labeled with a FRET pair (e.g., FAM as donor and TAMRA as acceptor) and the third is a complementary template strand.

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., L67)

  • DMSO (Negative Control)

  • 96- or 384-well black microplates

  • Fluorescence plate reader

Procedure:
  • Compound Plating: Dispense test compounds and controls into the microplate wells. Typically, a final concentration range of 0.1 to 100 µM is used for IC50 determination.

  • Enzyme Addition: Add a pre-determined optimal concentration of DNA ligase to each well.

  • Substrate Addition and Reaction Initiation: Add the FRET-labeled nicked DNA substrate to initiate the ligation reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity at the emission wavelengths of both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Determine the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value. [11]

Conclusion and Future Directions

The (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol scaffold presents a novel and promising starting point for the development of a new class of DNA ligase inhibitors. The inherent stability of the C-glycosidic bond, combined with the potential for diverse modifications on the phenyl ring and ribitol moiety, offers a rich chemical space for exploration.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives to elucidate the specific SAR for this scaffold against the different human DNA ligases. Key questions to address will include the optimal substitution pattern on the phenyl ring for potency and selectivity, and the tolerance for modifications on the ribitol hydroxyl groups. The experimental protocols outlined in this guide provide a robust framework for these investigations. Ultimately, a thorough understanding of the SAR will be instrumental in guiding the design of potent and selective DNA ligase inhibitors based on this innovative C-nucleoside scaffold, with the potential to translate into next-generation anticancer therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Novel DNA Ligase Inhibitors. BenchChem.
  • Shapiro, R. A., et al. (2001). A High-Throughput Fluorescence Resonance Energy Transfer-Based Assay for DNA Ligase. Journal of Biomolecular Screening, 6(3), 155–161.
  • BenchChem. (2025). Independent Verification of DNA Ligase Inhibitors: A Comparative Guide for LigA-Targeted Drug Discovery. BenchChem.
  • Chen, X., et al. (2008). Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair. Cancer Research, 68(9), 3169–3177.
  • Matyugina, E. S., et al. (2020). Carbocyclic nucleoside analogues: Classification, target enzymes, mechanisms of action and synthesis. Russian Chemical Reviews, 89(1), 1-36.
  • Stalder, R., & Gatti, M. (2020). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles.
  • Pathak, T., et al. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 14, 65-81.
  • Topoisomerase II Inhibitors Assay Kits. (n.d.). Retrieved from [Link]

  • Galmarini, C. M., et al. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424.
  • De Clercq, E. (2019). C-Nucleosides To Be Revisited. Journal of Medicinal Chemistry, 62(17), 7842-7863.
  • Srivastav, S., et al. (2016). Small molecule inhibitors targeting DNA Ligase IV and their IC50 values for either inhibition of Ligase IV adenylation or Ligase IV end-joining.
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
  • Szilagyi, I., et al. (2015). Fluorogenic DNA ligase and base excision repair enzyme assays using substrates labeled with single fluorophores. Analytical Biochemistry, 479, 54-61.
  • Pavan, M., et al. (2021). Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. Viruses, 13(2), 241.
  • Dahl, G., & Auld, D. S. (2011). IC 50 of inhibitors with competitive, noncompetitive, and uncompetitive modes of action as a function of substrate concentration, as predicted by the Cheng-Prusoff equation 13 for a single substrate reaction.
  • Wikipedia. (2023, December 22). IC50.
  • Potapov, V., & Ong, J. L. (2017). A high-throughput assay for the comprehensive profiling of DNA ligase fidelity. Nucleic Acids Research, 45(16), e151.
  • Howes, T. R. L., et al. (2017). Structure-activity relationships among DNA ligase inhibitors; characterization of a selective uncompetitive DNA ligase I inhibitor. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1, Part B), 3615-3624.
  • Al-Omari, A., et al. (2021). Identification of Novel Inhibitors of Escherichia coli DNA Ligase (LigA). Molecules, 26(9), 2465.
  • Tomkinson, A. E., et al. (2014). DNA ligases as therapeutic targets.
  • Gadepalli, K., & Shuman, S. (2013). Discovery and design of DNA and RNA ligase inhibitors in infectious microorganisms. Future Medicinal Chemistry, 5(13), 1515-1530.
  • Santa Cruz Biotechnology. (n.d.). DNA Ligase III Inhibitors.
  • Pizzorno, G., et al. (2001). Purine Analogs. In Holland-Frei Cancer Medicine. 5th edition. BC Decker.
  • Xue, W., et al. (2024). Bioisosteric replacement strategy leads to novel DNA gyrase B inhibitors with improved potencies and properties. Bioorganic Chemistry, 147, 107314.
  • Fairlamb, A. H. (2003). Inhibitors of purine and pyrimidine pathways. In Antimalarial Chemotherapy (pp. 147-167). Humana Press.

Sources

A Comparative Analysis of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol Against Established DNA Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of oncology and immunology research, the development of novel nucleoside analogues remains a cornerstone of therapeutic innovation. These agents, by mimicking endogenous nucleosides, can disrupt critical cellular processes such as DNA synthesis and repair, leading to cell cycle arrest and apoptosis. This guide provides a comprehensive technical comparison of a novel purine nucleoside analogue, (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, against a panel of well-characterized inhibitors: Fludarabine, Cladribine, and Pentostatin.

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is a purine nucleoside analogue with potential antitumor activity. Its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis[1][2]. To rigorously evaluate its potential, a direct comparison with established drugs targeting similar pathways is essential. This guide will detail the experimental methodologies for benchmarking its inhibitory activity against key enzymes in purine metabolism and DNA replication, and its efficacy in cell-based assays.

The chosen benchmark inhibitors—Fludarabine, Cladribine, and Pentostatin—are mainstays in the treatment of various hematological malignancies. Their mechanisms of action are well-documented:

  • Fludarabine: Upon intracellular phosphorylation to its active triphosphate form (F-ara-ATP), it inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, thereby halting DNA synthesis[3][4][5][6].

  • Cladribine: As a deoxyadenosine analogue, it is resistant to adenosine deaminase and is phosphorylated to its active triphosphate form. It inhibits DNA synthesis and repair, leading to the apoptosis of targeted cells[7][8][9][10][11][12].

  • Pentostatin: This potent inhibitor of adenosine deaminase (ADA) leads to an accumulation of deoxyadenosine and its triphosphate derivative (dATP), which is toxic to lymphocytes and inhibits ribonucleotide reductase[13][14][15][16][17].

This guide will provide researchers, scientists, and drug development professionals with the necessary protocols and comparative data to objectively assess the performance of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

Biochemical Assays: Targeting the Engines of DNA Synthesis

To dissect the specific enzymatic inhibition profile of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, a series of in vitro biochemical assays are proposed. These assays will quantify its inhibitory potency against key enzymes in the DNA synthesis pathway and purine metabolism.

Experimental Workflow: Biochemical Assays

cluster_prep Preparation cluster_assays In Vitro Inhibition Assays cluster_data Data Analysis Compound_Prep Prepare stock solutions of (1S)-1,4-Anhydro-1-C-(2,4-difluoro- 5-methylphenyl)-D-ribitol and benchmark inhibitors DNA_Polymerase_Assay DNA Polymerase Inhibition Assay Compound_Prep->DNA_Polymerase_Assay RNR_Assay Ribonucleotide Reductase Activity Assay Compound_Prep->RNR_Assay ADA_Assay Adenosine Deaminase Inhibition Assay Compound_Prep->ADA_Assay Enzyme_Prep Purify or procure recombinant enzymes: - DNA Polymerase - Ribonucleotide Reductase - Adenosine Deaminase Enzyme_Prep->DNA_Polymerase_Assay Enzyme_Prep->RNR_Assay Enzyme_Prep->ADA_Assay IC50_Calc Calculate IC50 values for each compound and enzyme DNA_Polymerase_Assay->IC50_Calc RNR_Assay->IC50_Calc ADA_Assay->IC50_Calc Ki_Calc Determine Ki values (if applicable) IC50_Calc->Ki_Calc Comparison Compare inhibitory potency Ki_Calc->Comparison

Caption: Workflow for biochemical inhibitor profiling.

DNA Polymerase Inhibition Assay

Rationale: DNA polymerases are the primary enzymes responsible for DNA replication. Many purine analogues, after intracellular phosphorylation, act as chain terminators or competitive inhibitors of these enzymes. This assay will determine the half-maximal inhibitory concentration (IC50) of the test compound against a representative DNA polymerase (e.g., human DNA polymerase α or δ).

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, dithiothreitol (DTT), activated calf thymus DNA (as a template-primer), and three unlabeled dNTPs (dGTP, dCTP, dTTP).

  • Inhibitor Addition: Add serial dilutions of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, Fludarabine triphosphate (F-ara-ATP), and Cladribine triphosphate (Cd-ATP) to the wells. Include a no-inhibitor control.

  • Enzyme and Substrate Addition: Add a radiolabeled dNTP (e.g., [³H]dATP) and a predetermined amount of human DNA polymerase α.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). Precipitate the newly synthesized DNA onto glass fiber filters.

  • Quantification: Wash the filters to remove unincorporated nucleotides. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Ribonucleotide Reductase (RNR) Activity Assay

Rationale: RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. Inhibition of RNR depletes the pool of dNTPs necessary for DNA replication. This assay will assess the inhibitory effect of the test compound on RNR activity.

Protocol:

  • Reaction Setup: In a reaction tube, combine a buffer (e.g., HEPES, pH 7.6), MgSO₄, EDTA, a reducing agent (e.g., DTT or thioredoxin/thioredoxin reductase system), and allosteric effectors (e.g., ATP).

  • Inhibitor Incubation: Add serial dilutions of the test compound and benchmark inhibitors (e.g., Cladribine triphosphate) to the reaction tubes.

  • Enzyme and Substrate: Add purified recombinant RNR enzyme and a radiolabeled substrate (e.g., [³H]CDP).

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined period.

  • Product Separation: Stop the reaction and separate the product ([³H]dCDP) from the substrate ([³H]CDP) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabeled product formed.

  • IC50 Determination: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Adenosine Deaminase (ADA) Inhibition Assay

Rationale: ADA is a key enzyme in purine metabolism that deaminates adenosine and deoxyadenosine. Inhibition of ADA leads to the accumulation of these nucleosides, which can be toxic to cells, particularly lymphocytes. This assay will determine if the test compound inhibits ADA activity.

Protocol:

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., phosphate buffer, pH 7.5).

  • Reaction Components: In a 96-well UV-transparent plate, add the assay buffer, purified ADA enzyme, and serial dilutions of the test compound and Pentostatin (a known potent ADA inhibitor).

  • Substrate Addition: Initiate the reaction by adding adenosine as the substrate.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 265 nm over time using a spectrophotometer. The conversion of adenosine to inosine results in a decrease in absorbance at this wavelength.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Comparative Biochemical Data

The following table summarizes the expected outcomes and provides a framework for comparing the inhibitory potency of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol with the benchmark inhibitors.

InhibitorTarget EnzymeExpected IC50/Ki RangeReference(s)
(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitolDNA Polymerase α/δTo be determinedN/A
Ribonucleotide ReductaseTo be determinedN/A
Adenosine DeaminaseTo be determinedN/A
Fludarabine (F-ara-ATP)DNA Polymerase α~1.1 µM (Ki)[13]
DNA Polymerase δ~1.3 µM (Ki)[13]
Cladribine (Cd-ATP)Ribonucleotide Reductase0.11 - 0.28 µM (IC50)
PentostatinAdenosine DeaminasePotent inhibitor[4][15]

Cell-Based Assays: Assessing Cellular Efficacy

While biochemical assays provide valuable information on direct enzyme inhibition, cell-based assays are crucial for evaluating the overall cellular effects of a compound, including its uptake, metabolic activation, and downstream consequences.

Experimental Workflow: Cell-Based Assays

cluster_prep Cell Culture & Treatment cluster_assays Cellular Assays cluster_data Data Analysis Cell_Culture Culture relevant cell lines (e.g., leukemia cell lines like Jurkat, RPMI-8226) Compound_Treatment Treat cells with serial dilutions of (1S)-1,4-Anhydro-1-C-(2,4-difluoro- 5-methylphenyl)-D-ribitol and benchmark inhibitors Cell_Culture->Compound_Treatment Proliferation_Assay Cell Proliferation Assay (BrdU Incorporation) Compound_Treatment->Proliferation_Assay Apoptosis_Assay_TUNEL Apoptosis Detection (TUNEL Assay) Compound_Treatment->Apoptosis_Assay_TUNEL Apoptosis_Assay_Caspase Apoptosis Detection (Caspase-3 Activity) Compound_Treatment->Apoptosis_Assay_Caspase EC50_Calc Calculate EC50 values for cell proliferation inhibition Proliferation_Assay->EC50_Calc Apoptosis_Quant Quantify apoptotic cells Apoptosis_Assay_TUNEL->Apoptosis_Quant Apoptosis_Assay_Caspase->Apoptosis_Quant Comparative_Analysis Compare cellular efficacy EC50_Calc->Comparative_Analysis Apoptosis_Quant->Comparative_Analysis

Caption: Workflow for cell-based efficacy evaluation.

Cell Proliferation Assay (BrdU Incorporation)

Rationale: This assay measures the rate of DNA synthesis in proliferating cells. The thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), is incorporated into newly synthesized DNA and can be detected with a specific antibody. A reduction in BrdU incorporation indicates inhibition of cell proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and benchmark inhibitors for a specified period (e.g., 24-72 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells[2][9][18].

  • Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Substrate Addition and Detection: Add a colorimetric or fluorometric substrate and measure the signal using a plate reader.

  • EC50 Calculation: Determine the half-maximal effective concentration (EC50) for the inhibition of cell proliferation for each compound.

Apoptosis Detection: TUNEL Assay

Rationale: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks.

Protocol:

  • Cell Treatment: Treat cells with the test compound and benchmark inhibitors for a time course determined by proliferation assays.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme[8][11][16][19][20].

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of the DNA fragments.

  • Microscopy or Flow Cytometry: Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope or quantify the percentage of apoptotic cells using a flow cytometer.

Apoptosis Detection: Caspase-3 Activity Assay

Rationale: Caspases are a family of proteases that are activated during apoptosis and are responsible for the cleavage of various cellular proteins. Caspase-3 is a key executioner caspase. This assay measures the activity of caspase-3 in cell lysates.

Protocol:

  • Cell Lysis: Treat cells with the test compounds, harvest, and lyse the cells to release their contents.

  • Substrate Addition: In a 96-well plate, add the cell lysate to a reaction buffer containing a caspase-3 substrate conjugated to a chromophore or fluorophore (e.g., DEVD-pNA or Ac-DEVD-AMC)[3][21][22][23].

  • Incubation and Detection: Incubate the plate to allow caspase-3 to cleave the substrate, releasing the reporter molecule. Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Quantify the caspase-3 activity and compare the levels of apoptosis induction between the different compounds.

Comparative Cellular Efficacy Data

This table provides a template for summarizing the results from the cell-based assays.

InhibitorCell Line(s)Proliferation EC50Apoptosis Induction (Fold Change vs. Control)
(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitolJurkat, etc.To be determinedTo be determined
FludarabineRPMI-8226~1.54 µM (IC50)Significant induction
CladribineMM1.S~0.18 µM (IC50)Significant induction
RPMI8226~0.75 µM (IC50)Significant induction
U266~2.43 µM (IC50)Significant induction
PentostatinHairy Cell LeukemiaEffective in vivoInduces apoptosis

Note: IC50/EC50 values can vary depending on the cell line and assay conditions.

Discussion and Conclusion

The systematic benchmarking of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol against well-established inhibitors like Fludarabine, Cladribine, and Pentostatin will provide a clear and objective assessment of its therapeutic potential. The proposed biochemical and cell-based assays will elucidate its mechanism of action, inhibitory potency, and cellular efficacy.

A favorable outcome would be for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol to exhibit potent inhibition of one or more key enzymes in DNA synthesis, coupled with robust anti-proliferative and pro-apoptotic activity in relevant cancer cell lines. Ideally, it would demonstrate an improved therapeutic index, such as greater potency or a more favorable selectivity profile compared to the benchmark drugs.

The data generated from these studies will be instrumental for go/no-go decisions in the drug development pipeline and will provide the foundational evidence for further preclinical and clinical investigations. This comparative guide serves as a robust framework for the rigorous evaluation of this promising new chemical entity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20279, Cladribine. [Link]

  • Gandhi, V., & Plunkett, W. (1990). Cellular and clinical pharmacology of fludarabine. Clinical Cancer Research, 6(9), 3577-3589.
  • Wikipedia. Cladribine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Fludarabine: A Deep Dive into its Mechanism of Action in Cancer Therapy. [Link]

  • Gandhi, V., Huang, P., Chapman, A. J., & Plunkett, W. (1993). Incorporation of fludarabine and 1-β-D-arabinofuranosylcytosine 5'-triphosphates by DNA polymerase α: Affinity, interaction, and consequences. Cancer Research, 53(1), 91-98.
  • Wikipedia. Fludarabine. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • Wikipedia. Pentostatin. [Link]

  • Healio. Pentostatin: Uses, Side Effects & Dosage. [Link]

  • Taylor & Francis. Mechanism of Action of Pentostatin and Cladribine in Hairy Cell Leukemia. [Link]

  • Patsnap Synapse. What is the mechanism of Pentostatin?. [Link]

  • Lee, E. J., et al. (2011). Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma.
  • PubMed. Detection of apoptosis by TUNEL assay. [Link]

  • ResearchGate. (PDF) Detection of apoptosis by TUNEL assay. [Link]

  • BosterBio. PCR Protocols & Primer Design Guide. [Link]

  • DiVA portal. Class I Ribonucleotide Reductases: overall activity regulation, oligomerization, and drug targeting. [Link]

  • PubMed. DNA polymerase ν gene expression influences fludarabine resistance in chronic lymphocytic leukemia independently of p53 status. [Link]

  • BioTechniques. Quality Control PCR: A Method for Detecting Inhibitors of Taq DNA Polymerase. [Link]

  • ResearchGate. Mechanism of Action of Pentostatin and Cladribine in Hairy Cell Leukemia. [Link]

  • ResearchGate. IC50 values (μM) of the cladribine and its analogues on HCL, TCL, and... | Download Table. [Link]

  • Chema Diagnostica. ADENOSINE DEAMINASE (ADA) FL. [Link]

  • eLife. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site. [Link]

  • Absin. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. [Link]

  • CD BioGlyco. (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. [Link]

  • PharmaCompass. Pentostatin | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • PubMed Central. Cladribine as a Potential Object of Nucleoside Transporter-Based Drug Interactions. [Link]

  • Elabscience. Adenosine Deaminase (ADA) Activity Assay Kit (E-BC-K197-M). [Link]

  • PubMed. Pentostatin: an adenosine deaminase inhibitor for the treatment of hairy cell leukemia. [Link]

Sources

Isothermal titration calorimetry (ITC) to validate binding of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Confirming the Interaction of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol with its Target Protein

In the landscape of drug discovery and development, the unequivocal validation of a small molecule's binding to its intended protein target is a cornerstone of a successful campaign. For researchers working with novel compounds such as (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, selecting the most appropriate biophysical method is critical. This guide provides an in-depth analysis of Isothermal Titration Calorimetry (ITC) as the gold standard for this purpose, offering a complete thermodynamic profile of the binding interaction in a single, label-free experiment.[1][2] We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare ITC with other prevalent techniques, namely Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and the Thermal Shift Assay (TSA).

The Unparalleled Insight of Isothermal Titration Calorimetry

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event.[2] This seemingly simple principle provides a wealth of information, making it a powerful tool for lead optimization and mechanistic studies.[3] Unlike other techniques that may only provide affinity data, ITC offers a complete thermodynamic signature of the interaction, dissecting the Gibbs free energy (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components.[1][4] This allows researchers to understand the fundamental forces driving the binding, be it hydrogen bonds and van der Waals interactions (enthalpically driven) or the hydrophobic effect and conformational changes (entropically driven).[4]

Furthermore, ITC is a true in-solution technique, requiring no modification or immobilization of the binding partners, thus providing data that reflects the native interaction.[2] Its ability to determine stoichiometry (n), the binding constant (K D ), enthalpy, and entropy in a single experiment makes it a highly efficient and informative method.[1][2][4]

Visualizing the ITC Workflow

The process of an ITC experiment is conceptually straightforward, involving the incremental titration of a ligand into a sample cell containing the protein of interest. The resulting heat changes are measured and plotted against the molar ratio of the reactants.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Protein Solution (in cell) Buffer Dialysis Buffer Protein->Buffer Dialysis ITC_Instrument Isothermal Titration Calorimeter Protein->ITC_Instrument Load into cell Ligand Ligand Solution (in syringe) Ligand->Buffer Dissolution Ligand->ITC_Instrument Load into syringe Titration Incremental Titration ITC_Instrument->Titration Heat_Measurement Heat Measurement Titration->Heat_Measurement Raw_Data Raw Thermogram Heat_Measurement->Raw_Data Integration Peak Integration Raw_Data->Integration Binding_Isotherm Binding Isotherm Integration->Binding_Isotherm Model_Fitting Model Fitting Binding_Isotherm->Model_Fitting Thermo_Params Thermodynamic Parameters (KD, ΔH, ΔS, n) Model_Fitting->Thermo_Params

Caption: A schematic overview of the Isothermal Titration Calorimetry experimental workflow.

A Comparative Analysis of Binding Assays

While ITC is a powerful tool, other techniques also offer valuable insights into molecular interactions. The choice of method often depends on the specific research question, the properties of the interactants, and available instrumentation.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Thermal Shift Assay (TSA)
Principle Measures heat change upon binding in solution.Detects changes in refractive index upon binding to a sensor surface.[5][6]Measures changes in the interference pattern of light reflected from a biosensor tip.[7]Monitors changes in protein thermal stability upon ligand binding.[8][9]
Key Outputs K D , ΔH, ΔS, Stoichiometry (n).[1][4]k on , k off , K D .[5][6]k on , k off , K D .[7][10]ΔT m (change in melting temperature).[8][9]
Label-Free Yes.[1]Yes.[5][6]Yes.[7]Requires a fluorescent dye (extrinsic) or relies on intrinsic fluorescence.[8][9]
Immobilization No, in-solution measurement.Yes, one binding partner is immobilized on a sensor chip.[5][6]Yes, one binding partner is immobilized on a biosensor tip.[7]No, in-solution measurement.[8][9]
Throughput Low to medium.Medium to high.[11]High.[7]High.[9]
Sample Consumption Relatively high.Low.Low.Very low.
Strengths Provides a complete thermodynamic profile; direct measurement of binding in solution.[1][4]Real-time kinetics; high sensitivity for a wide range of affinities.[5][6][12]High throughput; real-time kinetics; tolerant of crude samples.[7][13]High throughput; low sample consumption; good for initial screening.[9][14][15]
Weaknesses Lower throughput; higher sample consumption; may not be suitable for very weak or very tight binders.Immobilization can affect protein activity; mass transport limitations can be an issue.Lower sensitivity than SPR, especially for small molecules.[7]Indirect measure of binding; provides no kinetic or thermodynamic data beyond stability.[14]

A Step-by-Step Protocol for ITC Validation

The following protocol provides a detailed methodology for validating the binding of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol to its target protein.

1. Sample Preparation: The Foundation of a Successful Experiment

  • Protein Purification and Characterization: The target protein should be purified to >95% homogeneity. Accurate determination of the active protein concentration is crucial for reliable stoichiometric analysis.

  • Ligand Preparation: (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol should be of the highest purity available. A stock solution of known concentration should be prepared, typically in DMSO, and then diluted into the final experimental buffer. It is critical to ensure that the final DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution.[16]

  • Buffer Matching: Both the protein and ligand solutions must be in the exact same buffer to avoid large heats of mixing that can obscure the binding signal.[16] Dialysis of the protein against the final buffer is highly recommended. The buffer used for dissolving the ligand should be taken from the dialysis buffer.

2. Experimental Setup: Precision is Paramount

  • Concentrations: The choice of protein and ligand concentrations is critical and depends on the expected binding affinity (K D ). A general guideline is to use a protein concentration in the cell that is 10-100 times the K D , and a ligand concentration in the syringe that is 10-20 times the protein concentration.[16][17] If the K D is unknown, a starting point of 10-50 µM protein and 100-500 µM ligand is often used.[16]

  • Instrument Preparation: Thoroughly clean the sample and reference cells and the injection syringe according to the manufacturer's instructions.

  • Degassing: Degas all solutions immediately before the experiment to prevent the formation of air bubbles, which can cause significant artifacts in the data.[18]

3. The Titration Experiment: Acquiring High-Quality Data

  • Loading the Calorimeter: Carefully load the protein solution into the sample cell and the ligand solution into the injection syringe, avoiding the introduction of air bubbles.

  • Equilibration: Allow the system to equilibrate to the desired experimental temperature.

  • Titration Parameters: Set the injection volume, spacing between injections, and stirring speed. Typically, a series of 10-30 injections of 1-10 µL each are performed.

  • Control Experiments: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution. This value will be subtracted from the protein-ligand titration data.

4. Data Analysis: Unveiling the Thermodynamics

  • Integration of Raw Data: The raw data, a series of heat pulses, is integrated to determine the heat change for each injection.[2]

  • Plotting the Binding Isotherm: The integrated heat values are plotted against the molar ratio of ligand to protein.

  • Model Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site, two-sites, sequential binding) to extract the thermodynamic parameters: K D , ΔH, ΔS, and n.[17]

Visualizing the Principles of Comparative Techniques

To better understand the alternatives to ITC, the following diagrams illustrate the fundamental principles of SPR, BLI, and TSA.

Biophysical_Techniques cluster_SPR Surface Plasmon Resonance (SPR) cluster_BLI Bio-Layer Interferometry (BLI) cluster_TSA Thermal Shift Assay (TSA) SPR_Sensor Sensor Chip (Immobilized Protein) Detector Detector SPR_Sensor->Detector Reflected Light (Angle Change) Light_Source Light Source Light_Source->SPR_Sensor Incident Light Ligand_Flow Ligand Flow Ligand_Flow->SPR_Sensor Binding BLI_Sensor Biosensor Tip (Immobilized Protein) Spectrometer Spectrometer BLI_Sensor->Spectrometer Reflected Light (Interference Pattern Shift) Ligand_Solution Ligand Solution BLI_Sensor->Ligand_Solution Dipping White_Light White Light White_Light->BLI_Sensor Incident Light Protein_Native Folded Protein Protein_Unfolded Unfolded Protein Protein_Native->Protein_Unfolded Unfolding Fluorescence Fluorescence Increase Protein_Unfolded->Fluorescence Dye Binding Ligand_Bound Folded Protein + Ligand Ligand_Bound->Protein_Unfolded Stabilization (Higher Tm) Heat Heat Gradient Heat->Protein_Native Heat->Ligand_Bound

Caption: Fundamental principles of SPR, BLI, and TSA.

Conclusion: Making an Informed Decision

For the definitive validation of the binding of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol to its protein target, Isothermal Titration Calorimetry stands out as the most comprehensive method. Its ability to provide a complete thermodynamic profile in a label-free, in-solution format offers unparalleled insights into the molecular forces driving the interaction. While techniques like SPR, BLI, and TSA have their merits, particularly in terms of throughput for initial screening, ITC provides the detailed thermodynamic data crucial for lead optimization and a deeper understanding of the binding mechanism. By following a rigorous experimental protocol, researchers can confidently and accurately characterize the binding of their small molecule candidates, paving the way for successful drug development.

References

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. [Link]

  • Thermal shift assay - Wikipedia. [Link]

  • Thermal Shift Assay (TSA) - ICE Bioscience. [Link]

  • Biacore SPR for small-molecule discovery - Cytiva. [Link]

  • Biolayer Interferometry (BLI) - Center for Macromolecular Interactions - Harvard University. [Link]

  • Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC - NIH. [Link]

  • Bio-layer interferometry - Wikipedia. [Link]

  • Thermal Shift Assays (TSA) - NanoTemper Technologies. [Link]

  • Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - NIH. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding | Springer Nature Experiments. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC) - TA Instruments. [Link]

  • Isothermal titration calorimetry - Wikipedia. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. [Link]

  • Thermodynamic parameters obtained from ITC experiments | Download Table. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. [Link]

  • The course of Isothermal Titration Calorimetry data analysis - AFFINImeter's Blog. [Link]

  • FortéBio Bio-layer Interferometry Kinetic Analysis Tutorial - UCLA-DOE Institute. [Link]

  • Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed. [Link]

  • Thermal shift assays for early-stage drug discovery - Axxam SpA. [Link]

  • Bio-layer interferometry - YouTube. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

  • Small Molecule Interactions - OpenSPR - Nicoya Lifesciences. [Link]

  • Isothermal titration calorimetry (ITC) thermodynamic parameters. - ResearchGate. [Link]

  • Bayesian analysis of isothermal titration calorimetry for binding thermodynamics | PLOS One. [Link]

  • Isothermal Titration Calorimetry: Principles and Applications | Request PDF - ResearchGate. [Link]

  • Isothermal Titration Calorimetry: Principles and Applications. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Isothermal titration calorimetry - CureFFI.org. [Link]

  • Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US). [Link]

  • How can I measure binding affinity if I do not have an ITC? - ResearchGate. [Link]

  • Protein-ligand binding ITC Experiment - Watch Tutorial - AFFINImeter. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. [Link]

  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1 - Protocols.io. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PubMed Central. [Link]

  • Using the MicroCal PEAQ-ITC System for the Measurement and Characterization of Protein-LMW Compound Interactions - AZoM. [Link]

  • Characterization of protein-ligand binding using ITC. Typical... - ResearchGate. [Link]

  • New Developments in Characterizing Protein-Small Molecule Interactions for Drug Discovery. [Link]

  • How to Assess Binding in Drug Discovery - TA Instruments. [Link]

  • Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. Arne Sc - TA Instruments. [Link]

  • What is the alternative method to study ligand receptor binding experiment beyond radiolabelling? | ResearchGate. [Link]

  • 5.2: Techniques to Measure Binding - Biology LibreTexts. [Link]

  • ITC studies of inhibitor binding. Typical calorimetric titrations... - ResearchGate. [Link]

  • Characterizing Binding Interactions by ITC - TA Instruments. [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC - PubMed Central. [Link]

  • MagHelix™ Isothermal Titration Calorimetry (ITC) - Creative Biostucture Drug Discovery. [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC - NIH. [Link]

Sources

A Researcher's Guide to the Comparative Analysis of ADME Properties of D-Ribitol Nucleosides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiviral and anticancer drug discovery, nucleoside analogs remain a cornerstone of therapeutic intervention. Within this class, D-ribitol nucleosides, which feature an acyclic sugar moiety derived from D-ribitol, present a unique structural motif. The replacement of the cyclic ribose with a linear ribitol backbone can significantly alter the molecule's interaction with metabolic enzymes and transporters, thereby profoundly impacting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A thorough understanding and early-stage characterization of these ADME properties are paramount for the successful development of D-ribitol nucleoside drug candidates.

This guide provides a framework for the comparative analysis of the ADME properties of D-ribitol nucleosides. It is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale behind experimental choices and detailed protocols for key in vitro assays. We will explore how to generate and interpret data to build a comprehensive ADME profile, enabling informed decisions in lead optimization and candidate selection.

The Significance of the Acyclic Sugar Moiety in ADME

The defining feature of D-ribitol nucleosides is their acyclic sugar substitute. This structural modification from traditional cyclic nucleosides introduces several key considerations for their ADME profile:

  • Conformational Flexibility: The linear ribitol backbone imparts greater conformational flexibility compared to the constrained furanose ring of natural nucleosides. This can influence binding to the active sites of metabolic enzymes and transporters, potentially altering substrate specificity and metabolic stability.

  • Polarity and Lipophilicity: The presence of additional hydroxyl groups in the ribitol moiety can increase the polarity of the molecule. This has direct implications for its membrane permeability, a critical factor in oral absorption.

  • Stereochemistry: The chiral centers within the D-ribitol backbone are crucial for biological activity and can also influence interactions with stereoselective enzymes and transporters.

A comparative analysis of different D-ribitol nucleoside derivatives, for instance, those with varying nucleobases or substitutions on the ribitol chain, is essential to understand the structure-ADME relationships and to guide the design of molecules with optimal pharmacokinetic properties.

A Roadmap for Comparative ADME Profiling

A systematic in vitro evaluation is the first step in characterizing the ADME properties of a series of D-ribitol nucleosides. The following diagram outlines a typical workflow for this comparative analysis.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Inferred) a1 Caco-2 Permeability Assay a2 Efflux Ratio Determination a1->a2 Bidirectional Transport d1 Plasma Protein Binding Assay (Equilibrium Dialysis) m1 Microsomal Stability Assay m2 Metabolite Identification m1->m2 LC-MS/MS Analysis e1 Renal vs. Hepatic Clearance (Predicted from in vitro data)

Caption: A streamlined workflow for the in vitro comparative ADME profiling of D-ribitol nucleosides.

Experimental Protocols and Data Interpretation

The following sections provide detailed protocols for the key in vitro assays and guidance on interpreting the generated data for a comparative analysis. To illustrate the data analysis process, we will use hypothetical data for three representative D-ribitol nucleoside analogs:

  • DRN-A: A D-ribitol nucleoside with an adenine base.

  • DRN-G: A D-ribitol nucleoside with a guanine base.

  • DRN-F: A fluorinated derivative of DRN-A.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[1][2] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[3]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A-to-B) Transport: The test compound (e.g., 10 µM) is added to the apical (donor) chamber, and the appearance of the compound in the basolateral (receiver) chamber is monitored over time (e.g., at 30, 60, 90, and 120 minutes).

    • Basolateral to Apical (B-to-A) Transport: The test compound is added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber is monitored.

  • Sample Analysis: The concentration of the compound in the donor and receiver chambers at each time point is quantified using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt: The rate of appearance of the compound in the receiver chamber.

      • A: The surface area of the Transwell® membrane.

      • C0: The initial concentration of the compound in the donor chamber.

  • Calculation of Efflux Ratio (ER):

    • ER = Papp (B-to-A) / Papp (A-to-B)

Data Presentation and Interpretation

CompoundPapp (A-to-B) (x 10⁻⁶ cm/s)Papp (B-to-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Human Absorption
DRN-A 2.55.22.1Moderate
DRN-G 1.83.82.1Moderate
DRN-F 4.54.81.1High
Atenolol (Low Permeability Control) 0.50.61.2Low
Propranolol (High Permeability Control) 20.118.90.9High
  • Papp (A-to-B) values are used to classify compounds into low, moderate, and high permeability categories, which correlate with in vivo oral absorption.[4]

    • In our hypothetical data, DRN-A and DRN-G show moderate permeability, while the fluorinated analog, DRN-F, exhibits higher permeability, suggesting that fluorination may enhance passive diffusion.

  • An Efflux Ratio (ER) greater than 2 suggests that the compound is a substrate for active efflux transporters (e.g., P-glycoprotein), which can limit its net absorption.[5]

    • Both DRN-A and DRN-G have an ER > 2, indicating they are likely subject to efflux. In contrast, DRN-F has an ER close to 1, suggesting that the structural modification may have reduced its affinity for efflux transporters.

Caco2_Assay cluster_AtoB A-to-B Transport cluster_BtoA B-to-A Transport A_donor Apical Chamber (Donor) A_receiver Basolateral Chamber (Receiver) A_donor->A_receiver Compound Movement Caco2_monolayer Caco-2 Monolayer B_donor Basolateral Chamber (Donor) B_receiver Apical Chamber (Receiver) B_donor->B_receiver Compound Movement

Caption: Bidirectional transport across a Caco-2 monolayer for permeability and efflux assessment.

Metabolic Stability: The Liver Microsomal Assay

The in vitro metabolic stability assay using liver microsomes provides an initial assessment of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[6] A high metabolic instability can lead to rapid clearance and low oral bioavailability.

Experimental Protocol: Microsomal Stability Assay

  • Materials: Pooled human liver microsomes, NADPH regenerating system, test compounds, and control compounds (with known low and high clearance).

  • Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system. A control incubation without NADPH is also performed to assess non-enzymatic degradation.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified by a validated LC-MS/MS method.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693 / k.

    • The intrinsic clearance (CLint) is calculated in µL/min/mg of microsomal protein.

Data Presentation and Interpretation

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Hepatic Clearance
DRN-A 4530.8Low to Moderate
DRN-G 2555.4Moderate
DRN-F > 60< 23.1Low
Testosterone (Moderate Clearance Control) 2069.3Moderate
Verapamil (High Clearance Control) 8173.3High
  • Half-life (t½) and Intrinsic Clearance (CLint) are inversely related. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

    • In our hypothetical data, DRN-F shows the highest metabolic stability, suggesting that the fluorine substitution may block a site of metabolism. DRN-G appears to be the least stable of the three analogs.

Microsomal_Stability cluster_workflow Microsomal Stability Workflow start Incubate Compound with Liver Microsomes + NADPH sampling Sample at Time Points start->sampling quench Quench Reaction sampling->quench analysis LC-MS/MS Analysis quench->analysis data Calculate t½ and CLint analysis->data

Caption: Workflow for determining metabolic stability using a liver microsomal assay.

Plasma Protein Binding: Equilibrium Dialysis

Plasma protein binding (PPB) determines the fraction of a drug that is bound to plasma proteins.[7] Only the unbound (free) fraction of a drug is pharmacologically active and available for distribution into tissues and elimination.[8] High plasma protein binding can limit the efficacy and affect the pharmacokinetic profile of a drug.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus: A 96-well equilibrium dialysis plate with a semi-permeable membrane (molecular weight cut-off of 5-10 kDa) separating two chambers.

  • Procedure:

    • The test compound is added to pooled human plasma in one chamber of the dialysis plate.

    • Phosphate-buffered saline (PBS) is added to the other chamber.

    • The plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and the buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS.

  • Calculation of Fraction Unbound (fu):

    • fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • The percentage of protein binding is calculated as (1 - fu) * 100.

Data Presentation and Interpretation

CompoundFraction Unbound (fu)% Plasma Protein BindingPotential for Distribution
DRN-A 0.2575%Moderate
DRN-G 0.3565%Moderate to High
DRN-F 0.1090%Low to Moderate
Warfarin (High Binding Control) 0.0199%Low
Metoprolol (Low Binding Control) 0.8812%High
  • % Plasma Protein Binding can significantly influence the volume of distribution and clearance of a drug.

    • Compounds with high PPB (>90%) generally have a lower volume of distribution and may have a longer half-life.

    • In our hypothetical data, DRN-F exhibits the highest plasma protein binding, which could potentially limit its distribution to target tissues despite its good permeability. DRN-G shows the lowest binding among the analogs.

Synthesizing the Data for a Holistic Comparative View

The true power of this analysis lies in integrating the data from all assays to build a comprehensive ADME profile for each D-ribitol nucleoside analog.

Comparative ADME Summary of Hypothetical D-Ribitol Nucleosides

ADME ParameterDRN-ADRN-GDRN-F
Absorption Moderate permeability, subject to effluxModerate permeability, subject to effluxHigh permeability, not an efflux substrate
Distribution Moderate plasma protein binding (75%)Moderate to low plasma protein binding (65%)High plasma protein binding (90%)
Metabolism Low to moderate metabolic clearanceModerate metabolic clearanceLow metabolic clearance
Overall Assessment Moderate oral bioavailability is likely, but efflux could be a liability.Moderate oral bioavailability is possible, but higher metabolic clearance may limit exposure.Good oral absorption is predicted, but high plasma protein binding might reduce the free drug concentration and limit efficacy.

This integrated view allows for a more nuanced comparison. For example, while DRN-F shows excellent permeability and metabolic stability, its high plasma protein binding is a potential drawback that needs to be considered in the context of its in vitro potency. Conversely, while DRN-A and DRN-G have less favorable permeability due to efflux, this might be overcome with medicinal chemistry strategies to block this interaction.

Conclusion and Future Directions

The comparative in vitro ADME profiling of D-ribitol nucleosides is a critical exercise in early drug discovery. By systematically evaluating intestinal permeability, metabolic stability, and plasma protein binding, researchers can gain invaluable insights into the structure-ADME relationships within this unique class of nucleoside analogs. This data-driven approach enables the selection of candidates with the most promising pharmacokinetic profiles for further in vivo evaluation.

Future work should focus on expanding this in vitro characterization to include studies on drug transporters (both uptake and efflux) and reaction phenotyping to identify the specific CYP isozymes responsible for metabolism. Ultimately, the integration of in vitro ADME data with in vivo pharmacokinetic studies will provide the most complete picture of the disposition of D-ribitol nucleosides and guide the development of safe and effective new medicines.

References

  • Kumar, R., & Kumar, S. (2002). Pharmacokinetics and metabolism of the novel synthetic C-nucleoside, 1-(2-deoxy-beta-D-ribofuranosyl)-2,4-difluoro-5-iodobenzene: a potential mimic of 5-iodo-2'-deoxyuridine. Biopharmaceutics & Drug Disposition, 23(3), 105–113. [Link]

  • Obach, R. S. (2001). Metabolic stability: a tool for drug discovery. Current Opinion in Drug Discovery & Development, 4(1), 31–37.
  • Robins, M. J. (2009). Ribavirin analogs. Clinics in Liver Disease, 13(3), 419–427. [Link]

  • European Commission. (n.d.). In vitro Caco-2 permeability. EURL ECVAM - TSAR. [Link]

  • Fletcher, C. V., & Acosta, E. P. (1994). Comparative pharmacokinetics of antiviral nucleoside analogues. Clinical Pharmacokinetics, 27(4), 293–309. [Link]

  • Rudraraju, A. V., et al. (2015). Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. Clinical Cancer Research, 21(11), 2547–2556. [Link]

  • Matsson, P., et al. (2017). In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. Molecular Pharmaceutics, 14(5), 1699–1710. [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. [Link]

  • Sambuy, Y., et al. (2005). The Caco-2 cell line as a model of the intestinal barrier: influence of cell and culture-related factors on Caco-2 cell function. Cell Biology and Toxicology, 21(1), 1–26. [Link]

  • ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes. [Link]

  • ResearchGate. (n.d.). In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. [Link]

  • Tavelin, S., et al. (2003). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. The AAPS Journal, 5(4), e32. [Link]

  • Di, L., & Kerns, E. H. (2006). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Journal of Pharmaceutical Sciences, 95(10), 2115–2124. [Link]

  • De Ferment, S., & De Smedt, S. C. (2006). The predominant mechanism by which ribavirin exerts its antiviral activity in vitro against flaviviruses and paramyxoviruses is mediated by inhibition of IMP dehydrogenase. Journal of Virology, 80(14), 6821–6829. [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953–2994. [Link]

  • Expert Opinion on Drug Metabolism & Toxicology. (2007). Treating HCV With Ribavirin Analogues and Ribavirin-Like Molecules. [Link]

  • Zhurilo, N. I., et al. (2018). Isosteric ribavirin analogues: Synthesis and antiviral activities. Bioorganic & Medicinal Chemistry Letters, 28(1), 11–14. [Link]

  • Wang, Y., et al. (2018). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Molecules, 23(11), 2909. [Link]

  • Redinbo, M. R., et al. (2018). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Scientific Reports, 8(1), 17359. [Link]

  • de la Torre, A. F., et al. (2017). Chromosomal Instability and Cytotoxicity Induced by Ribavirin: Comparative Analysis in Cell Lines With Different Drug-Metabolizing Profiles. Genetic Toxicology and Environmental Mutagenesis, 815, 25–31. [Link]

  • Musteata, F. M. (2024). Dosing Adjustments in Cases of Altered Plasma Protein Binding are Most Needed for Drugs with a Volume of Distribution Below 1.3 L/kg. Clinical Pharmacokinetics. [Link]

  • Kumar, A., et al. (2003). Synthesis of 1,4-anhydro-2-deoxy-D-ribitol derivatives from thymidine. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1305–1307. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-Anhydro-2-deoxy-D-ribitol Derivatives from Thymidine Using Improved Preparation of Furanoid Glycals. [Link]

Sources

Navigating Resistance: A Comparative Guide to (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol and Alternative Purine Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer therapeutics, purine nucleoside analogues represent a cornerstone in the treatment of various hematological malignancies. Their efficacy, however, is often challenged by the emergence of drug resistance. This guide provides a comprehensive comparison of the putative mechanisms of resistance to the novel purine nucleoside analogue, (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol , in the context of established alternative therapies. We will delve into the molecular pathways underpinning resistance and provide detailed experimental protocols to investigate and confirm these mechanisms, empowering researchers to develop strategies to overcome these clinical hurdles.

The Mechanism of Action: A Shared Strategy of Disruption

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is a purine nucleoside analogue designed to exploit the replicative machinery of cancer cells.[1][2] Like its predecessors, its therapeutic action is predicated on its structural similarity to natural purine nucleosides, allowing it to be recognized and metabolized by cellular enzymes. The central mechanism involves the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death.[1][2]

For these analogues to exert their cytotoxic effects, they must first be transported into the cell and then undergo a series of phosphorylations to their active triphosphate form.[3][4][5] This bioactivation is a critical step, as the resulting triphosphate analogue then competes with the natural deoxyadenosine triphosphate (dATP) or deoxyguanosine triphosphate (dGTP) for incorporation into newly synthesized DNA strands by DNA polymerases.[6][7][8] The incorporation of the fraudulent nucleoside leads to chain termination, halting DNA replication and ultimately triggering apoptotic cell death.

Unraveling the Mechanisms of Resistance: A Multifaceted Challenge

The development of resistance to purine nucleoside analogues is a significant clinical problem. Based on extensive research into established drugs like Fludarabine, Cladribine, and Nelarabine, we can anticipate several key mechanisms of resistance that are likely to be relevant for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

Key Putative Resistance Mechanisms:
  • Impaired Cellular Uptake: The primary gateway for nucleoside analogues into the cell is through specialized membrane proteins known as nucleoside transporters. The Equilibrative Nucleoside Transporters (ENTs), particularly ENT1, play a crucial role in this process.[9][10][11][12][13][14][15] A common mechanism of resistance involves the downregulation or functional impairment of these transporters, thereby reducing the intracellular concentration of the drug.

  • Defective Intracellular Activation: As previously mentioned, phosphorylation is essential for the activation of purine nucleoside analogues. The initial and often rate-limiting step is catalyzed by the enzyme deoxycytidine kinase (dCK).[3][4][5][9][16][17][18][19][20][21][22][23] Reduced expression or inactivating mutations in the DCK gene are a well-documented and major cause of resistance to a variety of these drugs.

  • Enhanced Drug Inactivation: The cell possesses enzymes that can counteract the activation process. 5'-nucleotidases (5'-NTs) are a family of enzymes that can dephosphorylate the monophosphate form of the nucleoside analogue, rendering it inactive.[3][16] Increased activity of these enzymes can shift the equilibrium away from the active triphosphate form, thus conferring resistance.

  • Evasion of Apoptosis: Even if the drug is successfully incorporated into DNA and causes damage, cancer cells can develop mechanisms to evade the subsequent apoptotic signals. This can involve the upregulation of anti-apoptotic proteins, such as those from the BCL-2 family, or the downregulation of pro-apoptotic proteins.[9][24]

Comparative Analysis of Purine Nucleoside Analogues

To better understand the potential resistance profile of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, it is instructive to compare it with other well-characterized purine nucleoside analogues.

Feature(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol (Putative)FludarabineCladribineNelarabinePentostatin
Primary Mechanism Inhibition of DNA synthesis, induction of apoptosis[1][2]Inhibition of DNA polymerase and ribonucleotide reductaseIncorporation into DNA, leading to strand breaks[25][26][27]Pro-drug of ara-G, inhibits DNA synthesis[9][10]Adenosine deaminase (ADA) inhibitor, leading to dATP accumulation and DNA synthesis inhibition[28][29][30][31][32]
Key Activating Enzyme Deoxycytidine Kinase (dCK)Deoxycytidine Kinase (dCK)[16][17]Deoxycytidine Kinase (dCK)[3]Deoxycytidine Kinase (dCK) and Deoxyguanosine Kinase (dGK)[9]Not applicable (inhibits an enzyme directly)
Primary Influx Transporter Equilibrative Nucleoside Transporters (e.g., ENT1)Equilibrative Nucleoside Transporters (e.g., ENT1)Equilibrative Nucleoside Transporters (e.g., ENT1)Equilibrative Nucleoside Transporters (e.g., ENT1)[10]Equilibrative Nucleoside Transporters (e.g., ENT1)
Known Resistance Mechanisms Inferred from analoguesdCK deficiency, decreased ENT1 expression, increased 5'-NT activity[16][17][18][19]dCK deficiency, altered nucleotide pools[3][16]Downregulation of ENT1, reduced dCK/dGK activity, altered apoptosis regulation[9][20][24]Increased ADA activity (rare)

Experimental Workflows for Confirming Resistance Mechanisms

To rigorously investigate the mechanisms of resistance to (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, a series of well-defined experimental protocols are essential. The following provides a step-by-step guide for a key experimental workflow.

Workflow: Generation and Characterization of a Drug-Resistant Cell Line

This workflow is fundamental to studying acquired resistance.

start Start with sensitive parental cell line step1 Continuous, stepwise exposure to increasing concentrations of the drug start->step1 step2 Isolate and expand resistant clones step1->step2 step3 Confirm resistance with IC50 determination step2->step3 step4 Characterize resistance mechanisms step3->step4 end Resistant cell line established and characterized step4->end start Parental vs. Resistant Cell Lines step1 Quantitative PCR (qPCR) for DCK mRNA expression start->step1 step2 Western Blot for dCK protein levels start->step2 step3 dCK enzyme activity assay start->step3 step4 Sanger sequencing of DCK coding region start->step4 end Determine dCK's role in resistance step1->end step2->end step3->end step4->end

Caption: Experimental workflow to assess dCK's role in resistance.

Detailed Protocols:

  • Quantitative Real-Time PCR (qPCR) for DCK mRNA Expression:

    • Isolate total RNA from both parental and resistant cell lines.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using primers specific for the DCK gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Compare the relative DCK mRNA expression levels between the resistant and parental cells. A significant decrease in the resistant line suggests transcriptional downregulation.

  • Western Blot for dCK Protein Levels:

    • Prepare whole-cell lysates from both parental and resistant cell lines.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for dCK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • A reduced or absent dCK protein band in the resistant cell line indicates a loss of protein expression.

  • dCK Enzyme Activity Assay:

    • Prepare cytosolic extracts from both parental and resistant cell lines.

    • Incubate the extracts with a known concentration of deoxycytidine and [γ-³²P]ATP.

    • Separate the radiolabeled deoxycytidine monophosphate product from the unreacted substrates by thin-layer chromatography (TLC).

    • Quantify the amount of product formed using a phosphorimager or liquid scintillation counting.

    • A significant reduction in dCK activity in the resistant cell line lysate confirms a functional defect in the enzyme.

  • Sanger Sequencing of the DCK Coding Region:

    • Isolate genomic DNA from both parental and resistant cell lines.

    • Amplify the coding exons of the DCK gene using PCR.

    • Purify the PCR products and perform Sanger sequencing.

    • Compare the DNA sequence of the DCK gene from the resistant cells to that of the parental cells and a reference sequence to identify any mutations that could lead to a non-functional or truncated protein.

By systematically applying these experimental workflows, researchers can pinpoint the specific molecular changes that confer resistance to (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, paving the way for the development of more effective and durable cancer therapies.

References

  • Nelarabine resistance mechanisms. Schematic detailing ara-G transport... - ResearchGate. Available from: [Link]

  • Molecular and Biochemical Mechanisms of Fludarabine and Cladribine Resistance in a Human Promyelocytic Cell Line. AACR Journals. Available from: [Link]

  • (PDF) Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. ResearchGate. Available from: [Link]

  • Molecular and biochemical mechanisms of fludarabine and cladribine resistance in a human promyelocytic cell line. PubMed. Available from: [Link]

  • DNA synthesis inhibition via nucleoside analog incorporation (null). Gosset. Available from: [Link]

  • Pharmacological basis for cladribine resistance. PubMed. Available from: [Link]

  • The Role of Deoxycytidine Kinase in DNA Synthesis and Nucleoside Analog Activation. Ingenta Connect. Available from: [Link]

  • Transposon Mutagenesis Reveals Fludarabine Resistance Mechanisms in Chronic Lymphocytic Leukemia. PubMed. Available from: [Link]

  • Transposon Mutagenesis Reveals Fludarabine Resistance Mechanisms in Chronic Lymphocytic Leukemia. AACR Journals. Available from: [Link]

  • Transposon Mutagenesis Reveals Fludarabine Resistance Mechanisms in Chronic Lymphocytic Leukemia | Clinical Cancer Research - AACR Journals. Available from: [Link]

  • Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. MDPI. Available from: [Link]

  • Drug resistance to nelarabine in leukemia cell lines might be caused by reduced expression of deoxycytidine kinase through epigenetic mechanisms. PubMed. Available from: [Link]

  • Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. PubMed. Available from: [Link]

  • The Role of Deoxycytidine Kinase in DNA Synthesis and Nucleoside Analog Activation. Ingenta Connect. Available from: [Link]

  • Nelarabine Resistance of Childhood T-Cell Lymphoblastic Leukemia/Lymphoma Cells. J-Stage. Available from: [Link]

  • Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis. ASM Journals. Available from: [Link]

  • Reduced drug incorporation into DNA and antiapoptosis as the crucial mechanisms of resistance in a novel nelarabine-resistant cell line. PubMed. Available from: [Link]

  • Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, fludarabine and cladribine, but not to other classes of anti-lymphoma agents. PubMed. Available from: [Link]

  • Nelarabine Resistance of Childhood T‑Cell Lymphoblastic Leukemia/Lymphoma Cells. J-Stage. Available from: [Link]

  • 7.7.2: Antiviral DNA Synthesis Inhibitors. Biology LibreTexts. Available from: [Link]

  • Mechanism of inhibition of virus DNA synthesis by nucleoside analogues or helicase-primase inhibitors. ResearchGate. Available from: [Link]

  • Transposon mutagenesis reveals fludarabine resistance mechanisms in chronic lymphocytic leukemia. University of Limerick. Available from: [Link]

  • Cladribine. Wikipedia. Available from: [Link]

  • Purine Nucleoside Analog - Sulfinosine Modulates Diverse Mechanisms of Cancer Progression in Multi-Drug Resistant Cancer Cell Lines. PubMed Central. Available from: [Link]

  • Addressing the Clinical Importance of Equilibrative Nucleoside Transporters in Drug Discovery and Development. PubMed. Available from: [Link]

  • Nucleoside analogue. Wikipedia. Available from: [Link]

  • Equilibrative Nucleoside Transporters – A Review. PubMed Central. Available from: [Link]

  • 1633 - Gene ResultDCK deoxycytidine kinase [ (human)]. NCBI. Available from: [Link]

  • Cladribine. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Epitranscriptomics modifier pentostatin indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors. PubMed Central. Available from: [Link]

  • Cladribine: from the bench to the bedside--focus on hairy cell leukemia. PubMed. Available from: [Link]

  • The case for Equilibrative Nucleoside Transporters in current regulatory guidance | Request PDF. ResearchGate. Available from: [Link]

  • Overcoming nucleoside analog chemoresistance of pancreatic cancer: A therapeutic challenge. PubMed Central. Available from: [Link]

  • Purine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf. Available from: [Link]

  • Emerging Roles of Nucleoside Transporters. PubMed Central. Available from: [Link]

  • Equilibrative Nucleoside Transporter 2: Properties and Physiological Roles. PubMed Central. Available from: [Link]

  • Chemotherapy. Wikipedia. Available from: [Link]

  • Classification of Anticancer Drugs (1). Pharmacy Freak. Available from: [Link]

  • Mechanism of Action of Pentostatin and Cladribine in Hairy Cell Leukemia. ResearchGate. Available from: [Link]

  • What is the mechanism of Pentostatin?. Patsnap Synapse. Available from: [Link]

  • Purine nucleoside analogs in the therapy of cancer and neuroinflammation. IBISS RADaR. Available from: [Link]

  • Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. MDPI. Available from: [Link]

  • Chemical stability of pentostatin (NSC-218321), a cytotoxic and immunosuppressant agent. PubMed. Available from: [Link]

  • A Comprehensive Review of Pentostatin's R&D Innovations and Drug Target Mechanism. Patsnap Synapse. Available from: [Link]

  • (1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol | C21H25ClO6 | CID 73357151. PubChem. Available from: [Link]

Sources

Orthogonal assays to confirm the activity of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Orthogonal Assays for Confirming the Antiviral Activity of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, a Novel Nucleoside Analogue

Introduction

The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust pipeline for the discovery and validation of new antiviral agents. Nucleoside analogues represent a clinically successful class of antivirals, primarily due to their ability to mimic natural substrates and disrupt viral replication machinery.[1] This guide focuses on (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol , a novel purine nucleoside analogue with a chemical structure suggesting potential as a viral polymerase inhibitor. For clarity within this guide, this compound will be referred to as Compound X .

The central hypothesis is that Compound X, after intracellular phosphorylation to its triphosphate form, acts as an inhibitor of a viral RNA-dependent RNA polymerase (RdRp), a key enzyme essential for the replication of many RNA viruses.[2] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously confirm this hypothesized activity. We will detail the critical orthogonal assays required to build a convincing data package, moving from direct biochemical target engagement to functional cellular efficacy.

To establish a benchmark for performance, Compound X's activity will be compared against well-characterized, clinically relevant RdRp inhibitors:

  • Remdesivir: An adenosine analogue that acts as a delayed chain terminator.[3]

  • Molnupiravir: A cytidine analogue that induces lethal mutagenesis in the viral genome.[4]

  • Favipiravir: A purine analogue that can act as both a chain terminator and a mutagen.[5]

By employing the multi-faceted approach detailed herein, researchers can confidently validate the mechanism of action and preclinical potential of novel antiviral candidates like Compound X.

The Imperative of Orthogonal Validation in Antiviral Drug Discovery

Our validation workflow for Compound X follows a logical progression from the molecular to the cellular level:

  • Biochemical Assay: Does the active form of the compound directly interact with and inhibit the purified target enzyme (RdRp)?

  • Cell-Based Assays: Does the compound inhibit viral replication within a host cell, thereby confirming cell permeability, metabolic activation, and efficacy in a complex biological environment?

G cluster_0 Assay Principle Template ssRNA Template RdRp Viral RdRp + NTPs Template->RdRp Product dsRNA Product RdRp->Product Polymerization NoSignal Signal Reduced RdRp->NoSignal Inhibitor Compound X-TP Inhibitor->RdRp Inhibitor->NoSignal Dye dsRNA Dye Product->Dye Signal Fluorescence Signal Dye->Signal

Caption: Principle of the fluorescence-based RdRp inhibition assay.

Experimental Protocol: RdRp Inhibition Assay
  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

    • Synthesize or procure a single-stranded RNA template capable of forming a self-priming hairpin. [6] * Purify recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

    • Prepare a stock solution of ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP) at a working concentration (e.g., 100 µM each).

    • Prepare serial dilutions of Compound X-TP and the triphosphate forms of comparator compounds (Remdesivir-TP, Molnupiravir-TP, Favipiravir-TP) in the reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of each inhibitor dilution. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

    • Add 10 µL of a master mix containing the reaction buffer, RNA template (e.g., 1 µM), and RdRp enzyme (e.g., 100 nM).

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the NTP mix to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and quantify the dsRNA product by adding 5 µL of a dsRNA-specific fluorescent dye (e.g., QuantiFluor® dsRNA System). [7] * Read the fluorescence on a compatible plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" controls.

    • Normalize the data by setting the "no inhibitor" control to 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration required to inhibit 50% of enzyme activity).

Comparative Performance Data (Biochemical)
CompoundTargetMechanism of ActionIC50 (µM) [Assay Type]
Compound X (Hypothetical) Viral RdRpPutative Nucleoside AnalogueTo be determined
Remdesivir-TP Viral RdRpDelayed Chain Termination [3]~1.3 - 2.2 [Fluorescence-based] [8]
Molnupiravir-TP (NHC-TP) Viral RdRpLethal Mutagenesis [4]Varies by assay; potent incorporation
Favipiravir-TP Viral RdRpChain Termination / Mutagenesis [9]0.341 [Influenza RdRp, radioactive] [9]

Part 2: Orthogonal Confirmation of Cellular Activity

Demonstrating direct enzyme inhibition is necessary but not sufficient. A successful antiviral must penetrate host cells, be converted to its active form (if a prodrug), and inhibit viral replication without excessive cytotoxicity. We employ two distinct cell-based assays to confirm these properties.

Assay 1: Viral Load Reduction via RT-qPCR

This assay quantifies the amount of viral RNA produced in infected cells following treatment with the compound. It provides a direct measure of the compound's ability to suppress viral genome replication. [10]

Experimental Protocol: Viral Load Reduction
  • Cell Seeding: Seed a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates to achieve a confluent monolayer. [11]2. Compound Preparation: Prepare serial dilutions of Compound X and the comparator prodrugs (Remdesivir, Molnupiravir, Favipiravir) in cell culture medium.

  • Infection and Treatment:

    • Infect the cell monolayers with the target virus (e.g., SARS-CoV-2) at a low multiplicity of infection (MOI) of 0.01. [10] * After a 1-hour adsorption period, remove the virus inoculum and add the media containing the serially diluted compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • RNA Extraction and RT-qPCR:

    • Collect the cell culture supernatant.

    • Lyse the virions and extract the viral RNA. For high-throughput applications, a direct lysis protocol can be used. [12] * Perform a one-step quantitative reverse transcription PCR (RT-qPCR) using primers and probes specific to a conserved region of the viral genome (e.g., the N gene for SARS-CoV-2). [13]6. Data Analysis:

    • Determine the viral RNA copy number in each well by comparing the quantification cycle (Cq) values to a standard curve.

    • Calculate the percentage of viral replication inhibition for each compound concentration relative to the untreated virus control.

    • Plot the percent inhibition against drug concentration to determine the EC50 value (the concentration required to reduce viral RNA by 50%).

    • In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo®) on uninfected cells treated with the same compound concentrations to determine the CC50 (50% cytotoxic concentration) and calculate the Selectivity Index (SI = CC50/EC50).

Assay 2: Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for quantifying the titer of infectious virus. [14]This assay measures a compound's ability to reduce the number of infectious viral particles, or "plaques," formed in a cell monolayer. This provides a functional readout of antiviral efficacy. [15]

Caption: Workflow of the Plaque Reduction Assay for IC50 Determination.

Experimental Protocol: Plaque Reduction Assay
  • Cell and Virus Preparation:

    • Seed host cells in 6-well or 12-well plates to form a confluent monolayer. [15] * Prepare a virus stock diluted to produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Treatment and Infection:

    • Prepare serial dilutions of the test compounds.

    • In separate tubes, pre-incubate the diluted virus with each compound dilution for 1 hour at 37°C.

    • Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Overlay and Incubation:

    • After a 1-hour adsorption period, remove the inoculum.

    • Overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose or 0.4% agarose) containing the corresponding concentration of the test compound. This restricts viral spread to adjacent cells, ensuring discrete plaque formation. [16] * Incubate the plates for 2-5 days, depending on the virus, until plaques are visible in the control wells.

  • Staining and Counting:

    • Aspirate the overlay and fix the cells (e.g., with 10% formalin).

    • Stain the cell monolayer with a solution like 0.8% crystal violet, which stains living cells. Plaques will appear as clear, unstained zones. [16] * Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration relative to the virus-only control.

    • Determine the PRNT50 (or EC50) value by plotting the percentage reduction against the drug concentration.

Comparative Performance Data (Cell-Based)
CompoundEC50 (µM) [SARS-CoV-2, Vero E6 cells]
Compound X (Hypothetical) To be determined
Remdesivir 0.77 [17]
Molnupiravir (as NHC) 1.23 [18]
Favipiravir 61.8 [2]

Note: EC50 values are highly dependent on the cell line, viral strain, and specific assay conditions. The values presented are for comparative purposes.

Conclusion and Forward Outlook

This guide outlines a rigorous, multi-pronged strategy for validating the hypothesized antiviral activity of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol (Compound X) as a viral RdRp inhibitor. By systematically progressing from direct biochemical inhibition to functional cellular assays, researchers can build a high-confidence data package.

  • A low IC50 in the in vitro RdRp assay would confirm direct and potent target engagement.

  • A low EC50 in the viral load reduction assay would demonstrate cellular permeability and effective suppression of viral replication.

  • A low PRNT50 in the plaque reduction assay would validate the compound's ability to inhibit the production of infectious progeny, the ultimate goal of an antiviral therapeutic.

Comparing these results against established drugs like Remdesivir, Molnupiravir, and Favipiravir provides essential context for the compound's potential potency and clinical relevance. Positive results from this orthogonal testing cascade would provide a strong rationale for advancing Compound X into further preclinical development, including mechanism of action studies (e.g., chain termination vs. mutagenesis assays) and in vivo efficacy models.

References

  • Kamzeeva, E. S., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences. Available at: [Link]

  • Cao, J., Isaacson, J., Patick, A. K., & Blair, W. S. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery. Available at: [Link]

  • Furuta, Y., et al. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research. Available at: [Link]

  • Wikipedia contributors. (2024). Nucleoside analogue. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Viro-Corp. (2023). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Viro-Corp Website. Available at: [Link]

  • VirusBank Platform. (n.d.). Cell-based assays. VirusBank Platform. Available at: [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. IAR USU Website. Available at: [Link]

  • Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Lo, M. K., et al. (2020). Remdesivir triphosphate can efficiently inhibit the RNA-dependent RNA polymerase from various flaviviruses. Antiviral Research. Available at: [Link]

  • Drew, W. L., et al. (1998). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology. Available at: [Link]

  • Sane, F., et al. (2022). Recent advances in the discovery of potent RNA-dependent RNA-polymerase (RdRp) inhibitors targeting viruses. European Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, C. C., et al. (2021). SARS-CoV-2 RdRp Inhibitors Selected from a Cell-Based SARS-CoV-2 RdRp Activity Assay System. Viruses. Available at: [Link]

  • Singh, M., et al. (2020). A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture. mSphere. Available at: [Link]

  • Bai, X., et al. (2021). Fluorometric RdRp assay with self-priming RNA. Analytical Biochemistry. Available at: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). SARS-CoV-2 RdRp Enzymatic Assay. NCATS. Available at: [Link]

  • van Doremalen, N., et al. (2021). Direct Lysis RT-qPCR of SARS-CoV-2 in Cell Culture Supernatant Allows for Fast and Accurate Quantification. Viruses. Available at: [Link]

  • Varghese, F. S., et al. (2021). A Multiplex One-Step RT-qPCR Protocol to Detect SARS-CoV-2 in NP/OP Swabs and Saliva. Current Protocols. Available at: [Link]

  • Wang, Z., et al. (2021). Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. Frontiers in Pharmacology. Available at: [Link]

  • Choi, Y., et al. (2008). Biochemical characterization of a recombinant SARS coronavirus nsp12 RNA-dependent RNA polymerase capable of copying viral RNA templates. Virology. Available at: [Link]

  • Kumar, A., et al. (2022). Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay. Antiviral Research. Available at: [Link]

  • Gordon, C. J., et al. (2018). The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus. Journal of Biological Chemistry. Available at: [Link]

  • Painter, W. P., et al. (2023). Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Zhou, S., et al. (2021). Viral polymerase binding and broad-spectrum antiviral activity of molnupiravir against human seasonal coronaviruses. The Journal of Infectious Diseases. Available at: [Link]

  • ProFoldin. (n.d.). SARS-CoV-2 RNA Polymerase (RdRp) Assay for Drug Discovery. ProFoldin Website. Available at: [Link]

  • Yang, Y., et al. (2024). Development of Fluorescence-Based Assays for Key Viral Proteins in the SARS-CoV-2 Infection Process and Lifecycle. Molecules. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, a nucleoside derivative, represents such a compound.[1] While its specific toxicological and environmental impact data may not be extensively documented, its structure as a fluorinated organic compound necessitates a cautious and systematic approach to its disposal. This guide provides a comprehensive framework for the safe and compliant disposal of this compound, grounded in established principles of laboratory safety and hazardous waste management.

I. Hazard Assessment and Waste Profile
  • Fluorinated Organic Compound: Compounds containing carbon-fluorine bonds can be persistent in the environment. Upon combustion, they can produce highly toxic and corrosive byproducts such as hydrogen fluoride (HF).[2]

  • Aromatic Ring System: The difluoro-5-methylphenyl group suggests potential for reactivity and biological activity that should be handled with care.

Given these characteristics, (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol should be treated as hazardous chemical waste . It is crucial to avoid any form of drain disposal or mixing with non-hazardous waste streams.[3][4]

II. Personal Protective Equipment (PPE) and Handling Precautions

When handling (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol for disposal, the following PPE is mandatory to minimize exposure:

  • Eye Protection: Chemical splash goggles are the minimum requirement. For larger quantities or where splashing is a risk, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Chemically resistant gloves are essential. Given the nature of fluorinated compounds, it is advisable to consult a glove manufacturer's compatibility chart. Double-gloving is a recommended practice for enhanced protection.[5][6]

  • Protective Clothing: A lab coat is standard. For handling larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[5][7]

III. Waste Segregation and Containerization

Proper segregation and containerization are critical steps in the safe disposal of chemical waste.[8][9]

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container: Use a container that is compatible with the chemical. For (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, a high-density polyethylene (HDPE) or glass container is suitable. The container must be in good condition, free of leaks or damage, and have a secure, leak-proof closure.[3][6]

  • Label the Container: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol"

    • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").

    • The accumulation start date.[8]

  • Waste Accumulation:

    • Collect solid waste directly into the designated container.

    • For solutions, ensure that the solvent is compatible with the container.

    • Do not mix this waste stream with other incompatible chemicals, such as strong acids, bases, or oxidizing agents.[5][10]

    • Keep the container closed at all times, except when adding waste.[6]

Waste Segregation Decision Workflow

WasteSegregation Start Waste Generated: (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol IsSolid Is the waste solid or in a non-halogenated solvent? Start->IsSolid IsHalogenated Is the waste in a halogenated solvent? IsSolid->IsHalogenated No SolidWaste Collect in container labeled: 'Solid Fluorinated Organic Waste' IsSolid->SolidWaste Yes HalogenatedWaste Collect in container labeled: 'Halogenated Organic Waste' IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in container labeled: 'Non-Halogenated Organic Waste' IsHalogenated->NonHalogenatedWaste No FinalDisposal Arrange for pickup by EH&S or licensed waste disposal contractor SolidWaste->FinalDisposal HalogenatedWaste->FinalDisposal NonHalogenatedWaste->FinalDisposal

Caption: Decision workflow for segregating waste containing the target compound.

IV. Storage of Chemical Waste

Proper storage of hazardous waste pending disposal is regulated and crucial for laboratory safety.

  • Designated Storage Area: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general work areas.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[3][10]

  • Incompatible Materials: Ensure that the stored waste is not in proximity to incompatible materials.[11]

  • Ventilation: The storage area should be well-ventilated.[3]

  • Quantity Limits: Be aware of the quantity limits for hazardous waste accumulation in a satellite area as defined by the EPA's Resource Conservation and Recovery Act (RCRA) and your institution's policies.[4][12]

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section II.

  • Contain the Spill: For liquid spills, use a chemical spill kit with an appropriate absorbent material. For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.

  • Collect and Dispose: All materials used for spill cleanup (absorbents, contaminated PPE, etc.) must be collected and disposed of as hazardous waste in the same manner as the chemical itself.[4]

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EH&S) department.

VI. Final Disposal Procedures

The final disposal of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol must be handled by a licensed hazardous waste disposal company.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the EH&S department.[4]

  • Regulatory Compliance: The disposal of this waste will be governed by federal regulations, primarily the EPA's RCRA, as well as state and local laws.[3][13][14] Your institution's EH&S department will ensure that the disposal is compliant with all applicable regulations.

  • Prohibited Disposal Methods:

    • DO NOT pour this chemical down the drain.[4]

    • DO NOT dispose of this chemical in the regular trash.[3]

    • DO NOT attempt to evaporate this chemical as a means of disposal.[4]

Due to the fluorinated nature of this compound, high-temperature incineration with appropriate scrubbers to handle acidic gases like hydrogen fluoride is a likely disposal method.[2][15]

VII. Documentation and Record Keeping

Maintain accurate records of the generation and disposal of all hazardous waste, including (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol. This documentation is a regulatory requirement and essential for a safe and compliant laboratory.[8]

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. (2025). Safety and handling of fluorinated organic compounds.
  • ACTenviro. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Chemical Safety Board. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Immunomart. (n.d.). (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.
  • Society of the Plastics Industry. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
  • Toxic Docs. (2001). Guide to the Safe Handling of Fluoropolymer Dispersions.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.

Sources

Comprehensive Safety and Handling Guide for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Guide for Researchers

Disclaimer: This guide is intended for use by trained laboratory personnel and is based on the chemical properties of analogous compounds and general best practices for handling research chemicals. A specific Safety Data Sheet (SDS) for (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is not currently available. Therefore, a conservative approach to safety is strongly recommended. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction: Understanding the Compound and Associated Risks

(1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol is a fluorinated nucleoside analog.[1] Such compounds are integral to drug discovery and biomedical research, often designed to interact with biological systems.[2][3][4][5][6] The presence of a difluorophenyl moiety and a ribitol core suggests potential biological activity, and as a research chemical, its toxicological properties are not fully characterized. Therefore, it must be handled with the utmost care, assuming it to be a potentially hazardous substance. This guide provides a framework for the safe handling, use, and disposal of this compound to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment: A Proactive Approach to Safety

Given the structure of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol, we must anticipate the following potential hazards:

  • Cytotoxicity: Nucleoside analogs are often designed to interfere with cellular processes and can be cytotoxic.[7][8][9][10] Accidental exposure could pose a health risk.

  • Organ Toxicity: The toxicological profile is unknown, but prolonged or repeated exposure may cause organ damage.

  • Skin and Eye Irritation: Many research chemicals can cause irritation upon direct contact.[11][12]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[11][12]

Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is essential.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol.

Operation Recommended PPE Rationale
Weighing and Aliquoting (Solid) - Disposable Lab Coat- Nitrile Gloves (double-gloved)- Safety Goggles with Side Shields- N95 or N100 RespiratorTo prevent inhalation of fine particles and skin contact with the concentrated solid.
Solution Preparation - Disposable Lab Coat- Nitrile Gloves- Chemical Splash GogglesTo protect against splashes of the dissolved compound and solvent.
In-Use (e.g., cell culture, in-vitro assays) - Disposable Lab Coat- Nitrile Gloves- Safety GlassesStandard laboratory practice to prevent contamination and accidental exposure.
Spill Cleanup - Disposable Lab Coat- Nitrile Gloves (double-gloved)- Chemical Splash Goggles- N95 or N100 RespiratorTo provide comprehensive protection during emergency spill response.
Safe Handling Procedures: A Step-by-Step Approach

Adherence to standard operating procedures is crucial for safety.

4.1. Engineering Controls:

  • Always handle the solid form of (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.

4.2. Procedural Guidance:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Weighing:

    • Perform weighing within a chemical fume hood or a balance enclosure with exhaust ventilation.

    • Use a spatula to handle the solid. Avoid creating dust.

    • Clean the spatula and weighing vessel thoroughly after use.

  • Dissolving:

    • Add solvent to the solid slowly to avoid splashing.

    • If sonication is required, ensure the vessel is securely capped.

  • General Use:

    • Keep containers of the compound closed when not in use.

    • Avoid eating, drinking, or smoking in the laboratory.[11]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[11]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[11]

  • Spill Response:

    • Evacuate the immediate area and alert others.

    • Wear appropriate PPE for spill cleanup.

    • For a solid spill, gently cover with a damp paper towel to avoid raising dust, then use an absorbent material to collect it.

    • For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).

    • Place all contaminated materials into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan: Responsible Waste Management

All waste containing (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol must be treated as hazardous chemical waste.

  • Solid Waste: Collect all unused solid compound and contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous waste container. Do not dispose of it down the drain.

  • Consult your institution's EHS department for specific disposal procedures for fluorinated compounds.[13]

Visualizations

PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Sequence

Emergency Spill Response Workflow

Spill_Response Spill Spill Occurs Alert Alert Others & Evacuate Area Spill->Alert DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain the Spill DonPPE->Contain Solid Solid Spill: Cover with Damp Towel Contain->Solid If Solid Liquid Liquid Spill: Use Absorbent Material Contain->Liquid If Liquid Collect Collect Contaminated Material Solid->Collect Liquid->Collect Dispose Place in Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report to EHS Decontaminate->Report

Caption: Emergency Spill Response Workflow

References

  • Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (2025).
  • Cytotoxic Medications - AUPE. (n.d.). Retrieved from [Link]

  • Polovich, M. (2011). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 18(5), 231–237.
  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. (n.d.).
  • University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]

  • Samson, I. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. Manufacturing Chemist.
  • A new method to recycle fluoride from long-lived PFAS chemicals. (2025). chem.ox.ac.uk. Retrieved from [Link]

  • Baul, C. (2025). New method destroys toxic ‘forever chemicals’ and recycles scarce fluoride. Courthouse News Service.
  • Navratil, J. D. (1967). DISPOSAL OF FLUORINE. (Technical Report). OSTI.GOV.
  • (1S)-1,4-Anhydro-1-C-(2,4-difluoro-5-methylphenyl)-D-ribitol - Immunomart. (n.d.). Retrieved from [Link]

  • A New Method to Recycle Fluoride from Long-Lived PFAS Chemicals. (2025). Lab Manager. Retrieved from [Link]

  • Safety D
  • Prakash, G. K. S., & Mathew, T. (2010). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 15(11), 8138–8175.
  • AF009X - SAFETY D
  • Pathak, T. (2002). Fluorinated Nucleosides: Synthesis and Biological Implication. Current Medicinal Chemistry, 9(8), 827–846.
  • Safety Data Sheets (SDS) - Organon. (n.d.). Retrieved from [Link]

  • Guchhait, G., & Vélazquez, S. (2020). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 25(11), 2639.
  • SAFETY DATA SHEET - Covestro Solution Center. (n.d.).
  • Safety D
  • Therapeutic use of fluorinated nucleosides - progress in patents. (2019).
  • Therapeutic use of fluorinated nucleosides - progress in p
  • (1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • (1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol | C21H25ClO6 | CID 73357151 - PubChem. (n.d.). Retrieved from [Link]

  • (1S)-1,5-Anhydro-1-C-(4-chloro-3-((4-(((3R)-tetrahydro-3-furanyl)oxy)phenyl)methyl)phenyl)-D-glucitol - PubChem. (n.d.). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.